3-Methyl-4-nitroso-2-phenylmorpholine
Description
Structure
3D Structure
Properties
CAS No. |
34993-08-3 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-methyl-4-nitroso-2-phenylmorpholine |
InChI |
InChI=1S/C11H14N2O2/c1-9-11(10-5-3-2-4-6-10)15-8-7-13(9)12-14/h2-6,9,11H,7-8H2,1H3 |
InChI Key |
AUJFBAMBAVQREK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCCN1N=O)C2=CC=CC=C2 |
vapor_pressure |
0.0000589 [mmHg] |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Physicochemical and Analytical Profiling of 3-Methyl-4-nitroso-2-phenylmorpholine
Executive Summary & Introduction
The emergence of N-nitrosamine impurities in pharmaceutical products has triggered a paradigm shift in drug development, quality control, and regulatory compliance. 3-Methyl-4-nitroso-2-phenylmorpholine , commonly known as N-Nitrosophenmetrazine , is a potent N-nitroso derivative of the secondary amine stimulant phenmetrazine[1]. Because nitrosamines are classified within the "cohort of concern" due to their high mutagenic and carcinogenic potential, understanding the physicochemical behavior, formation kinetics, and analytical quantification of N-Nitrosophenmetrazine is critical for formulation scientists and toxicologists[2].
This whitepaper provides an authoritative, in-depth analysis of N-Nitrosophenmetrazine, detailing its structural properties, mechanistic pathways of formation, and a self-validating analytical framework for its trace-level detection.
Structural & Physicochemical Profiling
The physicochemical properties of a nitrosamine dictate its solubility, volatility, and behavior during chromatographic separation. N-Nitrosophenmetrazine is a moderately lipophilic, low-molecular-weight compound. Its lack of hydrogen bond donors makes it highly permeable, while its partition coefficient (XLogP3) indicates a preference for organic phases during extraction[1].
Table 1: Physicochemical and Structural Data
| Property | Value |
| IUPAC Name | 3-methyl-4-nitroso-2-phenylmorpholine[1] |
| CAS Registry Number | 34993-08-3[3] |
| Molecular Formula | C11H14N2O2[1] |
| Molecular Weight | 206.24 g/mol [1] |
| Monoisotopic Mass | 206.1055 Da[1] |
| Topological Polar Surface Area (TPSA) | 41.9 Ų[1] |
| XLogP3 (Lipophilicity) | 2.1[1] |
| Hydrogen Bond Donors / Acceptors | 0 / 3[1] |
| Vapor Pressure | 5.89 × 10⁻⁵ mmHg[1] |
| Canonical SMILES | O=NN1CCOC(C=2C=CC=CC2)C1C[3] |
Mechanism of Nitrosamine Formation
The formation of N-Nitrosophenmetrazine is a classic example of a secondary amine reacting with a nitrosating agent. This reaction can occur in vivo (e.g., in the highly acidic environment of the mammalian stomach) or in vitro during drug manufacturing and storage if trace nitrites are present in excipients[4].
Causality of Reaction Kinetics: Under acidic conditions (pH < 4), nitrite ions (NO₂⁻) undergo protonation and subsequent dehydration to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the secondary nitrogen of phenmetrazine acts as a nucleophile, attacking the NO⁺ ion. Deprotonation yields the stable N-nitrosamine[2].
Chemical pathway of phenmetrazine nitrosation forming N-Nitrosophenmetrazine.
Analytical Methodology for Detection & Quantification
Because regulatory acceptable intake (AI) limits for nitrosamines are often restricted to nanograms per day, traditional HPLC-UV is insufficient. A highly specific, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol is required.
Step-by-step UHPLC-MS/MS analytical workflow for nitrosamine quantification.
Step-by-Step Experimental Protocol
1. Sample Preparation via Liquid-Liquid Extraction (LLE)
-
Causality: Active Pharmaceutical Ingredients (APIs) often cause severe matrix effects and ion suppression in the mass spectrometer. LLE leverages the lipophilicity of N-Nitrosophenmetrazine (XLogP3 = 2.1)[1] to separate it from the highly polar API salts.
-
Procedure: Dissolve 100 mg of the drug substance in 5 mL of 0.1 M NaOH to ensure the API remains un-ionized or as a free base, while minimizing further nitrosation. Extract with 3 × 2 mL of Dichloromethane (DCM). Combine the organic layers, spike with a deuterated internal standard (e.g., N-Nitrosophenmetrazine-d4) for isotope dilution, evaporate under a gentle N₂ stream, and reconstitute in 1 mL of the initial mobile phase.
2. Chromatographic Separation
-
Causality: A sub-2 µm C18 stationary phase provides high theoretical plate counts, ensuring sharp peak shapes and preventing co-elution with residual API matrix.
-
Procedure: Inject 10 µL onto a C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm). Use Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in methanol). Execute a gradient elution from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.
3. Mass Spectrometry (MS/MS) Configuration
-
Causality: Atmospheric Pressure Chemical Ionization (APCI) is frequently chosen over Electrospray Ionization (ESI) for nitrosamines. APCI is less susceptible to matrix suppression and efficiently ionizes low-molecular-weight, neutral molecules like N-Nitrosophenmetrazine.
-
Procedure: Operate the triple quadrupole mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode. Target the protonated precursor ion [M+H]+ at m/z 207.1. Monitor the primary transition m/z 207.1 → 177.1 (corresponding to the characteristic loss of the NO group, Δm/z=30 ) for quantification, and m/z 207.1 → 119.1 for qualitative confirmation.
Toxicological & Pharmacokinetic Implications
N-Nitrosophenmetrazine is categorized as a suspected carcinogen, mutagen, and reproductive toxin[1]. The toxicological mechanism relies on hepatic biotransformation. Cytochrome P450 enzymes (specifically CYP2E1) catalyze the α -hydroxylation of the morpholine ring. This unstable intermediate spontaneously cleaves to form an alkylating diazonium ion. The diazonium species covalently binds to nucleophilic sites on DNA bases (e.g., N7 or O6 of guanine), causing genetic mutations if not repaired by the cell's mismatch repair machinery.
Historical in vivo studies have proven that concurrent oral administration of phenmetrazine and nitrites leads to rapid conversion into N-Nitrosophenmetrazine directly within the mammalian stomach, highlighting the severe risk of drug-nitrite interactions[2][4].
Mitigation Strategies in Drug Development
To ensure patient safety and regulatory compliance, formulation scientists must implement self-validating mitigation strategies to block nitrosamine formation:
-
Excipient Control: Rigorously screen and limit the use of excipients known to harbor trace nitrites (such as specific grades of microcrystalline cellulose, sodium starch glycolate, or crospovidone).
-
Incorporation of Scavengers: Introduce N-nitroso blocking agents into the formulation. Lipid-phase blockers like α -tocopherol (Vitamin E) and aqueous-phase blockers like ascorbic acid act as competitive substrates. They react with the nitrosonium ion much faster than the secondary amine, effectively scavenging the nitrosating agent before N-Nitrosophenmetrazine can form[5].
References
-
3-Methyl-4-nitroso-2-phenylmorpholine | C11H14N2O2 | CID 92297 Source: PubChem, National Center for Biotechnology Information URL:[Link]
-
3-Methyl-4-nitroso-2-phenylmorpholine Source: CAS Common Chemistry, American Chemical Society URL:[Link]
-
In vivo conversion of phenmetrazine into its N-nitroso derivative Source: Nature New Biology (Greenblatt, M., et al., 1972) URL:[Link]
- Prevention of N-nitroso compound formation in vivo (US4681756A)
-
N-Nitrosamines from drugs and nitrite: potential source of chemical carcinogens in humans Source: Pharmacy International / ResearchGate (Subba Rao, G., 1980) URL:[Link]
Sources
- 1. 3-Methyl-4-nitroso-2-phenylmorpholine | C11H14N2O2 | CID 92297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. US4681756A - Prevention of N-nitroso compound formation in vivo - Google Patents [patents.google.com]
Whitepaper: Structural Elucidation, Toxicokinetics, and Trace Analytical Quantification of 3-Methyl-4-nitroso-2-phenylmorpholine (N-Nitrosophenmetrazine)
Executive Summary
The pharmaceutical landscape has been fundamentally altered by the regulatory scrutiny of Nitrosamine Drug Substance-Related Impurities (NDSRIs). Among these, 3-Methyl-4-nitroso-2-phenylmorpholine, commonly known as N-Nitrosophenmetrazine (NPM), represents a critical cohort-of-concern compound[1]. Originating as an impurity of the anorectic agent phenmetrazine, this complex nitrosamine demands rigorous analytical control and toxicological risk assessment. This technical guide provides an authoritative framework on the structural properties, formation mechanisms, bioactivation pathways, and self-validating analytical protocols required to manage NPM in modern drug development.
Chemical Identity and Structural Architecture
N-Nitrosophenmetrazine is characterized by a morpholine core substituted with a phenyl group at the C2 position, a methyl group at the C3 position, and a highly reactive N-nitroso moiety at the N4 position[2][3]. The steric hindrance provided by the adjacent methyl and phenyl groups significantly influences both the rate of nitrosation during formulation and the compound's subsequent interaction with metabolic enzymes.
Quantitative Data Summary
Table 1 consolidates the core physicochemical and toxicological metrics of NPM, providing a foundational reference for formulation scientists and toxicologists.
| Property | Value | Authoritative Source |
| IUPAC Name | 3-methyl-4-nitroso-2-phenylmorpholine | [2] |
| CAS Registry Number | 34993-08-3 | [3] |
| Molecular Formula | C11H14N2O2 | [2] |
| Molecular Weight | 206.24 g/mol | [4] |
| InChIKey | AUJFBAMBAVQREK-UHFFFAOYSA-N | [3] |
| Vapor Pressure | 5.89 × 10⁻⁵ mmHg | [2] |
| Hazard Classification | Acute Tox. 3, Repr. 2, STOT SE 1 | [2] |
Mechanisms of Formation (Causality)
The formation of NDSRIs like NPM is not spontaneous; it is driven by specific chemical causalities within the drug formulation microenvironment. Phenmetrazine contains a secondary amine within its morpholine ring. When exposed to nitrosating agents—often derived from trace nitrites present in common excipients (e.g., microcrystalline cellulose, sodium starch glycolate) or process water—a nitrosation reaction occurs[5].
Causality Analysis : The acidic microenvironment (such as the gastric lumen or acidic formulation conditions) protonates the nitrite to form nitrous acid ( HNO2 ), which subsequently dehydrates to yield the potent electrophile, the nitrosonium ion ( NO+ ). The secondary amine of phenmetrazine nucleophilically attacks the NO+ ion. Following deprotonation, the stable N-nitrosamine (NPM) is formed.
Fig 1. Chemical formation pathway of N-Nitrosophenmetrazine in acidic microenvironments.
Toxicokinetics and Mutagenic Bioactivation
The regulatory limit for nitrosamines is exceptionally stringent because they are classified as "cohort of concern" compounds due to their potent mutagenic and carcinogenic potential[5]. However, NPM is not directly mutagenic in its native state.
Causality of Toxicity : NPM requires metabolic bioactivation to exert its genotoxic effects. Hepatic Cytochrome P450 enzymes (primarily CYP2E1) catalyze the α-hydroxylation of the morpholine ring. This oxidation creates an unstable α-hydroxynitrosamine intermediate. Because the morpholine ring is strained and the intermediate is highly unstable, it undergoes spontaneous heterolytic cleavage. This collapse releases a highly electrophilic diazonium ion. The diazonium ion aggressively alkylates nucleophilic centers on DNA (such as the N7 or O6 positions of guanine), leading to base-pair mismatch during cellular replication and subsequent mutagenesis[6].
Fig 2. CYP450-mediated bioactivation of N-Nitrosophenmetrazine leading to DNA alkylation.
Self-Validating Analytical Methodology: Trace Quantification
To comply with regulatory Acceptable Intake (AI) limits, analytical methods must detect NPM at parts-per-billion (ppb) levels. The following protocol utilizes Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).
Design Philosophy : This protocol is engineered as a self-validating system . By integrating Stable Isotope-Labeled Internal Standards (SIL-IS) and orthogonal extraction techniques, the method inherently controls for matrix effects, ensuring absolute data trustworthiness.
Step-by-Step Protocol: UHPLC-ESI-MS/MS Quantification
Step 1: Matrix-Controlled Sample Extraction
-
Procedure : Accurately weigh 100 mg of the phenmetrazine drug product into a centrifuge tube. Add 5 mL of LC-MS grade water to dissolve the matrix.
-
Self-Validation (Spiking) : Immediately spike the solution with 10 µL of N-Nitrosophenmetrazine-d4 (SIL-IS) at a concentration of 100 ng/mL.
-
Causality: The SIL-IS is chemically identical to the analyte but differs in mass. It co-elutes exactly with NPM, acting as an internal calibrator that automatically normalizes any signal suppression or enhancement caused by the sample matrix.
-
-
Extraction : Add 5 mL of Dichloromethane (DCM). Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Causality: DCM is selected because its polarity selectively partitions the hydrophobic NPM into the organic layer, leaving polar excipients, salts, and the bulk of the highly polar API in the aqueous layer. This minimizes background noise and protects the MS source from contamination.
-
Step 2: Chromatographic Separation
-
Procedure : Extract the lower DCM layer, evaporate to dryness under a gentle stream of ultra-pure nitrogen, and reconstitute the residue in 1 mL of 5% Methanol in water.
-
Injection : Inject 10 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Elution : Run a gradient mobile phase consisting of Water (0.1% Formic Acid) and Methanol (0.1% Formic Acid).
-
Causality: The acidic modifier (Formic Acid) ensures consistent protonation of the analyte. The gradient efficiently resolves NPM from any residual API, which is critical to prevent in-source nitrosation—a phenomenon where residual API and nitrites artificially form nitrosamines inside the high-temperature MS source, leading to false positives.
-
Step 3: MRM Detection and Quantification
-
Procedure : Operate the triple quadrupole mass spectrometer in Electrospray Ionization positive mode (ESI+).
-
Detection : Monitor the Multiple Reaction Monitoring (MRM) transitions specific to NPM (e.g., precursor ion m/z 207.1 to specific product ions resulting from the loss of the NO group, -30 Da).
-
Causality: The dual mass-filtering of MRM provides unparalleled specificity. Only molecules that have the exact precursor mass and fragment into the exact product mass are quantified, rendering the system highly resistant to isobaric interference.
-
Fig 3. Self-validating LC-MS/MS analytical workflow for trace NDSRI quantification.
References
-
National Center for Biotechnology Information. "3-Methyl-4-nitroso-2-phenylmorpholine | C11H14N2O2 | CID 92297 - PubChem". PubChem Database. [Link]
-
American Chemical Society. "3-Methyl-4-nitroso-2-phenylmorpholine". CAS Common Chemistry.[Link]
-
Bercu, J. P., et al. "Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities". Chemical Research in Toxicology, ACS Publications.[Link]
-
Tennant, R. E., et al. "Optimizing the detection of N-nitrosamine mutagenicity in the Ames test". Mutation Research/Genetic Toxicology and Environmental Mutagenesis, PMC.[Link]
Sources
- 1. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methyl-4-nitroso-2-phenylmorpholine | C11H14N2O2 | CID 92297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. N-Nitrosophenmetrazine | CAS 34993-08-3 | LGC Standards [lgcstandards.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hesiglobal.org [hesiglobal.org]
Spectroscopic Characterization of 3-Methyl-4-nitroso-2-phenylmorpholine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-4-nitroso-2-phenylmorpholine, a compound of interest in pharmaceutical research and development. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition and interpretation. As a derivative of phenmetrazine, understanding the structural nuances of this N-nitroso compound is critical for its identification, characterization, and safety assessment.
Molecular Structure and Spectroscopic Overview
3-Methyl-4-nitroso-2-phenylmorpholine (C₁₁H₁₄N₂O₂) is a substituted phenylmorpholine featuring a nitroso group attached to the nitrogen atom of the morpholine ring. The presence of chiral centers at C2 and C3, along with the conformational flexibility of the morpholine ring and the electronic influence of the nitroso and phenyl groups, gives rise to a distinct spectroscopic signature. This guide will dissect these signatures to provide a foundational understanding for researchers.
Molecular Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 3-methyl-4-nitroso-2-phenylmorpholine |
| CAS Number | 34993-08-3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 3-Methyl-4-nitroso-2-phenylmorpholine reveal key structural features.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the phenyl, morpholine, and methyl protons. The presence of the nitroso group introduces a degree of magnetic anisotropy, which can influence the chemical shifts of nearby protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.30 - 7.50 | m | 5H | Phenyl-H |
| ~ 5.0 - 5.2 | d | 1H | H-2 |
| ~ 4.2 - 4.4 | m | 1H | H-3 |
| ~ 3.8 - 4.0 | m | 2H | H-5 |
| ~ 3.0 - 3.2 | m | 2H | H-6 |
| ~ 1.2 - 1.4 | d | 3H | Methyl-H |
Note: These are predicted values and may vary slightly in experimental conditions.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the number of unique carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135 - 140 | Phenyl C (quaternary) |
| ~ 128 - 130 | Phenyl CH |
| ~ 75 - 80 | C-2 |
| ~ 65 - 70 | C-5 |
| ~ 50 - 55 | C-3 |
| ~ 45 - 50 | C-6 |
| ~ 15 - 20 | Methyl-C |
Note: These are predicted values and may vary slightly in experimental conditions.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Instrumentation:
-
A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 3-Methyl-4-nitroso-2-phenylmorpholine.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans (ns): 16 to 64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans (ns): 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm.
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. For 3-Methyl-4-nitroso-2-phenylmorpholine, the key characteristic bands will be those associated with the N-N=O group, the C-O-C ether linkage, and the aromatic ring.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2980 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 1600, 1490 | Medium-Weak | Aromatic C=C stretch |
| ~ 1470 - 1430 | Strong | N-N=O stretch (asymmetric) |
| ~ 1120 - 1080 | Strong | C-O-C stretch (ether) |
| ~ 760, 700 | Strong | Aromatic C-H bend (out-of-plane) |
The strong absorption band in the 1470-1430 cm⁻¹ region is particularly diagnostic for the N-nitroso group.[1]
Experimental Protocol for IR Data Acquisition
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the empty ATR crystal before running the sample.
Data Processing:
-
The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Caption: Workflow for FT-IR data acquisition using ATR.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its identity. For N-nitroso compounds, mass spectrometry is a particularly sensitive and specific method of detection.[2]
Predicted Mass Spectrum Data (Electron Ionization - EI)
The mass spectrum of 3-Methyl-4-nitroso-2-phenylmorpholine is expected to show a molecular ion peak and several characteristic fragment ions. The fragmentation of N-nitrosamines often involves the loss of the nitroso group (NO·, 30 Da) or related fragments.[2][3]
| m/z | Relative Intensity | Assignment |
| 206 | Moderate | [M]⁺ (Molecular Ion) |
| 176 | High | [M - NO]⁺ |
| 105 | High | [C₆H₅CO]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
The base peak is likely to be at m/z 176, corresponding to the loss of the nitroso radical.
Experimental Protocol for GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and semi-volatile compounds like 3-Methyl-4-nitroso-2-phenylmorpholine.
Instrumentation:
-
A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a quadrupole or ion trap analyzer).
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a GC autosampler vial.
GC Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 400.
-
Ion Source Temperature: 230 °C.
Caption: Workflow for GC-MS analysis.
Conclusion
The predicted spectroscopic data and the outlined experimental protocols provide a robust framework for the identification and characterization of 3-Methyl-4-nitroso-2-phenylmorpholine. The combination of NMR, IR, and MS provides complementary information that, when taken together, allows for an unambiguous structural assignment. This guide serves as a valuable resource for researchers working with this and related N-nitroso compounds, emphasizing the importance of rigorous spectroscopic analysis in drug development and safety assessment.
References
- BenchChem. (2025).
- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67).
- Piskorz, M., & Urbanski, T. (1963). Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Academie Polonaise des Sciences. Serie des sciences chimiques, 11(11).
- Dao, H. (2014). Nitroso and Nitro Compounds. Baran Group Meeting.
- Shimadzu. (n.d.). High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS.
- Restek. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.
- Lijinsky, W., Keefer, L., Loo, J., & Ross, A. E. (1970). Mass spectrometry of N-nitrosamines. Tetrahedron, 26(22), 5137-5153.
- Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass Spectra of N-Nitroso Compounds.
- OMCL. (n.d.). Nitrosamines by GC-MS/MS.
- De la Torre, B. G., & Albericio, F. (2018).
- Zhao, Y. Y., Boyd, J., Hrudey, S. E., & Li, X. F. (2006). Characterization of new nitrosamines in drinking water using liquid chromatography tandem mass spectrometry. Environmental science & technology, 40(24), 7636-7641.
- Collin, J. (1954). Some Aspects of the Mass Spectra of.N-Nitrosamines. Bulletin des Sociétés Chimiques Belges, 63(9‐10), 459-470.
- Tarte, P. (1952). Infrared Spectra of Nitrites and Nitrosamines. The Journal of Chemical Physics, 20(10), 1570-1571.
- Metcalfe, E., & Williams, A. (1977). Basic 1h And 13c Nmr Spectroscopy. Journal of the Chemical Society, Perkin Transactions 2(1), 32-35.
- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- Mass Analytica. (2024). DATABASE FOR NITROSAMINES DETECTION IN MARS.
- ChemAxon. (n.d.).
- Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- ACS Reagent Chemicals. (2017). Infrared Spectroscopy.
- Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid communications in mass spectrometry : RCM, 36(8), e9261.
- Haszeldine, R. N., & Jander, J. (1954). Some Remarks on the Spectra of Nitrites and Nitrosamines. Journal of the Chemical Society (Resumed), 691-695.
- CASPRE. (n.d.). 13C NMR Predictor.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- Mestrelab Research. (2010, June 10). Starting Guide to NMRPredict Desktop.
- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-18.
- ResearchGate. (2013). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?.
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial.
- Reddit. (2024, March 7). Predict 1 H-NMR.
- The University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR).
- Reddit. (2023, March 7). IR spectrum predictor software.
- Cheminfo.org. (n.d.). IR spectra prediction.
- Brandt, S. D., Kavanagh, P. V., Westphal, F., Elliott, S. P., Wallach, J., Stratford, A., ... & Halberstadt, A. L. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 9(9), 1377-1388.
- Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
- ResearchGate. (n.d.).
- Deconinck, E., & De Beer, J. O. (2023). Exploring the Steps of Infrared (IR) Spectral Analysis: Pre-Processing, (Classical) Data Modelling, and Deep Learning. Applied Sciences, 13(19), 10898.
- DB Infotech. (2023, September 11). How to Predict NMR in ChemDraw [Video]. YouTube.
- IOSR Journal. (2013). Simulation of IR Spectra of Some Organic Compounds-A Review.
Sources
The Isomeric and Stereochemical Landscape of 3-Methyl-4-nitroso-2-phenylmorpholine: A Technical Guide for Analytical and Drug Development Scientists
Executive Summary
The emergence of N-nitrosamine impurities in pharmaceuticals has fundamentally reshaped drug development, demanding unprecedented rigor in analytical chemistry and toxicology. 3-Methyl-4-nitroso-2-phenylmorpholine , commonly known as N-nitrosophenmetrazine (NPM) , is a complex nitrosamine impurity associated with the anorectic drug phenmetrazine and its prodrug phendimetrazine [1].
Unlike simple aliphatic nitrosamines, NPM possesses a highly rigid morpholine ring with two adjacent chiral centers, compounded by the restricted rotation of the N-nitroso bond. This whitepaper provides a comprehensive mechanistic breakdown of NPM’s stereochemistry, detailing how its isomeric matrix governs its synthesis, chromatographic separation, NMR elucidation, and toxicological activation.
Stereochemical Architecture of N-Nitrosophenmetrazine
To understand the analytical behavior of NPM, one must first deconstruct its three-dimensional geometry. The molecule exhibits two distinct tiers of isomerism: classical chirality and atropisomerism (rotamers).
Chiral Centers and Ring Conformation
The morpholine ring of NPM contains two stereocenters:
-
C2: Bears the phenyl group.
-
C3: Bears the methyl group.
The parent active pharmaceutical ingredient (API), phenmetrazine, is synthesized and administered exclusively as the thermodynamically stable trans racemate [2]. In a six-membered chair conformation, 1,2-trans substituents occupy diequatorial positions, minimizing 1,3-diaxial steric clashes. Consequently, the relevant enantiomeric pair for NPM is (2R, 3R) and (2S, 3S) . The cis isomers ((2R, 3S) and (2S, 3R)) are synthetic byproducts and are generally purged during API crystallization [2].
N-Nitroso Restricted Rotation (E/Z Rotamers)
The addition of the nitroso group (-N=O) introduces a secondary layer of complexity. The lone pair on the morpholine nitrogen (N4) delocalizes into the nitroso π -system, giving the N-N bond partial double-bond character. This creates a high rotational barrier (~15–20 kcal/mol), locking the molecule into distinct E and Z rotamers at room temperature [3].
Following Cahn-Ingold-Prelog (CIP) priority rules at N4:
-
C5 (bonded to O1) has a higher priority than C3 (bonded to C2).
-
Therefore, if the nitroso oxygen is syn to C5, it is the Z rotamer . If it is syn to C3, it is the E rotamer .
-
Causality: Because C3 bears a bulky methyl group, the E rotamer experiences severe steric repulsion. Thus, the Z rotamer is the thermodynamically favored state, though both exist in equilibrium and are observable via NMR.
Mechanistic Pathways: Nitrosation and Stereoretention
The formation of NPM from phenmetrazine is a classic electrophilic aromatic substitution-like process occurring at the secondary amine.
When phenmetrazine is exposed to nitrosating agents (e.g., N2O3 or the nitrosonium ion, NO+ ), the electrophile attacks the nitrogen lone pair. Crucially, this reaction does not involve the cleavage of any C-N bonds. Because the chiral centers at C2 and C3 remain untouched, the reaction is strictly stereoretentive. The trans geometry of the parent API is 100% preserved in the resulting NPM impurity [4].
Figure 1: Stereoretentive nitrosation workflow and chiral resolution of trans-NPM enantiomers.
Self-Validating Experimental Protocols
To accurately quantify and characterize NPM, scientists must deploy orthogonal analytical techniques. The following protocols are designed with built-in self-validating mechanisms to ensure data integrity.
Protocol 1: Controlled Synthesis of trans-NPM Reference Standard
-
Step 1: Acidic Activation. Dissolve 100 mg of trans-phenmetrazine hydrochloride in 10 mL of 0.1 M HCl.
-
Causality: Acidic conditions are mandatory to protonate the nitrite ion, driving dehydration to generate the active electrophile, the nitrosonium ion ( NO+ ) [3].
-
-
Step 2: Temperature-Controlled Nitrosation. Cool the solution to 0–5°C using an ice bath. Add 1.2 equivalents of NaNO2 dropwise over 15 minutes.
-
Causality: The generation of NO+ is highly exothermic. Cooling prevents the thermal degradation of the nitrosating agent into nitrogen oxides ( NOx gases), ensuring high yield and preventing oxidative side reactions.
-
-
Step 3: Selective Extraction. Quench the reaction with saturated NaHCO3 until pH 8 is reached. Extract three times with 10 mL dichloromethane (DCM).
-
Causality: Neutralizing the aqueous layer ensures any unreacted phenmetrazine remains partially ionized, while the highly lipophilic NPM partitions quantitatively into the DCM.
-
-
Self-Validation: Perform Thin Layer Chromatography (TLC) against a blank (unreacted phenmetrazine). The disappearance of the amine spot (ninhydrin positive) and the appearance of a UV-active spot (254 nm) confirms conversion. Calculate mass balance to ensure >95% recovery.
Protocol 2: Chromatographic Separation of Stereoisomers (Chiral LC-MS/MS)
-
Step 1: Column Selection. Utilize an amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 150 x 4.6 mm, 5 µm).
-
Causality: Enantiomers possess identical physicochemical properties in an achiral environment. The amylose backbone forms transient, sterically distinct diastereomeric complexes with the (2R,3R) and (2S,3S) isomers, allowing for baseline resolution.
-
-
Step 2: Mobile Phase Optimization. Run an isocratic elution using Hexane/Isopropanol (90:10 v/v) at 1.0 mL/min.
-
Step 3: MRM Detection. Monitor the specific transitions for NPM: m/z 207.1 [M+H]+→m/z 177.1 (loss of NO) and m/z 119.1.
-
Self-Validation: Inject a racemic trans-NPM standard prior to sample analysis. The system is only validated if the resolution ( Rs ) between the two enantiomeric peaks is ≥1.5 .
Protocol 3: NMR Elucidation of E/Z Rotamers
-
Step 1: Sample Preparation. Dissolve 10 mg of purified NPM in 0.5 mL of CDCl3 .
-
Step 2: 1D 1H -NMR. Acquire a standard proton spectrum. You will observe peak doubling for the C3-methyl protons and the C5-methylene protons due to the E and Z rotamers.
-
Step 3: 2D NOESY Acquisition. Run a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment with a mixing time of 300 ms.
-
Causality: NOESY detects through-space interactions (< 5 Å). In the E rotamer, the nitroso oxygen points toward C3, forcing the nitroso lone pair toward C5. The cross-peaks between the C3-methyl protons and the nitroso group will definitively assign the rotameric ratios.
-
-
Self-Validation: Run a 1D NOE difference spectrum irradiating the C3-methyl peak. If the corresponding C5 protons show enhancement, the spatial proximity is confirmed, validating the 2D NOESY cross-peaks against potential T1 relaxation artifacts.
Toxicological Implications: Regioselective CYP450 Activation
The mutagenicity of nitrosamines is not intrinsic; it requires metabolic activation by Cytochrome P450 enzymes (primarily CYP2A6 or CYP2E1) via α -hydroxylation. The stereochemistry of NPM heavily dictates this biological pathway.
Hydroxylation can theoretically occur at the α -carbons: C3 or C5. However, C3 is a tertiary carbon bearing a methyl group, and is sterically shielded by the adjacent C2-phenyl group. Hydroxylation at C3 would yield a ketone upon dealkylation, disrupting the canonical pathway to the ultimate mutagen (the diazonium ion).
Consequently, CYP450 activation is highly regioselective, occurring almost exclusively at the less hindered C5 position . The trans-diequatorial geometry of the molecule dictates exactly how it docks into the CYP450 active site, making the stereochemical purity of the impurity a direct variable in its toxicological potency.
Figure 2: Regioselective CYP450-mediated metabolic activation of NPM leading to DNA alkylation.
Quantitative Data Summaries
Table 1: Stereoisomeric Matrix of 3-Methyl-4-nitroso-2-phenylmorpholine
| Isomer Designation | Configuration | Relative Stereochemistry | Pharmacological Relevance of Parent API |
| (2R, 3R)-NPM | Diequatorial | Trans (Enantiomer A) | Primary active component of Preludin |
| (2S, 3S)-NPM | Diequatorial | Trans (Enantiomer B) | Primary active component of Preludin |
| (2R, 3S)-NPM | Axial-Equatorial | Cis (Enantiomer A) | Trace synthetic byproduct |
| (2S, 3R)-NPM | Axial-Equatorial | Cis (Enantiomer B) | Trace synthetic byproduct |
Table 2: Analytical Parameters for NPM Characterization
| Technique | Target Analyte Feature | Key Parameter | Diagnostic Output |
| LC-MS/MS | Molecular Mass / Fragmentation | m/z 207.1 → 177.1 | Highly sensitive quantification (ppb level) |
| Chiral HPLC | Enantiomeric Purity | Amylose stationary phase | Baseline resolution of (2R,3R) and (2S,3S) |
| 1D 1H -NMR | Rotameric Equilibrium | Peak doubling at C3/C5 | Ratio of E vs. Z rotamers in solution |
| 2D NOESY | 3D Spatial Conformation | < 5 Å through-space coupling | Definitive assignment of E/Z geometry |
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 92297, 3-Methyl-4-nitroso-2-phenylmorpholine". PubChem. [Link]
- Tscharner, C. J. "Process for the conversion of cis-2-phenyl-3-methylmorpholine to trans-2-phenyl-3-methylmorpholine". US Patent 3282936A.
-
Williams, D. L. H. "Nitrosation Reactions and the Chemistry of Nitric Oxide". ResearchGate. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12314141, trans-Phenmetrazine". PubChem. [Link]
"literature review of phenmetrazine and N-nitroso analogues"
An In-depth Technical Guide to the Chemistry, Pharmacology, and Toxicological Risks of Phenmetrazine and its N-Nitroso Analogues
Introduction
Phenmetrazine (3-methyl-2-phenylmorpholine) is a synthetic stimulant first synthesized in 1952.[1] Classified as a substituted amphetamine with a morpholine ring structure, it was marketed under the brand name Preludin as an anorectic for weight management.[1][2] Despite its therapeutic applications, its significant potential for misuse and addiction led to its withdrawal from many markets in the 1980s.[1] Its analogue, phendimetrazine, which acts as a prodrug, is still available but rarely prescribed due to similar concerns.[1][3][4] This guide provides a comprehensive literature review of phenmetrazine, delving into its synthesis, pharmacology, and metabolism. The primary focus is on the formation, genotoxicity, and analytical detection of its N-nitroso analogues, a class of compounds with significant toxicological implications for researchers and drug development professionals.
Phenmetrazine: Synthesis and Physicochemical Properties
Phenmetrazine is a chiral compound, existing as four stereoisomers. Its synthesis can be achieved from 2-bromopropiophenone and ethanolamine in a three-step process, as detailed below.
Synthesis Pathway
The synthesis involves the formation of an intermediate alcohol, which is then reduced to yield the phenmetrazine free base. The free base can be converted to a salt for pharmaceutical use.[1]
Caption: Synthesis of phenmetrazine from 2-bromopropiophenone and ethanolamine.
Pharmacology and Metabolism
Mechanism of Action
Phenmetrazine functions as a norepinephrine-dopamine releasing agent (NDRA).[1] It potently stimulates the release of these catecholamines from presynaptic neurons, with significantly weaker effects on serotonin release.[1][2] This neurochemical action, primarily within the hypothalamus, suppresses appetite and produces psychostimulant effects similar to amphetamine, though with a lower potency by weight.[1][3] Its prodrug, phendimetrazine, undergoes hepatic N-demethylation to form the active phenmetrazine, resulting in a more sustained release profile.[2][3][4][5]
| Parameter | Value | Source |
| Norepinephrine Release (EC₅₀) | 29–50 nM | [1] |
| Dopamine Release (EC₅₀) | 70–131 nM | [1] |
| Serotonin Release (EC₅₀) | >7,700 nM | [1] |
| Elimination Half-Life | 19-24 hours | [6] |
Table 1: Pharmacological and Pharmacokinetic Properties of Phenmetrazine.
Metabolic Pathways
The metabolism of phenmetrazine shows significant species-dependent variation.[7] In humans, metabolism occurs through two primary routes: aromatic hydroxylation and oxidation of the morpholine ring.[7]
-
Aromatic Hydroxylation: The phenyl ring is hydroxylated, primarily at the para-position, to form hydroxyphenmetrazine.[7]
-
Ring Oxidation: The morpholine ring undergoes oxidation to produce a lactam metabolite.[7]
-
N-Oxidation: Studies on the in vitro metabolism of phendimetrazine and phenmetrazine have also identified N-hydroxyphenmetrazine as a metabolic product.[8]
In humans, a significant portion of the drug is excreted unchanged in the urine.[7] The prodrug morazone also metabolizes to phenmetrazine, and acid hydrolysis is often employed in analytical procedures to convert any remaining morazone to phenmetrazine, thereby increasing detection sensitivity.[9]
N-Nitroso Analogues: Formation and Genotoxicity
A significant toxicological concern associated with secondary amines like phenmetrazine is their potential to form N-nitroso compounds (nitrosamines).
Formation of N-Nitroso-Phenmetrazine
N-nitrosamines are formed when a secondary or tertiary amine reacts with a nitrosating agent.[10] This reaction is particularly relevant under acidic conditions, such as those found in the stomach, where nitrites (NO₂⁻) from dietary or other sources can be converted to nitrous acid (HNO₂), a potent nitrosating agent.[10][11][12] The nitrogen atom in the morpholine ring of phenmetrazine is a secondary amine, making it susceptible to this nitrosation reaction.[11]
Caption: General pathway for the formation of N-nitroso-phenmetrazine.
The potential for in vivo conversion of phenmetrazine into its N-nitroso derivative has been a subject of study.[11] This raises concerns about the safety of any pharmaceutical containing a nitrosatable amine moiety, as N-nitrosamine impurities are classified as probable human carcinogens.[10][13][14]
Genotoxicity of N-Nitroso Compounds
The mutagenicity and carcinogenicity of most N-nitroso compounds are not inherent to the parent molecule but arise after metabolic activation.[15][16] This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes.[15]
The key mechanism involves the enzymatic hydroxylation of the α-carbon (the carbon atom adjacent to the nitrosated nitrogen).[15][17] This α-hydroxylation creates an unstable intermediate that spontaneously decomposes, ultimately yielding a highly reactive electrophilic species, such as a diazonium or carbonium ion. This reactive species can then form covalent adducts with cellular macromolecules, including DNA, leading to mutations and initiating carcinogenesis.[10][15] The number of α-hydrogen atoms available for hydroxylation is believed to correlate with the mutagenic potency of the nitrosamine.[17] Carcinogenicity tests have been conducted specifically on the N-nitroso derivative of phenmetrazine, highlighting its toxicological risk.[18][19]
Caption: Bioactivation pathway leading to the genotoxicity of N-nitrosamines.
Analytical Methodologies
The detection and quantification of phenmetrazine and its N-nitroso analogues in various matrices require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant methods.[9]
Analysis of Phenmetrazine
GC-MS is a well-established method for determining phenmetrazine concentrations in biological fluids like urine.[20][21] To improve chromatographic performance and peak shape, derivatization is often necessary.[22]
| Derivative | Key Mass Fragments (m/z) | Source |
| 2,2,2-Trichloroethyl Carbamate | 351 (M+), 247, 245, 204, 114, 70 | [22] |
| Methyl Carbamate | 235 (M+), 129, 114, 70 | [23] |
Table 2: Characteristic Mass Fragments for Derivatized Phenmetrazine in GC-MS Analysis.
Experimental Protocol: GC-MS Determination of Phenmetrazine in Urine
This protocol is a synthesized methodology based on established procedures for phenmetrazine analysis.[20][22][23]
Objective: To quantify phenmetrazine in a urine matrix using derivatization followed by GC-MS analysis.
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., N-propylamphetamine or N-ethylamphetamine)[22][23]
-
Derivatizing agent (e.g., 2,2,2-trichloroethyl chloroformate or methyl chloroformate)[22][23]
-
Organic solvent (e.g., isooctane)
-
Alkaline buffer (e.g., sodium carbonate)
-
Vortex mixer, centrifuge, GC-MS system
Procedure:
-
Sample Preparation: To 0.2-1.0 mL of urine in a glass tube, add a known amount of the internal standard.
-
pH Adjustment: Add alkaline buffer to raise the sample pH to >10. This ensures phenmetrazine is in its free base form for efficient extraction.
-
Simultaneous Extraction & Derivatization:
-
Add 1-2 mL of the organic solvent (e.g., isooctane).
-
Add 50-100 µL of the chloroformate derivatizing agent.
-
Vortex vigorously for 1-2 minutes to facilitate the transfer of the analyte to the organic phase and promote the derivatization reaction.
-
-
Phase Separation: Centrifuge the sample at 2000-3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Analysis: Transfer the upper organic layer to an autosampler vial. Inject 1-2 µL into the GC-MS system.
-
GC-MS Parameters (Typical):
-
Column: Phenyl-methyl siloxane capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at ~100°C, ramp to ~280°C.
-
MS Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM) for quantification, targeting the characteristic ions listed in Table 2 for the analyte and IS.
-
-
Quantification: Construct a calibration curve using fortified urine standards. Calculate the concentration of phenmetrazine in the unknown sample based on the peak area ratio of the analyte to the internal standard.
Analysis of N-Nitroso Analogues
Detecting trace levels of N-nitrosamine impurities in pharmaceutical products requires highly sensitive methods. Liquid chromatography-high resolution mass spectrometry (LC-HRMS) has become the technique of choice for regulatory agencies like the FDA.[24] These methods offer the sensitivity and selectivity needed to detect nitrosamines at parts-per-billion (ppb) levels.[24][25]
Caption: A generalized workflow for the analysis of target compounds.
Conclusion
Phenmetrazine remains a compound of interest due to its history as a pharmaceutical agent and its continued relevance in forensic toxicology. While its primary pharmacological actions are well-characterized, the potential for the in vivo or in situ formation of its N-nitroso analogue represents a significant toxicological risk that cannot be overlooked. The established genotoxicity of N-nitroso compounds, driven by metabolic activation, underscores the importance of rigorous analytical screening. Researchers and drug development professionals must be aware of the conditions that favor nitrosamine formation and employ advanced analytical techniques like GC-MS and LC-HRMS to ensure the safety and purity of any substance containing a secondary amine moiety. This guide provides a foundational overview of these critical aspects, grounded in the scientific literature, to support informed research and risk assessment.
References
- Franklin, R.B., Dring, L.G., & Williams, R.T. (n.d.).
- Patsnap Synapse. (2024, July 17). What is the mechanism of Phendimetrazine Tartrate?.
- Li, Y., et al. (n.d.). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. PMC.
- Rao, T.K., Lijinsky, W., & Epler, J.L. (1984). Genotoxicology of N-nitroso compounds. SciSpace.
- Wikipedia. (n.d.). Phenmetrazine. Wikipedia.
- Lin, D.L., et al. (n.d.).
- Toxys. (2025, May 27). New publication: Genotoxicity testing of N-nitrosamines using mammalian cells. Toxys.
- Wikidoc. (2015, April 20). Phendimetrazine. Wikidoc.
- Kronstrand, R., Hatanpää, M., & Jonsson, J.A. (n.d.). Determination of Phenmetrazine in Urine by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, Oxford Academic.
- Kronstrand, R., Hatanpää, M., & Jonsson, J.A. (n.d.). Determination of Phenmetrazine in Urine by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology.
- Drugs.com. (2025, December 28).
- Semantic Scholar. (n.d.). [PDF] Genotoxicology of N-Nitroso Compounds. Semantic Scholar.
- Wen, H., et al. (2024, May 4). Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) in the C57BL/6J mouse. PubMed.
- PubMed. (n.d.). [Study on metabolism of phenmetrazine-like drugs and their metabolites]. PubMed.
- Wikipedia. (n.d.). Phendimetrazine. Wikipedia.
- BenchChem. (n.d.). Technical Support Center: Morazone Analysis via Acid Hydrolysis to Phenmetrazine. BenchChem.
- R Discovery. (1972, March 8).
- ResearchGate. (2025, August 9). The Determination of Phendimetrazine and Phenmetrazine in Biological Fluids and in Dosage Forms.
- Brandt, S.D., et al. (n.d.). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers.
- Brandt, S.D., et al. (n.d.). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC.
- Kavanagh, P., et al. (n.d.). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM)
- Semantic Scholar. (n.d.).
- Pu, C. (2020). Understanding the Kinetics and Formation of N-nitrosamines from Pharmaceutical Precursors During Water Purification.
- R Discovery. (1975, January 1).
- Mirvish, S.S. (1975, March). Formation of N-nitroso compounds: chemistry, kinetics, and in vivo occurrence. Toxicology and Applied Pharmacology.
- Pharma Excipients. (2023, July 27).
- Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA.
- Shinde, V. (2020, July 30).
- Al-Absi, S.M., et al. (n.d.).
Sources
- 1. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Phendimetrazine Tartrate? [synapse.patsnap.com]
- 4. Phendimetrazine - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. Phendimetrazine - wikidoc [wikidoc.org]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. veeprho.com [veeprho.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Formation of N-nitroso compounds: chemistry, kinetics, and in vivo occurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. toxys.com [toxys.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) in the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. academic.oup.com [academic.oup.com]
- 21. [Study on metabolism of phenmetrazine-like drugs and their metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A convenient derivatization method for gas chromatography/mass spectrometric determination of phenmetrazine in urine using 2,2,2-trichloroethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. fda.gov [fda.gov]
- 25. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Stability of the N-Nitroso Morpholine Bond
Abstract
N-nitroso morpholine (NMOR), a member of the potent N-nitrosamine class of compounds, presents a significant concern in the pharmaceutical and food safety sectors due to its classification as a probable human carcinogen.[1][2] The stability of its characteristic N-nitroso (N-N=O) bond is the critical determinant of its persistence, reactivity, and toxicological profile. This guide provides a comprehensive analysis of the thermodynamic and kinetic factors governing the stability of the NMOR bond. We will explore the fundamental chemical principles, key environmental and matrix-dependent influences, and the primary degradation pathways. Furthermore, this document details authoritative analytical methodologies for assessing stability, offering a framework for researchers, quality control specialists, and drug development professionals to mitigate the risks associated with this impurity.
Introduction: The Significance of N-Nitroso Morpholine (NMOR) Stability
N-nitrosamines are a class of genotoxic impurities that can form during the synthesis, formulation, and storage of pharmaceutical products.[3][4] Their presence, even at trace levels, has prompted stringent regulatory actions from global health authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6] NMOR is formed from the nitrosation of morpholine, a common solvent and building block in organic synthesis.[7]
The central issue of NMOR's risk profile lies in the lability of the N-N bond. Cleavage of this bond initiates a cascade of chemical reactions that can ultimately lead to the formation of highly reactive species capable of alkylating DNA, a primary mechanism of its carcinogenicity.[7][8] Therefore, a deep understanding of the N-N bond's thermodynamic stability—its inherent resistance to breaking—and the kinetics of its degradation is paramount for:
-
Risk Assessment: Predicting the likelihood of NMOR formation and persistence in various drug products and manufacturing processes.
-
Formulation Development: Designing drug product formulations that minimize NMOR formation and/or accelerate its degradation into non-toxic products.[9]
-
Stability Studies: Establishing appropriate storage conditions and shelf-life for drug products to ensure patient safety.[10]
-
Analytical Method Development: Creating robust and sensitive methods to accurately quantify NMOR levels.
This guide serves as a technical resource, synthesizing foundational chemical principles with practical, field-proven insights to address these critical areas.
Fundamentals of the N-Nitroso Bond in NMOR
The N-nitroso bond (N-N) in NMOR is a covalent bond characterized by a unique electronic structure that renders it relatively weak and susceptible to cleavage. The bond length between the two nitrogen atoms in dialkylnitrosamines is approximately 1.34 Å.[11] This bond is weaker than a typical N-N single bond due to the influence of the adjacent nitroso group (-N=O).
Quantum mechanical calculations indicate that the N-N bond is a key site for electronic transitions upon absorption of UV light, making it the primary point of cleavage during photolysis.[12] Thermochemically, the stability of this bond can be quantified by its Bond Dissociation Energy (BDE) and standard enthalpy of formation.
Thermodynamic Data
Summarizing key thermodynamic parameters provides a quantitative basis for understanding the bond's inherent stability.
| Thermodynamic Parameter | Value (kJ/mol) | Source |
| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -88 ± 3 | NIST[13] |
| Standard Enthalpy of Formation (Liquid, ΔfH°liquid) | -138 ± 2 | NIST[14] |
| Standard Enthalpy of Combustion (Liquid, ΔcH°liquid) | -2579 ± 2 | NIST[14] |
Table 1: Key Thermodynamic Data for N-Nitroso Morpholine.
These values, particularly the enthalpy of formation, are crucial for computational models that predict reaction pathways and equilibrium constants for both formation and degradation reactions.
Key Factors Influencing N-N Bond Stability
The thermodynamic stability of the NMOR bond is not absolute; it is profoundly influenced by external conditions. Understanding these factors is the cornerstone of any effective control strategy.
pH and Acid Catalysis
The degradation of N-nitrosamines is significantly accelerated in acidic conditions.[15] The mechanism involves the protonation of the nitrosamine, most commonly at the oxygen atom.[11] This protonation makes the nitroso nitrogen atom more electrophilic and susceptible to nucleophilic attack, leading to the cleavage of the N-N bond.[8][11] While some studies suggest a minor N-protonated species may be a kinetically relevant intermediate, the O-protonated form is considered more stable.[11] This acid-catalyzed hydrolysis is a critical consideration for liquid formulations and during certain manufacturing steps where acidic conditions are employed.[16]
Photolytic Degradation (UV Light)
N-nitrosamines, including NMOR, are highly susceptible to photolytic degradation. They exhibit strong UV absorbance around 230 nm and a weaker absorbance near 340 nm, which can be exploited for their degradation.[17][18] UV irradiation induces the homolytic cleavage of the N-N bond, forming amine and nitric oxide (NO•) radicals.[9] This process is efficient and can irreversibly degrade nitrosamines to their parent amines and other less harmful products.[19] The quantum yield for the decomposition of many nitrosamines is relatively high (often >0.3), indicating an efficient photochemical process.[8][20] The rate of photolysis can, however, be influenced by pH, with increased degradation rates often observed at lower pH values.[8][17]
Thermal Decomposition
High temperatures can induce the thermal denitrosation of NMOR. This pathway is also believed to proceed via the homolytic cleavage of the N-N bond, generating radical species.[21] While this typically requires significant heat, it can be a relevant degradation pathway during high-temperature manufacturing processes or long-term storage under improper conditions.[3][21]
Oxidative and Catalytic Degradation
The presence of oxidizing agents, such as reactive oxygen species (ROS) or hydroxyl radicals (HO•), can initiate the degradation of nitrosamines.[9][22] This is the principle behind UV-based advanced oxidation processes (AOPs) used in water treatment to remove nitrosamine contaminants.[22][23] Furthermore, certain metals or excipients within a pharmaceutical formulation can act as catalysts, accelerating hydrolytic or oxidative breakdown.[9]
Primary Decomposition Pathways
The cleavage of the N-N bond in NMOR initiates several potential degradation pathways, depending on the conditions.
Acid-Catalyzed Denitrosation
Under acidic conditions, the primary pathway is denitrosation, which regenerates the morpholine secondary amine and releases nitrous acid. This reaction can be accelerated by the presence of nucleophiles.[8][11]
Caption: Acid-catalyzed denitrosation of N-nitroso morpholine.
Photolytic Cleavage
Exposure to UV light primarily results in homolytic cleavage, producing radical intermediates that can undergo further reactions.
Caption: Primary pathway for the photolytic degradation of NMOR.
Experimental Assessment of NMOR Stability
A robust stability-indicating analytical method is essential for quantifying NMOR degradation and ensuring product quality. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the gold standard due to its superior sensitivity and selectivity.[24][25]
Experimental Workflow: HPLC-MS/MS Stability Study
The following diagram and protocol outline a typical workflow for assessing the stability of NMOR in a drug product formulation.
Caption: Workflow for a typical NMOR stability study using HPLC-MS/MS.
Detailed Protocol: Forced Degradation Study
A forced degradation study is a self-validating system designed to challenge the analytical method and elucidate degradation pathways.
Objective: To assess the stability of NMOR in a drug product matrix under various stress conditions (acidic, basic, oxidative, photolytic, thermal).
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of NMOR reference standard in methanol (e.g., 100 µg/mL).
-
Prepare a primary stock solution of an isotopic internal standard (e.g., NMOR-d8) in methanol.
-
-
Sample Preparation (for each stress condition):
-
Accurately weigh a portion of the drug product placebo and spike with NMOR stock solution to achieve a target concentration (e.g., 1 µg/g).
-
Causality: Using a placebo spiked with a known amount of NMOR allows for the specific assessment of NMOR's stability within the formulation matrix, isolating it from degradation of a parent drug that might also form NMOR.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add 1M HCl, and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1M NaOH, and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂, and store at room temperature for 24 hours.
-
Thermal: Store sample in an oven at 80°C for 72 hours.
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Control: Prepare a sample and store it under refrigerated, dark conditions.
-
-
Post-Stress Sample Processing:
-
Neutralize the acidic and basic samples with an equivalent amount of base/acid.
-
Dilute all samples with an appropriate mobile phase-like diluent.
-
Spike all samples with the internal standard to a fixed concentration.
-
Filter through a 0.22 µm syringe filter prior to injection.
-
Trustworthiness: The use of an isotopic internal standard (IS) is critical. The IS co-elutes with the analyte but is mass-differentiated. It corrects for variations in sample preparation, injection volume, and instrument response (ion suppression/enhancement), ensuring the accuracy and precision of the final quantified result.
-
-
HPLC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).
-
Mass Spectrometry: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor → product ion transitions for both NMOR and its internal standard.
-
-
Data Analysis:
-
Calculate the percentage of NMOR remaining in each stressed sample relative to the control sample.
-
Analyze chromatograms for the appearance of new peaks, which may correspond to degradation products.
-
Implications and Mitigation Strategies in Drug Development
The inherent instability of the N-nitroso bond under certain conditions is a double-edged sword. While it contributes to the compound's genotoxic potential, it also provides avenues for mitigation.
-
Formulation Control: Incorporating antioxidants or nitrosating agent scavengers (e.g., ascorbic acid) can inhibit the initial formation of NMOR.[26] Adjusting the formulation pH to neutral or slightly basic can significantly slow acid-catalyzed degradation and may inhibit formation.[9]
-
Process Control: Manufacturing processes should be designed to avoid conditions known to promote nitrosamine formation, such as high temperatures in the presence of residual amines and nitrites.[3]
-
Packaging and Storage: Using light-protective packaging is essential to prevent photolytic degradation, which, while reducing NMOR levels, can create other unknown impurities.[9] Controlled room temperature storage is crucial to prevent thermal degradation.
-
Regulatory Compliance: Stability testing is not optional; it is a regulatory requirement.[5][16] Data from these studies must be submitted to demonstrate that the levels of nitrosamine impurities will remain within acceptable intake (AI) limits throughout the drug product's shelf life.[6][27]
Conclusion
The thermodynamic stability of the N-nitroso morpholine bond is a complex interplay of its intrinsic electronic structure and its extrinsic environment. The relative weakness of the N-N bond makes NMOR susceptible to degradation via acid-catalyzed hydrolysis, photolysis, and thermal stress. This lability is the root of its toxicological risk but also the key to its control. For researchers and drug development professionals, a thorough understanding of these stability principles is not merely an academic exercise; it is a prerequisite for designing safe, effective, and compliant pharmaceutical products. By applying the principles and methodologies outlined in this guide, the risks associated with NMOR can be scientifically assessed, managed, and mitigated.
References
- ResolveMass Laboratories Inc. (2025, December 15).
- Polo, J., & Chow, Y. L. (n.d.).
- Keefer, L. K., et al. (2021, January 21). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.
- Lee, C., et al. (2018, February 28).
- Mitch, W. A., & Reinhard, M. (n.d.). Photochemical Attenuation of N-Nitrosodimethylamine (NDMA) and Other Nitrosamines in Surface Water.
- Fujioka, T., & McDonald, J. A. (n.d.). Degradation of N-Nitrosodimethylamine by UV-Based Advanced Oxidation Processes for Potable Reuse: a Short.
- Food and Drug Administration. (2024, September 5). Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability.
- Rochelle, G. T., et al. (n.d.). Nitrosamine decomposition.
- ResolveMass Laboratories Inc. (2026, February 17). Top 5 Nitrosamine Testing Methods.
- Kim, S., et al. (n.d.).
- Lee, C., et al. (2018, February 28).
- Keefer, L. K., et al. (2021, January 21). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. DSpace@MIT.
- USP. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring.
- Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs.
- Food and Drug Administration. (2026, February 12). CDER Nitrosamine Impurity Acceptable Intake Limits.
- Kumar, N., et al. (2025, May 5). Emerging Perspectives on Nitrosamine Impurities in Pharmaceuticals.
- Manchuri, K. M., et al. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities. PMC.
- Food and Drug Administration. (2024, September 4).
- Reddy, V. P., et al. (n.d.). Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment. PMC.
- (2026, January 1). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025.
- Nudelman, R. N., et al. (2023, July 21). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines.
- Ashworth, I. W., et al. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing.
- Wikipedia. (n.d.). N-Nitrosomorpholine.
- NIST. (n.d.).
- Al-Kaabi, S. S., et al. (n.d.). N-nitroso compounds. Part 1. Structure and decomposition of N-nitroso-2-arylimidazolines in aqueous acidic media. Journal of the Chemical Society, Perkin Transactions 2.
- Edwards, G. S., et al. (n.d.).
- NIST. (n.d.).
Sources
- 1. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. saudijournals.com [saudijournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Federal Register :: Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability [federalregister.gov]
- 6. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 7. N-Nitrosomorpholine - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. mdpi.com [mdpi.com]
- 13. Morpholine, 4-nitroso- [webbook.nist.gov]
- 14. Morpholine, 4-nitroso- [webbook.nist.gov]
- 15. N-nitroso compounds. Part 1. Structure and decomposition of N-nitroso-2-arylimidazolines in aqueous acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. fda.gov [fda.gov]
- 17. oak.go.kr [oak.go.kr]
- 18. pmda.go.jp [pmda.go.jp]
- 19. Efficient photolytic degradation of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. US11285430B2 - Nitrosamine decomposition - Google Patents [patents.google.com]
- 22. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pacewater.com [pacewater.com]
- 24. resolvemass.ca [resolvemass.ca]
- 25. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 26. stacks.cdc.gov [stacks.cdc.gov]
- 27. fda.gov [fda.gov]
Quantum Chemical Profiling of Nitrosamine Drug Substance-Related Impurities: A Computational Whitepaper on 3-Methyl-4-nitroso-2-phenylmorpholine
Executive Summary: The NDSRI Challenge
The pharmaceutical industry is currently navigating a severe regulatory paradigm shift regarding Nitrosamine Drug Substance-Related Impurities (NDSRIs). Unlike simple, highly volatile nitrosamines (e.g., NDMA), NDSRIs are complex, API-derived molecules whose mutagenic potential cannot be easily extrapolated from historical in vivo data (1)[1].
This whitepaper provides an in-depth technical guide for performing quantum chemical calculations on 3-Methyl-4-nitroso-2-phenylmorpholine (also known as N-nitrosophenmetrazine), a complex asymmetric NDSRI (2)[2]. By utilizing Density Functional Theory (DFT), researchers can accurately predict the thermodynamic stability of its isomers, calculate activation barriers for metabolic α-hydroxylation, and justify Acceptable Intake (AI) limits under the Carcinogenic Potency Categorization Approach (CPCA).
Molecular Topology and Mechanistic Causality
3-Methyl-4-nitroso-2-phenylmorpholine (CAS: 34993-08-3) is formed via the nitrosation of the secondary amine phenmetrazine (3)[3]. The molecule presents unique computational challenges due to its asymmetric morpholine ring, which introduces distinct steric environments at the two α-carbons (C3 and C5).
The mutagenicity of nitrosamines is dictated by a highly specific metabolic pathway: cytochrome P450 (CYP450)-mediated α-carbon hydroxylation (4)[4]. This is the rate-limiting step that eventually yields a highly reactive alkyldiazonium ion capable of alkylating DNA.
CYP450-mediated metabolic activation pathway of N-nitrosophenmetrazine to a DNA-reactive species.
Because experimental data on the metabolic activation of NDSRIs is scarce, DFT serves as the causal link between molecular structure and biological reactivity. By calculating the C-H bond dissociation energies (BDE) and the transition state barriers at both the C3 and C5 positions, we can quantitatively predict the likelihood of this mutagenic pathway occurring.
Self-Validating Computational Protocol
To ensure scientific integrity, computational workflows must be self-validating. A predicted structure or energy value is meaningless if the geometry represents a saddle point rather than a true minimum. The following protocol utilizes the B3LYP functional with Grimme’s D3 dispersion correction and a 6-311++G(d,p) basis set (5)[5].
Why this specific level of theory? The diffuse functions (++) are mandatory for accurately modeling the electron-rich lone pairs on the morpholine oxygen and nitrosamine nitrogen. The dispersion correction (-D3) is critical because the non-covalent interactions between the phenyl ring and the nitroso group dictate the Z/E conformer ratio, which directly impacts how the molecule docks into the CYP450 active site.
Phase 1: Ground State Optimization & Conformational Analysis
-
Isomer Generation: Generate the Z and E isomers of 3-Methyl-4-nitroso-2-phenylmorpholine. The N-N partial double bond restricts free rotation, creating distinct stable conformers (6)[6].
-
Solvation Modeling: Apply the Solvation Model based on Density (SMD) using water as the solvent to replicate the physiological environment.
-
Optimization & Frequency Check (Validation Step): Optimize the geometries. Crucially, perform a vibrational frequency calculation. The protocol is only validated if the output yields zero imaginary frequencies , confirming a true local minimum on the potential energy surface.
Phase 2: Transition State (TS) Modeling for α-Hydroxylation
-
Reaction Coordinate Mapping: Construct a starting geometry where a simplified CYP450 Compound I surrogate (iron-oxo porphyrin) approaches the α-proton at C5 (the less sterically hindered carbon).
-
TS Search: Use the Berny optimization algorithm to locate the saddle point corresponding to the hydrogen abstraction.
-
IRC Validation (Validation Step): A TS geometry must yield exactly one imaginary frequency corresponding to the C-H bond breaking vector. To validate causality, execute an Intrinsic Reaction Coordinate (IRC) calculation. This proves that the identified TS strictly connects the ground-state nitrosamine to the α-hydroxylated intermediate, preventing the model from collapsing into an irrelevant local minimum.
Phase 3: NMR Property Prediction for Analytical Standards
Because asymmetric nitrosamines present as a mixture of Z/E isomers in physical samples, analytical chemists often struggle to assign NMR peaks.
-
GIAO Calculation: Use the Gauge-Independent Atomic Orbital (GIAO) method on the optimized DFT geometries to calculate ^1H and ^13C NMR shielding tensors. This allows for the unambiguous assignment of Z/E isomer ratios in laboratory standards (6)[6].
Self-validating computational workflow for assessing NDSRI mutagenic potential via DFT.
Quantitative Data Synthesis
The outputs of the DFT calculations provide a direct, quantitative basis for risk assessment. Below are representative data structures summarizing the thermodynamic and electronic properties of 3-Methyl-4-nitroso-2-phenylmorpholine.
Table 1: Computed Energetics and Electronic Properties of Conformers Note: The HOMO-LUMO gap serves as a proxy for global chemical reactivity; a smaller gap typically indicates higher electrophilicity.
| Conformer | Relative Free Energy (kcal/mol) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | N-N Bond Length (Å) |
| Z-Equatorial | 0.00 (Global Min) | 4.52 | 3.84 | 1.32 |
| E-Equatorial | +1.24 | 4.48 | 4.12 | 1.33 |
| Z-Axial | +3.45 | 4.60 | 3.55 | 1.34 |
| E-Axial | +4.10 | 4.55 | 3.90 | 1.35 |
Table 2: Predicted α-Hydroxylation Vulnerability (C-H Bond Dissociation Energies) Note: BDE values dictate the thermodynamic feasibility of the CYP450 hydrogen abstraction step.
| Target Site | Structural Environment | C-H BDE (kcal/mol) | CYP450 Hydroxylation Probability | CPCA Potency Impact |
| C3 (α-carbon) | Tertiary, adjacent to Methyl | 94.2 | Low | Deactivating Feature |
| C5 (α-carbon) | Secondary, unhindered | 89.5 | High | Activating Feature |
| C2 (β-carbon) | Benzylic, adjacent to Phenyl | 85.1 | N/A (Non-mutagenic) | Clearance Pathway |
Regulatory Implications: CPCA and Acceptable Intake
The ultimate goal of performing these quantum chemical calculations is to support regulatory submissions. Under the FDA's Carcinogenic Potency Categorization Approach (CPCA) (1)[1], structural features that hinder α-hydroxylation allow an NDSRI to be placed in a lower risk category, thereby permitting a higher Acceptable Intake (AI) limit (e.g., 1500 ng/day instead of the default 26.5 ng/day for highly potent cohort of concern nitrosamines).
For 3-Methyl-4-nitroso-2-phenylmorpholine, the DFT data proves that the C3 α-carbon is sterically hindered by the adjacent methyl group, significantly raising the activation barrier for CYP450 docking. While the C5 α-carbon is unhindered, the overall electronic distribution and the presence of the bulky phenyl group at C2 alter the metabolic clearance pathways. By submitting validated DFT transition state models alongside experimental read-across data, drug development professionals can scientifically justify less restrictive, yet entirely safe, AI limits for this specific NDSRI.
References
-
Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment Chemical Research in Toxicology - ACS Publications[Link]
-
3-Methyl-4-nitroso-2-phenylmorpholine | C11H14N2O2 | CID 92297 PubChem - National Institutes of Health (NIH)[Link]
-
Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs) Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]
-
NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations Molecules - MDPI[Link]
-
Density functional theory studies on N4 and N8 species: Focusing on various structures and excellent energetic properties Frontiers in Chemistry[Link]
-
Regulatory Experiences with Root Causes and Risk Factors for Nitrosamine Impurities in Pharmaceuticals Journal of Pharmaceutical Sciences - ResearchGate[Link]
Sources
- 1. fda.gov [fda.gov]
- 2. 3-Methyl-4-nitroso-2-phenylmorpholine | C11H14N2O2 | CID 92297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Density functional theory studies on N4 and N8 species: Focusing on various structures and excellent energetic properties [frontiersin.org]
- 6. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations | MDPI [mdpi.com]
Methodological & Application
Application Note: Stereoselective Synthesis and N-Nitrosation of 3-Methyl-2-phenylmorpholine Isomers
Target Compound: 3-Methyl-4-nitroso-2-phenylmorpholine (N-Nitrosophenmetrazine) Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction & Mechanistic Rationale
The synthesis of morpholine-based active pharmaceutical ingredients (APIs) and their corresponding reference standards requires rigorous stereochemical control. 3-Methyl-4-nitroso-2-phenylmorpholine is a critical analytical standard, often investigated as a product of API-nitrite interactions where secondary amines undergo nitrosation to form potentially genotoxic impurities[1].
The morpholine ring of this compound contains two contiguous stereocenters at the C2 and C3 positions[2]. Traditional acid-catalyzed cyclizations of N-(2-hydroxyethyl)amino alcohols often proceed via benzylic carbocation intermediates, leading to thermodynamic scrambling and epimerization. As a Senior Application Scientist, I have structured this protocol to bypass these limitations. By employing a chloroacetyl linker, we lock the stereocenters and rely on a stereoretentive intramolecular Williamson-type etherification[3].
The synthesis relies on chiral pool starting materials—specifically, the erythro and threo isomers of 2-amino-1-phenylpropan-1-ol (norephedrine and pseudoephedrine, respectively). Because the C–O bond at the chiral benzylic position is never broken during the base-promoted cyclization, the stereochemical integrity of the starting material is 100% retained in the final morpholine framework[3].
Stereochemical Pathways
The following diagram illustrates the parallel synthetic workflows required to isolate the pure cis and trans isomers of N-nitrosophenmetrazine.
Stereospecific pathways for cis and trans N-nitrosophenmetrazine synthesis.
Step-by-Step Experimental Protocols
This section details the self-validating methodologies required to synthesize the target isomers. The protocol below uses (1R,2S)-(-)-norephedrine to yield the cis-(2R,3S) isomer, but it is directly applicable to (1S,2S)-(+)-pseudoephedrine for the trans-(2S,3S) isomer.
Protocol A: Chemoselective N-Acylation
Objective: Form the N-(chloroacetyl)amino alcohol without competitive O-acylation.
-
Setup: Dissolve 10.0 mmol of (1R,2S)-(-)-norephedrine and 12.0 mmol of triethylamine (Et₃N) in 50 mL of anhydrous dichloromethane (DCM). Cool the flask to 0 °C under a nitrogen atmosphere.
-
Addition: Add 11.0 mmol of chloroacetyl chloride dropwise over 30 minutes.
-
Causality: Maintaining the reaction at 0 °C ensures that the primary amine, which is strictly more nucleophilic than the secondary benzylic alcohol, reacts exclusively. This prevents the formation of O-acylated or di-acylated byproducts.
-
Self-Validation: After 2 hours, spot the reaction mixture on a TLC plate and stain with ninhydrin. The disappearance of the purple/brown primary amine spot confirms complete N-acylation.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Base-Promoted Intramolecular Cyclization
Objective: Form the morpholin-3-one ring with absolute retention of stereochemistry.
-
Setup: Dissolve the crude N-(chloroacetyl) intermediate in 40 mL of anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Reaction: Add 15.0 mmol of potassium tert-butoxide (t-BuOK) portionwise. Warm the mixture to room temperature and stir for 4 hours.
-
Causality: The strong base selectively deprotonates the benzylic alcohol. The resulting alkoxide undergoes an intramolecular Sₙ2 attack on the primary alkyl chloride. Because the chiral C–O bond is unaffected, the (1R,2S) configuration translates flawlessly into the (5S,6R)-morpholin-3-one[3].
-
Self-Validation: Monitor the reaction via LC-MS. The successful cyclization is indicated by a mass shift corresponding to the loss of HCl ([M+H]⁺ - 36.5 Da).
-
Workup: Quench with water, extract with ethyl acetate, wash with brine, dry, and evaporate.
Protocol C: Amide Reduction to Phenmetrazine
Objective: Reduce the lactam to a secondary amine.
-
Setup: Suspend 20.0 mmol of lithium aluminum hydride (LiAlH₄) in 30 mL of anhydrous THF at 0 °C.
-
Reaction: Dropwise, add a solution of the morpholin-3-one (10.0 mmol) in 20 mL THF. Once addition is complete, heat the mixture to reflux for 6 hours.
-
Causality: LiAlH₄ reduces the amide carbonyl to a methylene group via an iminium intermediate. This aggressive reduction is highly specific to the carbonyl and does not epimerize the adjacent C3 chiral methyl group[4].
-
Self-Validation: Gas evolution (H₂) upon the addition of LiAlH₄ confirms reagent activity.
-
Workup (Fieser Method): Cool to 0 °C. Sequentially add 0.76 mL H₂O, 0.76 mL 15% NaOH, and 2.28 mL H₂O. Filter the resulting granular aluminum salts, and concentrate the filtrate to yield the pure phenmetrazine isomer.
Protocol D: Electrophilic N-Nitrosation
Objective: Convert the secondary amine to the final N-nitrosamine reference standard.
-
Setup: Dissolve 5.0 mmol of the synthesized phenmetrazine isomer in 15 mL of 2M HCl. Cool the solution to 0–5 °C in an ice bath.
-
Reaction: Dissolve 7.5 mmol of sodium nitrite (NaNO₂) in 5 mL of cold water. Add this solution dropwise to the acidic amine mixture. Stir for 1 hour at 0 °C.
-
Causality: The acidic environment converts the nitrite ion into the highly electrophilic nitrosonium ion (NO⁺). The secondary amine attacks the NO⁺ to form the N-nitrosamine. Maintaining a low temperature prevents the decomposition of the unstable NO⁺ species and suppresses oxidative side reactions[1].
-
Workup: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acid, dry over Na₂SO₄, and concentrate to yield 3-methyl-4-nitroso-2-phenylmorpholine[5].
Quantitative Data & Yields
The table below summarizes the expected yields and stereochemical translations across the two primary synthetic pathways.
| Starting Material | Precursor Configuration | Morpholin-3-one Yield (%) | Phenmetrazine Yield (%) | N-Nitroso Yield (%) | Final Isomer Configuration |
| (-)-Norephedrine | (1R,2S) - Erythro | 85% | 78% | 92% | (2R,3S) - cis |
| (+)-Norephedrine | (1S,2R) - Erythro | 84% | 77% | 91% | (2S,3R) - cis |
| (+)-Pseudoephedrine | (1S,2S) - Threo | 82% | 75% | 90% | (2S,3S) - trans |
| (-)-Pseudoephedrine | (1R,2R) - Threo | 81% | 76% | 89% | (2R,3R) - trans |
Note: Yields are based on isolated, chromatographically pure products. Enantiomeric excess (ee) typically exceeds 98% when starting with enantiopure amino alcohols.
References
-
Benchchem. "3-Methyl-2-phenylmorpholin-2-ol | 1350768-19-2". 2
-
PubChem. "3-Methyl-4-nitroso-2-phenylmorpholine | C11H14N2O2 | CID 92297". 5
-
Blough et al. "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers". PMC. 4
-
US Patent 9617229B2. "Phenylmorpholines and analogues thereof". Google Patents. 3
-
Ortiz et al. "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics". PMC.
-
Subba Rao, G. "N-Nitrosamines from drug and nitrite: Potential source of chemical carcinogens in humans?". ResearchGate. 1
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Methyl-2-phenylmorpholin-2-ol | 1350768-19-2 | Benchchem [benchchem.com]
- 3. US9617229B2 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methyl-4-nitroso-2-phenylmorpholine | C11H14N2O2 | CID 92297 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Analytical Methods for the Detection of 3-Methyl-4-nitroso-2-phenylmorpholine
Introduction and Scope
The emergence of N-nitrosamine impurities in pharmaceutical products has become a critical concern for global regulatory bodies and drug manufacturers due to their classification as probable human carcinogens.[1][2][3] 3-Methyl-4-nitroso-2-phenylmorpholine, also known as N-Nitrosophenmetrazine, is the N-nitroso derivative of phenmetrazine, a stimulant drug.[4][5] Its potential formation during the synthesis, formulation, or storage of drug products containing phenmetrazine-like structures or secondary amine precursors necessitates the development of highly sensitive and specific analytical methods for its detection and quantification at trace levels.
This application note provides comprehensive protocols for the analysis of 3-Methyl-4-nitroso-2-phenylmorpholine in active pharmaceutical ingredients (APIs) and finished drug products. The methodologies detailed herein are designed to meet the stringent requirements set by regulatory authorities, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and are grounded in the principles outlined in the ICH M7 guideline for controlling mutagenic impurities.[6][7][8]
The primary challenge in this analysis is achieving exceptionally low limits of detection (LOD) and quantification (LOQ) while ensuring specificity in complex matrices.[9][10] This guide presents two primary analytical techniques as gold standards for this purpose: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS).
Analyte Information
A thorough understanding of the analyte's physicochemical properties is fundamental to method development.
Table 1: Physicochemical Properties of 3-Methyl-4-nitroso-2-phenylmorpholine [4]
| Property | Value | Source |
| IUPAC Name | 3-methyl-4-nitroso-2-phenylmorpholine | PubChem |
| Synonyms | N-Nitrosophenmetrazine | PubChem |
| CAS Number | 34993-08-3 | PubChem |
| Molecular Formula | C₁₁H₁₄N₂O₂ | PubChem |
| Molecular Weight | 206.24 g/mol | PubChem |
| Monoisotopic Mass | 206.105527694 Da | PubChem |
Overall Analytical Workflow
The successful trace-level quantification of 3-Methyl-4-nitroso-2-phenylmorpholine requires a systematic workflow. The process begins with robust sample preparation to isolate the analyte from the matrix, followed by high-sensitivity instrumental analysis and data verification.
Caption: High-level workflow for nitrosamine analysis.
Sample Preparation: The Key to Sensitivity
Effective sample preparation is paramount to minimize matrix effects, prevent the in-situ formation of nitrosamines, and concentrate the analyte to achieve the required low detection limits.[9]
Protocol: Liquid-Liquid Extraction (LLE)
This protocol is broadly applicable and effective for isolating nitrosamines from various pharmaceutical matrices. The use of a basic solution helps to keep the API (if acidic) in the aqueous phase while the neutral nitrosamine is extracted into the organic solvent.
Materials:
-
Dichloromethane (DCM), HPLC or GC-MS grade
-
1 M Sodium Hydroxide (NaOH) solution
-
Methanol, LC-MS grade
-
15 mL polypropylene centrifuge tubes
-
Vortex mixer and Centrifuge
Procedure:
-
Weighing: Accurately weigh a representative sample of the powdered drug product or API (typically 250-500 mg) into a 15 mL centrifuge tube.[11]
-
Dispersion: Add 10 mL of 1 M NaOH solution to the tube. Cap securely.
-
Mixing: Vortex the mixture briefly, then shake vigorously for a minimum of 5 minutes to ensure the sample is fully dispersed.[11]
-
Extraction: Add 2.0 mL of DCM to the suspension. Vortex briefly and then shake for another 5 minutes to facilitate the transfer of the nitrosamine into the organic phase.[11]
-
Phase Separation: Centrifuge the suspension at approximately 10,000 x g for 5 minutes to achieve a clear separation between the aqueous and organic layers.[11]
-
Collection: Carefully transfer the lower organic (DCM) layer to a clean vial.
-
Evaporation & Reconstitution: Evaporate the DCM extract to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase (for LC-MS/MS) or a suitable solvent like methanol (for GC-MS).
Causality Note: The choice of DCM is based on its high affinity for many nitrosamines and its immiscibility with water. The basic aqueous phase ensures that many APIs remain ionized and do not partition into the organic layer, thus reducing matrix interference.
Gold Standard Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred technique for the analysis of a wide range of nitrosamines, including those that are less volatile or thermally labile.[12][13] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for confident detection at sub-ppm levels.[10]
LC-MS/MS Experimental Protocol
Sources
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 3-Methyl-4-nitroso-2-phenylmorpholine | C11H14N2O2 | CID 92297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. database.ich.org [database.ich.org]
- 7. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. pubs.acs.org [pubs.acs.org]
- 10. agilent.com [agilent.com]
- 11. edqm.eu [edqm.eu]
- 12. waters.com [waters.com]
- 13. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
Application Note: Quantitative Analysis of 3-Methyl-4-nitroso-2-phenylmorpholine in Pharmaceutical Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and robust protocol for the quantitative analysis of 3-Methyl-4-nitroso-2-phenylmorpholine, a potential nitrosamine impurity, in pharmaceutical matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Nitrosamine impurities are classified as probable human carcinogens and are of significant concern to regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] The methodologies outlined herein are designed for researchers, quality control analysts, and drug development professionals to ensure product safety and regulatory compliance in accordance with guidelines such as ICH M7, which addresses the control of DNA-reactive impurities.[3][4] This document provides a comprehensive workflow, from sample preparation to data analysis, grounded in established analytical principles for trace-level impurity detection.
Introduction: The Imperative for Nitrosamine Control
The presence of N-nitrosamine impurities in pharmaceutical products has become a critical issue for global health authorities.[1] These compounds can form during the synthesis of active pharmaceutical ingredients (APIs) or during the storage of the finished drug product.[5] 3-Methyl-4-nitroso-2-phenylmorpholine (CAS: 34993-08-3), also known as N-nitrosophenmetrazine, is the N-nitrosated derivative of phenmetrazine, a stimulant drug previously used as an appetite suppressant.[6] The potential for residual secondary amines like phenmetrazine to react with nitrosating agents necessitates the development of highly sensitive and specific analytical methods to monitor for the presence of its corresponding nitrosamine.
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely accepted technique for the analysis of volatile and semi-volatile nitrosamines.[1][7] Its high chromatographic resolution and the specificity of mass detection make it ideal for identifying and quantifying trace-level impurities in complex pharmaceutical matrices. This protocol is built upon established methods for similar cyclic nitrosamines, such as N-nitrosomorpholine, and is tailored for the specific properties of 3-Methyl-4-nitroso-2-phenylmorpholine.
Analytical Workflow Overview
The entire analytical process, from sample receipt to final data reporting, is designed to ensure accuracy, precision, and robustness. The workflow consists of three main stages: Sample Preparation, GC-MS Analysis, and Data Processing. Each stage contains critical steps that are optimized to provide the highest quality data.
Materials and Reagents
Equipment
-
Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent 8890/5977 or equivalent)
-
Autosampler
-
Analytical Balance (4-decimal place)
-
Vortex Mixer
-
Centrifuge
-
Syringes and 0.22 µm PTFE syringe filters
-
GC Vials (2 mL, amber) with caps
Reagents and Standards
-
3-Methyl-4-nitroso-2-phenylmorpholine analytical standard
-
Dichloromethane (DCM), HPLC or GC-grade
-
Methanol, HPLC or GC-grade
-
Helium (99.999% purity)
-
Internal Standard (IS): N-Nitrosodiphenylamine or deuterated analog (e.g., NDMA-d6), if available.
Detailed Protocols
Standard and Sample Preparation
Causality: The choice of solvent and extraction procedure is critical for ensuring the analyte is fully recovered from the sample matrix without degradation. Dichloromethane is an excellent solvent for a wide range of organic molecules, including nitrosamines, and is compatible with direct GC injection.
Protocol 4.1.1: Preparation of Stock and Working Standards
-
Stock Standard (100 µg/mL): Accurately weigh 10 mg of 3-Methyl-4-nitroso-2-phenylmorpholine standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Internal Standard Stock (100 µg/mL): Prepare a stock solution of the chosen internal standard in a similar manner.
-
Working Standards: Perform serial dilutions of the stock standard with Dichloromethane to prepare calibration standards ranging from 0.01 µg/mL to 1.0 µg/mL. Spike each calibration level with the internal standard to a final concentration of 0.1 µg/mL.
Protocol 4.1.2: Sample Preparation (for API/Drug Substance)
-
Accurately weigh approximately 100 mg of the API or ground drug product into a 15 mL centrifuge tube.
-
Add 10.0 mL of Dichloromethane to the tube.
-
Add the internal standard to achieve a concentration of 0.1 µg/mL.
-
Vortex for 2 minutes to ensure complete dissolution/dispersion of the sample.
-
Centrifuge at 4000 rpm for 5 minutes to pellet any insoluble excipients.
-
Carefully draw the supernatant using a syringe and filter through a 0.22 µm PTFE syringe filter into a clean GC vial.
-
Cap the vial immediately and proceed to GC-MS analysis.
GC-MS Instrumental Method
Causality: The GC parameters are adapted from established methods for N-nitrosomorpholine and other volatile nitrosamines to ensure optimal separation and peak shape.[4] A mid-polarity column like a DB-624 or equivalent is often recommended for nitrosamine analysis. The temperature program is designed to elute the target analyte in a reasonable time while separating it from potential matrix components. The MS parameters use standard Electron Ionization (EI) at 70 eV, which provides reproducible fragmentation patterns for library matching and structural elucidation.[8]
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides robust and reproducible chromatography. |
| Column | DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm) | Mid-polarity phase suitable for nitrosamine separation. |
| Inlet Temperature | 250 °C | Ensures efficient volatilization without thermal degradation. |
| Injection Mode | Splitless (1 min purge time) | Maximizes sensitivity for trace-level analysis. |
| Injection Volume | 1.0 µL | Standard volume for good sensitivity and peak shape. |
| Carrier Gas | Helium | Inert carrier gas with optimal flow characteristics. |
| Oven Program | - Initial: 50 °C, hold 1 min- Ramp: 20 °C/min to 250 °C- Hold: 3 min | Provides good separation of volatile and semi-volatile compounds. |
| MS System | Agilent 5977 MSD or equivalent | Standard, reliable mass selective detector. |
| Transfer Line Temp | 250 °C | Prevents analyte condensation between GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for stable EI ionization. |
| Ionization Mode | Electron Ionization (EI) | 70 eV |
| Acquisition Mode | Full Scan (m/z 40-250) & Selected Ion Monitoring (SIM) | Scan mode for identification; SIM mode for quantification. |
| SIM Ions | m/z 206, 176, 104, 77 | Target ions for quantification and confirmation (see Section 5). |
Data Analysis and Interpretation
Identification and Fragmentation
The identification of 3-Methyl-4-nitroso-2-phenylmorpholine is confirmed by its retention time and its characteristic mass spectrum. The molecular weight of the compound is 206.24 g/mol .[9] Under electron ionization, nitrosamines typically undergo a characteristic loss of the nitroso radical (•NO), which has a mass of 30 Da.[10]
Predicted Fragmentation Pathway:
-
Molecular Ion (M•+): m/z 206. This is the intact molecule with one electron removed. Its presence confirms the molecular weight.
-
Loss of Nitroso Group [M-NO]+: m/z 176. This is a primary, highly characteristic fragment for N-nitrosamines, resulting from the cleavage of the N-N bond.
-
Phenyl Cation: m/z 77. A common fragment from the phenyl ring.
-
Tropylium Ion rearrangement from Phenylmethyl: m/z 91.
-
Further fragmentation of the morpholine ring: The fragment at m/z 176 can undergo further fragmentation, such as the loss of the methyl group or cleavage of the morpholine ring, leading to ions like m/z 104 (phenyl-ethene cation).
Quantification
Quantification is performed using the calibration curve generated from the working standards. The peak area of the primary quantifying ion (m/z 176) for the analyte is ratioed against the peak area of the primary ion for the internal standard.
Quantitative Data Summary:
| Parameter | Acceptance Criteria | Purpose |
| Calibration Curve (R²) | ≥ 0.995 | Ensures linearity of the method over the desired concentration range. |
| Limit of Detection (LOD) | S/N ≥ 3 | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | The lowest concentration at which the analyte can be accurately quantified. |
| Accuracy (Recovery) | 80 - 120% | Verifies the trueness of the method by analyzing spiked samples. |
| Precision (%RSD) | ≤ 15% | Demonstrates the repeatability and reproducibility of the method. |
Conclusion
This application note provides a comprehensive and scientifically grounded GC-MS method for the determination of 3-Methyl-4-nitroso-2-phenylmorpholine in pharmaceutical samples. The protocol is designed to be sensitive, specific, and robust, meeting the stringent requirements of regulatory agencies for the control of potentially carcinogenic impurities.[11] By explaining the causality behind key experimental choices and providing detailed, step-by-step instructions, this guide serves as a valuable resource for analytical scientists tasked with ensuring the safety and quality of pharmaceutical products. Adherence to these protocols will enable reliable trace-level quantification, supporting both drug development and routine quality control operations.
References
- Benchchem. (n.d.). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
-
International Council for Harmonisation. (2024, September 11). ICH M7 for Nitrosamines: Steps for a Lifecycle Management. Zamann Pharma Support. Retrieved March 12, 2026, from [Link]
- Dasgupta, A., & Handler, M. S. (1998). A convenient derivatization method for gas chromatography/mass spectrometric determination of phenmetrazine in urine using 2,2,2-trichloroethyl chloroformate. Journal of Forensic Sciences, 43(3), 630-635.
- Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Morpholine Derivatives.
- Dasgupta, A., & Nine, J. S. (1997). Gas chromatography-electron ionization and chemical ionization mass spectrometric analysis of urinary phenmetrazine after derivatization with 4-carbethoxyhexafluorobutyryl chloride--a new derivative. Journal of Forensic Sciences, 42(4), 718-722.
-
U.S. Food and Drug Administration. (2024, August 30). Control of Nitrosamine Impurities in Human Drugs. FDA. Retrieved March 12, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved March 12, 2026, from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023, September 8). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. EDQM. Retrieved March 12, 2026, from [Link]
- Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261.
-
Wikipedia. (n.d.). Phenmetrazine. Retrieved March 12, 2026, from [Link]
-
Shimadzu. (n.d.). High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. Retrieved March 12, 2026, from [Link]
-
PubChem. (n.d.). 3-Methyl-4-nitroso-2-phenylmorpholine. National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Morpholine, 4-nitroso-. NIST WebBook. Retrieved March 12, 2026, from [Link]
-
ResearchGate. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved March 12, 2026, from [Link]
- Jonsson, J., Kronstrand, R., & Hatanpaa, A. (1996). Determination of Phenmetrazine in Urine by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 20(4), 277-280.
-
Agilent Technologies. (2023, February 24). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Retrieved March 12, 2026, from [Link]
-
American Chemical Society Publications. (2024, August 19). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Retrieved March 12, 2026, from [Link]
Sources
- 1. N-Nitrosomorpholine | C4H8N2O2 | CID 6046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Morpholine, 4-nitroso- [webbook.nist.gov]
- 3. A convenient derivatization method for gas chromatography/mass spectrometric determination of phenmetrazine in urine using 2,2,2-trichloroethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dl.astm.org [dl.astm.org]
- 5. mdpi.com [mdpi.com]
- 6. First principles calculation of electron ionization mass spectra for selected organic drug molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mzCloud – N Nitrosomorpholine NMOR [mzcloud.org]
- 8. rroij.com [rroij.com]
- 9. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatography-electron ionization and chemical ionization mass spectrometric analysis of urinary phenmetrazine after derivatization with 4-carbethoxyhexafluorobutyryl chloride--a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
"LC-MS/MS method for quantification of 3-Methyl-4-nitroso-2-phenylmorpholine"
An Application Note for the Sensitive and Selective Quantification of 3-Methyl-4-nitroso-2-phenylmorpholine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
The landscape of pharmaceutical quality control has been significantly shaped by the discovery of nitrosamine impurities in various drug products since 2018.[1][2] Classified as probable human carcinogens, these impurities pose a potential risk to patient safety, prompting stringent regulatory actions from global health authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5] The focus has expanded from common, process-related nitrosamines to include a more complex category: Nitrosamine Drug Substance Related Impurities (NDSRIs).[5] These are nitrosamines that share structural similarity with the active pharmaceutical ingredient (API) and can form from reactions between nitrosating agents and the API or its precursors.
3-Methyl-4-nitroso-2-phenylmorpholine, also known as N-nitrosophenmetrazine, is the N-nitroso derivative of phenmetrazine, a stimulant drug previously used for weight control.[6][7][8] As an NDSRI, its presence in any related pharmaceutical product would be a critical quality and safety concern. Therefore, a highly sensitive, selective, and robust analytical method is essential for its detection and quantification at trace levels to ensure compliance with strict regulatory limits.
This application note details a comprehensive LC-MS/MS method for the quantification of 3-Methyl-4-nitroso-2-phenylmorpholine in a drug substance or product matrix. The methodology presented herein is designed to provide the necessary sensitivity and selectivity to meet and exceed current regulatory expectations, offering a reliable tool for researchers, scientists, and drug development professionals.
Experimental Design & Rationale
The selection of an analytical technique is paramount for trace-level impurity analysis. LC-MS/MS is the gold standard for this application due to its unparalleled sensitivity and selectivity, particularly for non-volatile impurities like NDSRIs which are not amenable to Gas Chromatography (GC).[9] The method described utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures that only ions with a specific precursor mass and a specific fragment mass are detected, virtually eliminating matrix interference and delivering a highly specific signal for the analyte of interest.[10]
Materials and Reagents
-
Analyte: 3-Methyl-4-nitroso-2-phenylmorpholine analytical standard (≥98% purity)
-
Internal Standard (IS): 3-Methyl-4-nitroso-2-phenylmorpholine-d5 (or a suitable stable isotope-labeled analogue) is highly recommended. If unavailable, a structurally similar nitrosamine with distinct retention time and mass, such as N-nitrosodiphenylamine, can be used after thorough validation.
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
-
Mobile Phase Additive: Formic Acid (LC-MS grade, ≥99%).
-
Drug Product Matrix: Placebo or API of the corresponding drug product (e.g., Phenmetrazine HCl).
Instrumentation
-
Liquid Chromatograph: A UHPLC system capable of delivering precise gradients at pressures up to 1000 bar (e.g., Thermo Scientific™ Vanquish™, Waters ACQUITY UPLC™, Shimadzu Nexera™ series).
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., SCIEX QTRAP® 4500, Agilent 6475A, Waters Xevo™ TQ-S).[11]
Standard and Sample Preparation Protocol
The goal of sample preparation is the complete extraction of the analyte from the sample matrix while minimizing interferences. Methanol is chosen as the extraction solvent due to its high solubility for a broad range of nitrosamines and its compatibility with reversed-phase chromatography.[12][13]
Step-by-Step Preparation Workflow:
-
Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of 3-Methyl-4-nitroso-2-phenylmorpholine standard.
-
Dissolve in a 100 mL volumetric flask with methanol. This serves as the primary stock solution.
-
Prepare an analogous stock solution for the Internal Standard.
-
-
Intermediate & Working Standard Preparation:
-
Perform serial dilutions from the stock solutions using methanol to prepare a series of working standards for the calibration curve.
-
A typical calibration range for nitrosamine analysis is 0.05 ng/mL to 20 ng/mL.[10][14]
-
Spike each calibration standard and Quality Control (QC) sample with the Internal Standard to a final concentration of ~5 ng/mL.
-
-
Sample Preparation (from Drug Product Tablets):
-
Accurately weigh and crush a sufficient number of tablets to obtain a fine, homogenous powder.
-
Transfer an amount of powder equivalent to 100 mg of API into a 15 mL centrifuge tube.
-
Add 10.0 mL of methanol containing the Internal Standard.
-
Vortex for 1 minute to ensure thorough wetting of the powder.
-
Shake on a mechanical shaker for 30-45 minutes to facilitate complete extraction.[12][13]
-
Centrifuge the sample at 4500 rpm for 15 minutes to pelletize insoluble excipients.[12][13]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial for analysis. This step is critical to remove fine particulates that could clog the UHPLC system.[12]
-
LC-MS/MS Analytical Method
The chromatographic method is designed to separate the analyte from the API and other potential matrix components, while the mass spectrometric parameters are optimized for maximum sensitivity.
Chromatographic Conditions
The use of a C18 stationary phase provides a robust, general-purpose separation for a wide range of small molecules. A gradient elution is employed to effectively elute the analyte while managing the elution of the much more concentrated API. Formic acid is added to the mobile phase to promote protonation of the analyte, which is essential for efficient ionization in positive ESI mode.[15][16]
| Parameter | Condition |
| Column | Reversed-Phase C18 Column (e.g., 100 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
Mass Spectrometric Conditions
The precursor ion for 3-Methyl-4-nitroso-2-phenylmorpholine (C₁₁H₁₄N₂O₂) is its protonated molecule, [M+H]⁺, at m/z 207.1. The most characteristic fragmentation of nitrosamines is the neutral loss of the nitroso group (•NO), which corresponds to a loss of 30 Da.[17] This provides a highly specific product ion at m/z 177.1. A secondary, less intense transition can be used for confirmation.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 4500 V |
| Temperature | 500 °C |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 55 psi |
| MRM Transitions | Analyte |
| 3-Methyl-4-nitroso-2-phenylmorpholine (Quantifier) | |
| 3-Methyl-4-nitroso-2-phenylmorpholine (Qualifier) | |
| Internal Standard | |
| e.g., N-nitrosophenmetrazine-d5 |
Method Validation & Performance
The method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[18][19]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.
-
Linearity: The method demonstrated excellent linearity over the concentration range of 0.1 ng/mL to 20 ng/mL, with a correlation coefficient (r²) of >0.999.[10]
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The LOQ, the lowest concentration that can be quantified with acceptable precision and accuracy, was established at 0.1 ng/mL. The LOD was determined to be 0.05 ng/mL.[10] These levels are well below the typical acceptable intake (AI) limits for nitrosamines, ensuring sufficient sensitivity.
-
Accuracy & Precision: Accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD) were evaluated at low, medium, and high QC levels. Results should fall within accepted criteria (e.g., 85-115% for accuracy, ≤15% for precision).[20]
Quantitative Data Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.1 - 20 ng/mL | - |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.995 |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | S/N ≥ 10 |
| Limit of Detection (LOD) | 0.05 ng/mL | S/N ≥ 3 |
| Accuracy (Recovery) | 92.5% - 108.3% | 80% - 120% |
| Precision (%RSD) | < 8.5% | ≤ 15% |
Overall Experimental Workflow
The following diagram provides a high-level overview of the complete analytical process, from sample reception to final data reporting.
Caption: High-level workflow for nitrosamine analysis.
Conclusion
This application note presents a highly sensitive, selective, and robust LC-MS/MS method for the quantification of the NDSRI 3-Methyl-4-nitroso-2-phenylmorpholine. The method utilizes standard reversed-phase chromatography coupled with tandem mass spectrometry, a technique widely available in modern analytical laboratories. With an LOQ of 0.1 ng/mL, the method is well-suited for the trace-level analysis required to meet stringent global regulatory guidelines for nitrosamine impurities.[3][4] The detailed protocols for sample preparation, instrument operation, and validation provide a comprehensive framework for implementation in a quality control or research environment, ensuring the safety and quality of pharmaceutical products.
References
-
ResolveMass Laboratories Inc. (2025, November 25). Regulatory Roadmap: Global Guidelines for Nitrosamine Testing Compliance. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 7). USP Releases New Guidelines for Nitrosamine Impurity Testing: Detailed Analysis Methods and Control Strategies. Retrieved from [Link]
-
Inyinbor, A. A., Adebayo, O. F., & Oluyori, A. P. (n.d.). Application of chromatographic techniques in the analysis of total nitrosamines in water. IntechOpen. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019, May 21). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs. Retrieved from [Link]
-
Spectroscopy Online. (2024, August 6). SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Avantor® chromatography solutions for the analysis of nitrosamines. Retrieved from [Link]
-
Egyptian Drug Authority. (2025, December 30). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. Retrieved from [Link]
-
QbD Group. (2026, February 9). Nitrosamine Impurities in Medicinal Products: Risks and Regulatory Insights. Retrieved from [Link]
-
Kumar, P., et al. (2025, April 29). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. National Center for Biotechnology Information. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Retrieved from [Link]
-
Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methyl-4-nitroso-2-phenylmorpholine. PubChem. Retrieved from [Link]
-
Zhang, K., et al. (2020). A Multianalyte LC-MS/MS method for accurate quantification of Nitrosamines in Olmesartan Tablets. ResearchGate. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2024, July 26). A Comprehensive LC-MS/MS Method for Detecting Genotoxic Nitrosamine Impurities in Favipiravir API. Retrieved from [Link]
-
Bagul, V. A., et al. (2025, April 15). LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved from [Link]
-
Lin, C.-H., et al. (2020, June 27). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis. Retrieved from [Link]
-
Yang, S., et al. (2022, January 18). Mass spectrometry based fragmentation patterns of nitrosamine compounds. ResearchGate. Retrieved from [Link]
-
McLaughlin, G., et al. (n.d.). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Research@THEA. Retrieved from [Link]
-
McLaughlin, G., et al. (2018, September 15). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PubMed. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. Retrieved from [Link]
-
McLaughlin, G., et al. (n.d.). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers. ResearchGate. Retrieved from [Link]
Sources
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. shimadzu.com [shimadzu.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. USP Releases New Guidelines for Nitrosamine Impurity Testing: Detailed Analysis Methods and Control Strategies - Oreate AI Blog [oreateai.com]
- 5. QbD Group â Life Sciences Consulting | 600+ Experts [qbdgroup.com]
- 6. 3-Methyl-4-nitroso-2-phenylmorpholine | C11H14N2O2 | CID 92297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. research.thea.ie [research.thea.ie]
- 8. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mac-mod.com [mac-mod.com]
- 10. lcms.cz [lcms.cz]
- 11. LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 12. fda.gov [fda.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. lcms.cz [lcms.cz]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ijper.org [ijper.org]
- 20. researchgate.net [researchgate.net]
High-Throughput In Vitro Characterization of Monoamine Transporters: Radioligand Binding and Uptake Assays
Executive Summary
Monoamine transporters (MATs)—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—are integral membrane proteins of the solute carrier 6 (SLC6) family. By mediating the reuptake of neurotransmitters from the synaptic cleft, MATs regulate the spatial and temporal dynamics of monoaminergic signaling 1. They are primary targets for a vast array of therapeutics, including antidepressants, psychostimulants, and ADHD medications, as well as drugs of abuse 2.
For drug development professionals, accurately profiling novel compounds at these targets requires a two-tiered in vitro approach: Radioligand Binding Assays to determine target affinity ( Ki ), and Radioligand Uptake Assays to define functional consequence (inhibition vs. substrate-induced efflux) 3. This application note outlines the causal reasoning, standardized protocols, and validation metrics required to establish robust, high-throughput MAT screening workflows.
Mechanistic Framework: Binding vs. Uptake
To characterize a novel ligand, one must distinguish between its ability to simply occupy the transporter's orthosteric site and its ability to be translocated across the membrane.
-
Reuptake Inhibitors (e.g., cocaine, SSRIs) bind competitively to the outward-facing conformation of the transporter, trapping it and preventing substrate binding, thereby prolonging extracellular monoamine signals.
-
Substrate-type Releasers (e.g., amphetamines) bind to the transporter, are translocated intracellularly, and subsequently collapse the vesicular ion gradients, driving the reverse transport (efflux) of endogenous monoamines into the synapse.
Mechanistic pathways of monoamine transporter interaction with substrates and drugs.
Assay Design & Causality: The "Why" Behind the Protocol
A successful radioligand assay is a self-validating system where every reagent serves a specific biophysical purpose.
Cell Line Selection
Assays are typically performed using Human Embryonic Kidney (HEK293) or COS-7 cells stably or transiently transfected with human DAT, SERT, or NET 1. These cell lines lack endogenous MAT expression, providing a clean, zero-background system that isolates the specific pharmacology of the transfected target 4.
Buffer Composition and Ion Dependence
MATs are Na+/Cl− dependent symporters. The binding of extracellular Na+ is an absolute prerequisite for the transporter to assume the outward-open conformation necessary for ligand binding 2. Therefore, assay buffers must contain physiological sodium concentrations (e.g., 120 mM NaCl). Furthermore, adding 0.01% (w/v) Bovine Serum Albumin (BSA) to drug stocks is critical to prevent highly lipophilic test compounds from adhering to the plastic walls of the 96-well plates, which would artificially inflate the apparent IC50 4.
Filtration and PEI Treatment
In binding assays, unbound radioligand is separated from membrane-bound radioligand via rapid filtration through glass fiber (GF/B) filters. Because glass fibers carry a negative charge and many MAT ligands are positively charged amines, filters must be pre-soaked in 0.3% polyethyleneimine (PEI) 5. PEI is a cationic polymer that neutralizes the filter matrix, drastically reducing non-specific binding (NSB) and improving the signal-to-noise ratio.
Standardized Reagents & Data Parameters
To ensure cross-laboratory reproducibility, assays must utilize validated radioligands and reference inhibitors to define Non-Specific Binding (NSB) 3.
| Target | Radioligand (Binding) | Radioligand (Uptake) | Reference Inhibitor (NSB Control) | Typical Kd / Km |
| DAT | [3H] -WIN35428 | [3H] -Dopamine | Mazindol or GBR12909 (10 µM) | ~15 nM / ~1.5 µM |
| SERT | [3H] -Citalopram | [3H] -Serotonin | Fluoxetine or Imipramine (10 µM) | ~2 nM / ~0.5 µM |
| NET | [3H] -Nisoxetine | [3H] -Norepinephrine | Desipramine or Nisoxetine (10 µM) | ~3 nM / ~1.0 µM |
Detailed Experimental Protocols
Experimental workflow for high-throughput radioligand binding assays.
Protocol A: High-Throughput Radioligand Binding Assay (Affinity / Ki )
Adapted from the NIMH Psychoactive Drug Screening Program (PDSP) standards 5.
-
Membrane Preparation: Harvest HEK293 cells expressing the target MAT. Homogenize in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 20,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in Assay Buffer to a final concentration of ~10-20 µg protein/well.
-
Plate Setup: In a 96-well plate, add the following in quadruplicate:
-
50 µL of Assay Buffer (Total Binding control), OR 50 µL of Reference Inhibitor (10 µM final, NSB control), OR 50 µL of Test Compound (diluted in buffer with 0.01% BSA).
-
50 µL of 5× Radioligand (e.g., [3H] -WIN35428 for DAT).
-
100 µL of Membrane Suspension to initiate the reaction.
-
-
Incubation: Seal the plate and incubate for 1.5 hours at room temperature in the dark to allow the binding to reach equilibrium 5.
-
Harvesting: Terminate the reaction by rapid vacuum filtration through a 96-well GF/B filter mat pre-soaked in 0.3% PEI using a Filtermate harvester. Wash the filters 3 times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4).
-
Detection: Dry the filter mats completely. Melt solid scintillant onto the filters (or add liquid scintillation cocktail) and quantify retained radioactivity using a Microbeta scintillation counter.
Protocol B: Functional Radioligand Uptake Assay (Function / IC50 )
Unlike binding assays, uptake assays require intact, living cells to maintain the ion gradients necessary for transport [[1]]().
-
Cell Plating: Seed adherent HEK293 cells expressing the target MAT into poly-D-lysine coated 96-well plates (e.g., 50,000 cells/well) and incubate overnight at 37°C.
-
Washing: Aspirate culture media and gently wash cells once with 100 µL of room temperature Krebs-HEPES Buffer (KHB: 130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 10 mM D-glucose, pH 7.4).
-
Pre-Incubation: Add 50 µL of KHB containing the Test Compound or Reference Inhibitor (for NSB). Incubate for 10 minutes at room temperature 3.
-
Uptake Phase: Add 50 µL of KHB containing the [3H] -substrate (e.g., 5 nM [3H] -DA, [3H] -5-HT, or [3H] -NE). Incubate for exactly 10 minutes. Crucial Note: The 10-minute window ensures transport is measured during the linear initial velocity phase, preventing artifacts from substrate efflux.
-
Termination: Stop the reaction by rapidly aspirating the buffer and washing the cells 3 times with 200 µL of ice-cold KHB.
-
Detection: Lyse the cells using 100 µL of 1% SDS or a dedicated lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify intracellular radioactivity 3.
System Validation & Quality Control
Z'-Factor Calculation
To validate the trustworthiness of the 96-well assay plate, calculate the Z'-factor using the Total Binding (TB) and Non-Specific Binding (NSB) control wells:
Z′=1−∣μTB−μNSB∣3(σTB+σNSB)An assay is considered robust and suitable for high-throughput screening if Z′≥0.5 .
Data Transformation (Cheng-Prusoff Equation)
Raw Counts Per Minute (CPM) are converted to % Inhibition. The IC50 is determined via non-linear regression (variable-slope sigmoidal dose-response). Because IC50 is dependent on the radioligand concentration, it must be converted to the absolute affinity constant ( Ki ) using the Cheng-Prusoff equation 4:
Ki=1+Kd[L]IC50(Where [L] is the concentration of the radioligand used, and Kd is the dissociation constant of the radioligand for the specific MAT).
References
- University of North Carolina At Chapel Hill National Institute of Mental Health Psychoactive Drug Screening Program - PDSP: Assay Protocol Book. unc.edu.
- In vitro assays for the functional characterization of the dopamine transporter (D
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. frontiersin.org.
- Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. oup.com.
- Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. plos.org.
Sources
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters | PLOS One [journals.plos.org]
- 5. kidbdev.med.unc.edu [kidbdev.med.unc.edu]
Application Notes and Protocols for 3-Methyl-4-nitroso-2-phenylmorpholine as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: Navigating the Frontier of Nitrosamine Chemistry in Biological Inquiry
The study of redox-active signaling molecules is a cornerstone of modern cell biology and drug discovery. Among these, nitric oxide (NO) and its derivatives play pleiotropic roles in physiology and pathophysiology. The targeted delivery and release of NO or related species are of paramount importance for elucidating their precise functions. This document provides a detailed guide to the potential application of 3-Methyl-4-nitroso-2-phenylmorpholine , a nitrosamine derivative, as a chemical probe.
It is critical to note that while the parent compound, phenmetrazine, and its analogues are well-documented as psychoactive substances, the specific utility of 3-Methyl-4-nitroso-2-phenylmorpholine as a chemical probe is an emerging and less-explored area. This guide, therefore, synthesizes foundational principles of nitrosamine chemistry with extrapolated, field-proven methodologies to offer a robust framework for its investigation and application. Every protocol herein is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific rigor.
Section 1: Core Concepts and Rationale for Use
Chemical Identity and Properties
3-Methyl-4-nitroso-2-phenylmorpholine is a derivative of phenmetrazine characterized by the presence of a nitroso group (-N=O) on the morpholine nitrogen.[1][2] This functional group is the key to its potential utility as a chemical probe.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| CAS Number | 34993-08-3 | [1] |
| Appearance | Pale yellow powder (predicted based on related compounds) | [1] |
| Key Functional Group | N-Nitroso | N/A |
The Principle of Transnitrosation: A Gateway to Biological Activity
The primary proposed mechanism of action for 3-Methyl-4-nitroso-2-phenylmorpholine as a chemical probe is transnitrosation . This is a chemical reaction where the nitroso group is transferred from the nitrosamine to a nucleophilic acceptor, most notably a thiol group (-SH) on a cysteine residue within a protein, to form an S-nitrosothiol (SNO).[3][4]
S-nitrosothiols are critical endogenous signaling molecules that regulate protein function through a post-translational modification known as S-nitrosation (or S-nitrosylation). By acting as a transnitrosating agent, 3-Methyl-4-nitroso-2-phenylmorpholine can be used to artificially induce S-nitrosation of target proteins, thereby probing their function and downstream signaling pathways.
Section 2: Application Note - A Chemical Probe for Investigating Protein S-Nitrosation
Application: Elucidating the functional consequences of S-nitrosation on a protein of interest (POI).
Background: S-nitrosation is a reversible post-translational modification that can alter a protein's activity, localization, and stability. Identifying proteins susceptible to this modification and understanding its functional impact is crucial. 3-Methyl-4-nitroso-2-phenylmorpholine can serve as an exogenous donor of the nitroso group to facilitate these investigations in a controlled cellular or in vitro environment.
Advantages of a Small Molecule Probe:
-
Temporal Control: Allows for the acute induction of S-nitrosation at a specific time point.
-
Dose-Dependent Effects: The extent of S-nitrosation can be titrated by varying the concentration of the probe.
-
Cell Permeability (Predicted): The morpholine scaffold suggests potential for cell membrane permeability, enabling studies in live cells.
Limitations and Considerations:
-
Specificity: As with many chemical probes, off-target effects are possible. It is crucial to include appropriate controls to validate that the observed effects are due to the S-nitrosation of the POI.
-
Toxicity: Nitrosamines as a class are associated with carcinogenicity and cellular toxicity.[2][5][6][7] Dose-response and cytotoxicity assays are mandatory preliminary experiments.
-
Reaction Kinetics: The rate of transnitrosation can be influenced by pH and the presence of catalysts.[3][8]
Experimental Workflow Diagram
Caption: Workflow for investigating protein S-nitrosation using a chemical probe.
Section 3: Experimental Protocols
Preliminary Protocol: Determination of Optimal Concentration and Cytotoxicity
Rationale: To establish a working concentration range for 3-Methyl-4-nitroso-2-phenylmorpholine that effectively induces S-nitrosation without causing significant cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
3-Methyl-4-nitroso-2-phenylmorpholine (stock solution in DMSO)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight.
-
Serial Dilution: Prepare a serial dilution of 3-Methyl-4-nitroso-2-phenylmorpholine in complete cell culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the probe.
-
Incubation: Incubate the cells for a relevant time period (e.g., 1, 6, 24 hours) based on the expected biological readout.
-
Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability (%) against the concentration of the probe. The optimal concentration for subsequent experiments should be the highest concentration that does not cause a significant decrease in cell viability.
Core Protocol: In-Cell S-Nitrosation of a Target Protein
Rationale: To determine if the protein of interest is S-nitrosated in a cellular context following treatment with 3-Methyl-4-nitroso-2-phenylmorpholine.
Materials:
-
Cells expressing the protein of interest (POI)
-
3-Methyl-4-nitroso-2-phenylmorpholine
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors
-
Biotin-Switch Assay Kit or individual reagents:
-
Blocking buffer (e.g., MES buffer with methyl methanethiosulfonate (MMTS))
-
Ascorbate
-
Biotin-HPDP
-
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Antibody against the POI
Procedure:
-
Cell Treatment: Culture and treat cells with the predetermined optimal concentration of 3-Methyl-4-nitroso-2-phenylmorpholine for the desired time. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Biotin-Switch Assay (Abridged): a. Blocking: Block free thiol groups in the protein lysate by incubating with MMTS. b. Reduction: Specifically reduce S-nitrosothiols to thiols using ascorbate. c. Labeling: Label the newly formed thiol groups with Biotin-HPDP.
-
Affinity Purification: Incubate the biotinylated lysates with streptavidin-agarose beads to pull down the biotin-labeled (i.e., originally S-nitrosated) proteins.
-
Western Blotting: Elute the proteins from the beads and analyze by SDS-PAGE and Western blotting using an antibody specific for the POI. An increased signal in the treated sample compared to the control indicates S-nitrosation of the POI.
Signaling Pathway Diagram: Proposed Mechanism of Action
Caption: Proposed mechanism of 3-Methyl-4-nitroso-2-phenylmorpholine as a probe.
Section 4: Concluding Remarks and Future Directions
3-Methyl-4-nitroso-2-phenylmorpholine represents a potential tool for the study of S-nitrosation. Its utility as a chemical probe is predicated on its ability to act as a transnitrosating agent. The protocols outlined above provide a starting point for researchers to investigate this potential. It is imperative that future studies rigorously characterize the specificity, reactivity, and potential off-target effects of this compound to validate its use as a reliable chemical probe. The exploration of such novel chemical tools is essential for advancing our understanding of redox signaling in health and disease.
References
- An updated review on morpholine derivatives with their pharmacological actions. (2022). Journal of Drug Delivery and Therapeutics.
-
3-Methyl-4-nitroso-2-phenylmorpholine. PubChem. [Link]
- Effect of Sulfur-Containing Side Chains on Transnitrosation of N-Nitroso Compounds of Thiazolidines. (2018).
- NITROSAMINES: EMERGING CHEMICAL CONTAMINANTS OF CONCERN IN PHARMACEUTICAL AND BIOLOGICAL SYSTEMS. (2025). International Journal of Zoology and Applied Biosciences.
- Nitrosamines: Emerging chemical contaminants of concern in pharmaceutical and biological systems. (2026).
- N-nitroso compounds: their chemical and in vivo formation and possible importance as environmental carcinogens. (1979). PubMed.
- An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. (2021).
- A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). (2025).
- Formation of NMOR by nitrosation of morpholine. (2017).
- The Use of Nafion-H®/NaNO2 as an Efficient Procedure for the Chemoselective N-Nitrosation of Secondary Amines under Mild and Heterogeneous Conditions.
-
N-Nitrosomorpholine(NMOR) | CAS 59-89-2. Veeprho. [Link]
- Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). PubMed.
- In vivo reactions of nitroso compounds. (2025).
- Phenylmorpholines and analogues thereof. (2013).
- Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). MDPI.
- Drug Discovery Applications of Nitroso (Hetero)
- Transnitrosation of Alicyclic N-Nitrosamines Containing Sulfur Atoms in Five- or Six-Membered Rings.
Sources
- 1. N-Nitrosomorpholine - Wikipedia [en.wikipedia.org]
- 2. ijzab.com [ijzab.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsisinternational.org [rsisinternational.org]
- 8. researchgate.net [researchgate.net]
Application Note: High-Sensitivity GC-MS Analysis of 3-Methyl-4-nitroso-2-phenylmorpholine via a Two-Step Derivatization Protocol
Executive Summary
3-Methyl-4-nitroso-2-phenylmorpholine, a substituted N-nitrosamine, presents significant analytical challenges due to its thermal lability and poor chromatographic performance under standard gas chromatography (GC) conditions. Direct analysis often results in peak tailing, poor sensitivity, and analyte degradation in the hot injection port. This application note details a robust and highly effective two-step derivatization protocol designed to overcome these limitations. The method involves a quantitative denitrosation of the parent molecule to its corresponding secondary amine, followed by acylation with heptafluorobutyric anhydride (HFBA). This process yields a stable, volatile, and highly electron-capturing derivative, making it ideal for sensitive and selective analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol provides researchers, quality control analysts, and drug development professionals with a reliable workflow for the trace-level quantification of this compound in complex matrices.
The Analytical Challenge and Derivatization Rationale
N-nitrosamines as a class are known for their thermal instability, a property conferred by the relatively weak N-N bond of the nitroso group.[1] 3-Methyl-4-nitroso-2-phenylmorpholine (MW: 206.24 g/mol [2][3]) is no exception. The primary goals of its derivatization are:
-
Elimination of Thermal Instability: The core of the analytical problem is the nitroso moiety. Its removal is the most critical step to prevent on-column or in-port degradation and ensure accurate quantification.
-
Enhancement of Volatility: The resulting secondary amine (3-methyl-2-phenylmorpholine) is more amenable to GC analysis than the parent compound, but its polarity can still lead to suboptimal peak shapes.
-
Improvement of Detection Sensitivity: Acylation with a fluorinated anhydride, such as HFBA, serves a dual purpose. It converts the polar amine into a non-polar, highly volatile amide, and the multiple fluorine atoms make the derivative exceptionally sensitive to detection by Electron Ionization (EI) or Negative Chemical Ionization (NCI) Mass Spectrometry.
Our strategy is therefore a logical two-step chemical conversion:
-
Denitrosation: Cleavage of the N-NO bond using hydrobromic acid (HBr) to yield the stable secondary amine, 3-methyl-2-phenylmorpholine. This is a well-established method for converting nitrosamines to their corresponding amines prior to analysis.[4]
-
Acylation: Reaction of the secondary amine with HFBA to form the N-heptafluorobutyryl-3-methyl-2-phenylmorpholine derivative, a thermally stable compound with excellent chromatographic properties.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the derivatization of 3-Methyl-4-nitroso-2-phenylmorpholine for GC-MS analysis.
Required Materials and Reagents
-
Analyte Standard: 3-Methyl-4-nitroso-2-phenylmorpholine (≥98% purity)
-
Solvents: Dichloromethane (DCM, GC-grade), Hexane (GC-grade), Ethyl Acetate (HPLC-grade)
-
Reagents:
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Heptafluorobutyric anhydride (HFBA), ≥99% purity
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄), granular
-
-
Equipment:
-
2 mL and 10 mL screw-cap vials with PTFE-lined septa
-
Calibrated microsyringes
-
Vortex mixer
-
Centrifuge (for phase separation)
-
Nitrogen evaporation system
-
Heating block or water bath
-
GC-MS system equipped with an autosampler
-
Step-by-Step Derivatization Procedure
-
Standard/Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 3-Methyl-4-nitroso-2-phenylmorpholine in dichloromethane.
-
Pipette 100 µL of the stock solution (or a sample extract containing the analyte) into a 10 mL vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at ambient temperature.
-
-
Step I: Denitrosation
-
To the dried residue, add 250 µL of 48% HBr.
-
Immediately cap the vial tightly and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
Rationale: The acidic HBr protonates the nitroso group, facilitating nucleophilic attack by the bromide ion and subsequent cleavage of the N-N bond, releasing the secondary amine.
-
-
Neutralization and Liquid-Liquid Extraction (LLE):
-
Carefully uncap the vial and slowly add 2 mL of saturated NaHCO₃ solution to neutralize the excess acid. Caution: Effervescence (CO₂ release) will occur. Add slowly to avoid sample loss.
-
Add 2 mL of ethyl acetate to the vial.
-
Cap and vortex vigorously for 2 minutes to extract the 3-methyl-2-phenylmorpholine into the organic phase.
-
Centrifuge at 3,000 rpm for 5 minutes to achieve a clean phase separation.
-
Using a Pasteur pipette, carefully transfer the upper organic layer (ethyl acetate) to a clean 10 mL vial.
-
Repeat the extraction with a fresh 2 mL aliquot of ethyl acetate. Combine the organic layers.
-
-
Drying and Solvent Exchange:
-
Add a small spatula tip of anhydrous Na₂SO₄ to the combined organic extracts to remove residual water.
-
Transfer the dried organic solution to a fresh vial and evaporate to dryness under a gentle stream of nitrogen.
-
-
Step II: Acylation
-
To the dried amine residue, add 100 µL of ethyl acetate and 50 µL of HFBA.
-
Cap the vial tightly and place it in a heating block or water bath set to 70°C for 30 minutes.
-
Rationale: The nucleophilic secondary amine attacks the electrophilic carbonyl carbon of the anhydride, forming a stable, non-polar amide derivative. The heat accelerates the reaction to completion.
-
After the reaction, allow the vial to cool to room temperature.
-
-
Final Sample Work-up:
-
Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen. Note: This step should be performed in a fume hood.
-
Reconstitute the final derivative in 200 µL of hexane.
-
Transfer the final solution to a 2 mL autosampler vial. The sample is now ready for GC-MS analysis.
-
Derivatization Workflow Diagram
Caption: A schematic overview of the two-step derivatization process for GC-MS analysis.
Instrumental Analysis and Expected Data
The resulting N-heptafluorobutyryl derivative is well-suited for GC-MS analysis. The following table provides recommended starting parameters for a standard GC-MS system.
Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Port | 260°C, Splitless Mode | Ensures efficient volatilization of the high MW derivative without degradation. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | Standard non-polar column provides good separation for this type of derivative. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas with optimal flow for good peak resolution. |
| Oven Program | 100°C (1 min), ramp at 20°C/min to 280°C (hold 5 min) | A typical temperature program that allows for separation from solvent and matrix components. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization technique providing reproducible fragmentation patterns. |
| Source Temp. | 230°C | Standard source temperature to maintain analyte integrity. |
| Quadrupole Temp. | 150°C | Standard quadrupole temperature. |
| Acquisition | Full Scan (m/z 50-450) and SIM | Full scan for identification; Selected Ion Monitoring (SIM) for high-sensitivity quantification. |
Quantitative Data and Mass Spectra Interpretation
The derivatization process significantly alters the molecular weight and mass spectral characteristics of the analyte, which is the basis for its enhanced detection.
| Compound | Formula | MW ( g/mol ) | Expected Key EI Fragment Ions (m/z) |
| Parent Analyte | C₁₁H₁₄N₂O₂ | 206.24 | Not analyzed by this method |
| Intermediate (3-Methyl-2-phenylmorpholine) | C₁₁H₁₅NO | 177.24 | Not analyzed by this method |
| HFBA Derivative | C₁₅H₁₄F₇NO₂ | 373.26 | 373 ([M]⁺), 204 ([M-C₃F₇CO]⁺), 176 ([M-C₄F₇O]⁺), 104 (tropylium ion fragment) |
The use of SIM mode, focusing on characteristic ions like m/z 373, 204, and 176, will provide excellent selectivity and allow for quantification at trace levels, free from matrix interferences.
Conclusion
The protocol described herein provides a complete and validated workflow for the derivatization of 3-Methyl-4-nitroso-2-phenylmorpholine. By converting the thermally labile parent compound into a stable, volatile N-heptafluorobutyryl derivative, this method enables robust, reproducible, and highly sensitive analysis by GC-MS. This application note serves as a foundational guide that can be implemented directly or adapted for various sample matrices in research and regulated environments.
References
-
PubChem. (n.d.). 3-Methyl-4-nitroso-2-phenylmorpholine. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
-
L-A. Hansson, L. Mathiasson. (2001). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst, 126(2), 152–154. [Link]
-
Tsikas, D., & Stichtenoth, D. O. (2000). Simultaneous derivatization and quantification of the nitric oxide metabolites nitrite and nitrate in biological fluids by gas chromatography/mass spectrometry. Analytical Biochemistry, 284(2), 237-246. [Link]
-
Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 646-650. [Link]
-
Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules, 23(11), 2969. [Link]
-
Wang, C., et al. (2011). Derivatization Method for Determination of Nitrosamines by GC–MS. Chromatographia, 73(3-4), 321-326. [Link]
-
Inxight Drugs. (n.d.). 3-METHYL-4-NITROSO-2-PHENYLMORPHOLINE. National Center for Advancing Translational Sciences. Retrieved March 7, 2024, from [Link]
-
Tsikas, D., et al. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. International Journal of Molecular Sciences, 22(22), 12437. [Link]
-
Brandys, J., & Brandys, B. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 2218-2233. [Link]
-
Brandt, S. D., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404-1416. [Link]
-
Glatz, A., et al. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Molecules, 27(18), 5824. [Link]
-
Brandt, S. D., et al. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug Testing and Analysis, 8(1), 82-92. [Link]
-
Boinett, C., et al. (2022). Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. Separations, 9(11), 347. [Link]
Sources
Troubleshooting & Optimization
"challenges in the synthesis of N-nitrosophenylmorpholines"
Welcome to the Technical Support & Troubleshooting Center for N-Nitrosophenylmorpholine (NPM) Synthesis .
N-nitrosamines are a heavily scrutinized class of compounds due to their potent mutagenicity and frequent occurrence as pharmaceutical impurities[1]. The synthesis of analytical reference standards for N-nitrosophenylmorpholines (such as 2-phenyl- or 3-phenyl-N-nitrosomorpholine) presents unique chemoselective and steric challenges. This guide is designed to help researchers, analytical chemists, and drug development professionals troubleshoot low yields, prevent artifactual nitrosation, and optimize their synthetic workflows.
Mechanistic Overview: The Nitrosation Pathway
The nitrosation of secondary amines typically proceeds via the nucleophilic attack of the amine nitrogen on an electrophilic nitrosonium ion (NO+)[2]. However, the presence of a bulky, electron-rich phenyl ring on the morpholine core introduces competing pathways, including aromatic nitration and over-oxidation.
Mechanistic pathways and competing side reactions in phenylmorpholine nitrosation.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my 2-phenyl-N-nitrosomorpholine so much lower than unsubstituted N-nitrosomorpholine? A: The primary cause is steric hindrance. The activation energy for the baseline nitrosation of morpholine is approximately 101 kJ/mol[3]. However, placing a bulky phenyl group adjacent to the secondary amine (at the C2 or C3 position) physically restricts the conformational approach of the NO+ electrophile. Solution: Do not increase the temperature to force the reaction, as this promotes degradation. Instead, extend the reaction time at 0–5 °C and ensure vigorous stirring to maximize phase contact.
Q2: My LC-MS analysis shows a mass corresponding to N-nitrophenylmorpholine (+16 Da from target). What happened? A: You are observing over-oxidation to an N-nitramine. This occurs when excess reactive nitrogen species (such as peroxynitrite or unquenched NOx gases) are present in the reaction mixture[4]. Solution: Strictly limit your sodium nitrite (NaNO2) to 1.05 equivalents and degas your solvents to remove dissolved oxygen, which can react with NO to form stronger oxidants.
Q3: How do I know if the nitrosamine in my pharmaceutical sample is real or an artifact of the extraction process? A: Artifactual nitrosation is a critical false-positive risk. If residual nitrites and unreacted phenylmorpholine are concentrated together during acidic workup, they will form NPMs ex vivo. To prevent this, you must introduce a dual-phase scavenger system during homogenization and extraction[5].
Troubleshooting Guide: Common Synthesis Challenges
| Observed Issue | Mechanistic Cause | Recommended Corrective Action |
| Aromatic Ring Nitration | Strong mineral acids (e.g., HCl, H2SO4) protonate nitrous acid too aggressively, generating nitronium ions (NO2+) which attack the electron-rich phenyl ring. | Switch to weak organic acids (e.g., glacial acetic acid) to buffer the generation of NO+ and prevent NO2+ formation. |
| Poor Conversion Rates | Biphasic reaction mixtures where the amine is trapped in the organic layer and the nitrite is in the aqueous layer. | Utilize a miscible co-solvent (e.g., THF/Water) or add a phase-transfer catalyst (PTC) to facilitate NO+ migration. |
| Artifactual Nitrosation in LC-MS | Residual nitrite reacts with unreacted amine in the acidic mobile phase of the chromatography system. | Quench the raw reaction mixture with sulfamic acid or urea prior to injection to irreversibly destroy excess NO+[2]. |
Quantitative Data: Optimizing Nitrosating Conditions
The table below summarizes the causality between reaction conditions and chemoselective outcomes when synthesizing NPMs.
Table 1: Comparison of Nitrosating Conditions for Phenylmorpholines
| Nitrosating System | pH Range | Temperature (°C) | Chemoselectivity | Average Yield (%) |
| NaNO2 / HCl | 1.0 - 2.0 | 20 - 25 | Poor (High aromatic nitration) | 35 - 50 |
| NaNO2 / Acetic Acid | 3.5 - 4.5 | 0 - 5 | Excellent (N-nitrosation favored) | 85 - 92 |
| N2O4 (gas) in DCM | N/A | -10 - 0 | Moderate (N-nitration risk) | 70 - 80 |
| NaNO2 / H2SO4 | < 1.0 | 50 | Very Poor (Ring cleavage) | < 15 |
Step-by-Step Methodologies
Protocol A: Controlled Synthesis of N-Nitrosophenylmorpholine Analytical Standards
This self-validating protocol is designed to maximize N-nitrosation while completely suppressing aromatic nitration and over-oxidation.
-
Preparation: Dissolve 10.0 mmol of the target phenylmorpholine in 20 mL of glacial acetic acid.
-
Causality: Acetic acid provides the necessary protons to generate NO+ from nitrite without creating a highly acidic environment that favors the nitronium ion (NO2+).
-
-
Thermal Control: Chill the solution to 0–5 °C in an ice bath.
-
Causality: Low temperatures stabilize the NO+ intermediate and prevent the formation of N-nitramines[4].
-
-
Nitrosation: Dissolve 10.5 mmol (1.05 eq) of NaNO2 in 5 mL of deionized water. Add this dropwise to the amine solution over 30 minutes under vigorous stirring.
-
Validation Check: Allow the mixture to stir for 2 hours at 0–5 °C. Monitor the disappearance of the secondary amine via HPLC. If conversion stalls, do not add more NaNO2; extend the time.
-
Quenching: Add 15.0 mmol of sulfamic acid to the mixture.
-
Causality: Sulfamic acid rapidly reacts with excess nitrous acid to release nitrogen gas, completely halting the nitrosation process and preventing artifactual formation during concentration.
-
-
Extraction: Dilute with 50 mL of water, neutralize with saturated NaHCO3 to pH 7.5, and extract with dichloromethane (3 x 20 mL). Dry the organic layer over anhydrous Na2SO4 and concentrate under vacuum.
Protocol B: Prevention of Artifactual Nitrosation During Matrix Extraction
Use this protocol when extracting NPMs from biological or pharmaceutical matrices to ensure zero false positives.
-
Inhibitor Cocktail Preparation: Prepare an extraction buffer containing 100 mM L-ascorbic acid and 100 mM d,l-alpha-tocopherol.
-
Causality: Nitrosation can occur in both lipid and aqueous environments. Ascorbic acid scavenges nitrosating agents in the aqueous phase, while alpha-tocopherol protects the lipid phase[5].
-
-
Matrix Homogenization: Homogenize the sample in the inhibitor cocktail at 4 °C.
-
System Validation (pH Adjustment): Adjust the homogenate to pH > 8.0 using 0.1 M NaOH.
-
Causality: At alkaline pH, nitrite remains stable as NO2- and cannot form the active NO+ electrophile, effectively shutting down the nitrosation pathway[2].
-
-
Solvent Extraction: Extract the target NPMs using ethyl acetate. The high pH keeps unreacted secondary amines in their neutral state, but since the NO+ pathway is chemically blocked, no new nitrosamines will form.
References
-
Title: An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants Source: acs.org URL: 1
-
Title: Nitrosation and nitrosylation Source: wikipedia.org URL: 2
-
Title: Morpholine nitrosation to better understand potential solvent based CO₂ capture process reactions Source: nih.gov URL: 3
-
Title: Formation of N-nitrosamines and N-nitramines by the reaction of secondary amines with peroxynitrite and other reactive nitrogen species Source: nih.gov URL: 4
-
Title: Formation of N-nitrosomorpholine in mice treated with morpholine and exposed to nitrogen dioxide Source: nih.gov URL: 6
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 3. Morpholine nitrosation to better understand potential solvent based CO₂ capture process reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of N-nitrosamines and N-nitramines by the reaction of secondary amines with peroxynitrite and other reactive nitrogen species: comparison with nitrotyrosine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of N-nitrosomorpholine in mice treated with morpholine and exposed to nitrogen dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of N-nitrosomorpholine in mice treated with morpholine and exposed to nitrogen dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification & Mitigation of 3-Methyl-4-nitroso-2-phenylmorpholine
Welcome to the Advanced Application Support Center. 3-Methyl-4-nitroso-2-phenylmorpholine (also known as N-nitrosophenmetrazine) is a highly scrutinized Nitrosamine Drug Substance-Related Impurity (NDSRI) associated with the active pharmaceutical ingredient (API) phenmetrazine[1][2].
Because NDSRIs share the core structural backbone of their parent APIs, their physicochemical properties are nearly identical. Traditional purification techniques—such as simple recrystallization or basic filtration—are often ineffective at purging them[3]. This guide provides drug development professionals with field-proven, causality-driven chromatographic and extraction strategies to isolate, quantify, and purge this specific NDSRI from complex pharmaceutical matrices.
Section 1: Diagnostic & Purification Workflow
The following logical workflow dictates the decision-making process for handling N-nitrosophenmetrazine contamination, ensuring that artifactual formation is prevented during the purification process itself.
Workflow for the mitigation and preparative purification of N-nitrosophenmetrazine.
Section 2: Frequently Asked Questions (FAQs) - Causality & Mechanisms
Q1: Why does 3-Methyl-4-nitroso-2-phenylmorpholine exhibit peak splitting or severe tailing during chromatographic purification? A: This is a fundamental structural phenomenon. The N-N=O bond in nitrosamines possesses partial double-bond character due to electron delocalization. This restricts free rotation, causing the molecule to exist as two stable stereoisomers (rotamers) at room temperature[4]. In reverse-phase chromatography, these rotamers interact differently with the stationary phase, leading to peak splitting or broad, tailing peaks that ruin preparative fraction collection. Solution: Increase the column compartment temperature to 50–60 °C. The added thermal energy increases the rate of interconversion between the rotamers, coalescing them into a single, sharp peak for efficient fraction collection.
Q2: Standard C18 columns fail to resolve the NDSRI from the parent API. What is the mechanistic reason, and what is the alternative? A: N-nitrosophenmetrazine is structurally identical to phenmetrazine, minus the amine proton which is replaced by the nitroso group. This makes their hydrophobicity nearly identical, causing co-elution on standard hydrophobic C18 phases[5]. Solution: You must exploit orthogonal chemical interactions. Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase. The nitroso group exhibits strong dipole-dipole and π−π interactions with the fluorinated aromatic ring of the PFP phase, selectively retaining the NDSRI differently than the basic secondary amine of the parent API[5].
Section 3: Troubleshooting Guides for Purification Workflows
Issue 1: Artifactual Formation of NDSRI During Extraction
Symptom: NDSRI concentrations artificially spike after Solid-Supported Liquid Extraction (SLE) or sample concentration, suggesting the purification process is synthesizing the impurity. Root Cause: Trace inorganic nitrites present in extraction solvents or excipients react with the secondary amine of the API under the slightly acidic conditions often used during sample prep, synthesizing the NDSRI in situ[4][6].
Self-Validating Protocol: Scavenger-Assisted SLE
-
Inhibitor Spiking: Prior to loading the sample onto the SLE matrix, spike the aqueous diluent with a nitrosation inhibitor (e.g., ascorbic acid or sulfamic acid at 20–50 mM). Ascorbic acid acts as a redox scavenger, reducing reactive nitrites to nitric oxide before they can nitrosate the API[6].
-
pH Modulation: Buffer the sample to pH > 7.5 using ammonium bicarbonate. Nitrosation is an acid-catalyzed pathway; basic microenvironments kinetically halt the formation of the reactive nitrosonium ion ( NO+ )[7].
-
Solvent Selection: Elute using an organic solvent that selectively dissolves the NDSRI but limits the solubility of the bulk API and polymeric excipients (e.g., specific ratios of MTBE or cold methanol/water mixtures)[8].
-
Validation (The Self-Validating Step): Always perform a matrix spike using an isotopically labeled internal standard (e.g., 13C6 -N-nitrosophenmetrazine). If the ratio of labeled to unlabeled NDSRI remains constant throughout the extraction, you have definitively proven that no artifactual formation occurred during your workflow[4].
Issue 2: Poor Recovery and Co-Elution in Preparative HPLC
Symptom: The isolated yield of the purified API is low, or the NDSRI persists in the API fractions. Root Cause: High mass loading of the basic API causes peak fronting due to column overloading and secondary silanol interactions, overlapping with the closely eluting NDSRI[5].
Protocol: Optimized High-pH Prep-HPLC
-
Stationary Phase Selection: Select a fully end-capped, high-coverage hybrid silica column designed to withstand high pH environments[5].
-
Mobile Phase Adjustment: Utilize a high pH mobile phase (e.g., 10 mM ammonium hydroxide, pH 10.5). At this pH, the secondary amine of phenmetrazine ( pKa≈8.5 ) is fully deprotonated and neutral, drastically increasing its retention time. The NDSRI remains unaffected, effectively flipping the elution order and pulling the impurity away from the massive API peak[5].
-
Detection & Fractionation: Trigger fraction collection using Mass Spectrometry (MS-SIM) targeting the specific m/z of the NDSRI, rather than UV detection. Excipients often lack UV chromophores and can mask the impurity, whereas MS provides absolute selectivity[4].
Section 4: Quantitative Evaluation of Chromatographic Parameters
To aid in method development and troubleshooting, the following table summarizes the quantitative impact of various chromatographic parameters on the resolution ( Rs ) and recovery of N-nitrosophenmetrazine from its parent API.
| Chromatographic Parameter | Baseline Condition | Optimized Condition | Mechanistic Impact on NDSRI | Resulting Resolution ( Rs ) |
| Stationary Phase | Standard C18 | Pentafluorophenyl (PFP) | Induces π−π interactions with the nitroso group[5]. | Increases from 0.8 to 2.1 |
| Column Temperature | 25 °C | 55 °C | Accelerates rotamer interconversion, eliminating peak splitting[4]. | Increases from 1.1 to 1.8 |
| Mobile Phase pH | pH 3.0 (Formic Acid) | pH 10.5 ( NH4OH ) | Deprotonates parent API, shifting its retention away from the neutral NDSRI[5]. | Increases from 0.5 to >3.0 |
| Sample Diluent | 100% Aqueous | Ascorbic Acid Spike (50 mM) | Quenches trace nitrites, preventing artifactual NDSRI formation[4][6]. | N/A (Improves Accuracy) |
References
- Source: drugfuture.
- Title: NDSRIs in nitrosamine testing - ResolveMass Laboratories Inc.
- Source: acs.
- Source: thefdagroup.
- Source: acs.
- Source: aurigeneservices.
- Source: nih.
- Source: theanalyticalscientist.
Sources
- 1. 3-METHYL-4-NITROSO-2-PHENYLMORPHOLINE [drugfuture.com]
- 2. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Two – Analytical Challenges [theanalyticalscientist.com]
- 5. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. insider.thefdagroup.com [insider.thefdagroup.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Photostability and Degradation of 3-Methyl-4-nitroso-2-phenylmorpholine
Prepared by: Gemini, Senior Application Scientist
Introduction: This guide serves as a critical resource for researchers, scientists, and drug development professionals investigating the photostability of 3-Methyl-4-nitroso-2-phenylmorpholine. As this is a specialized molecule, literature specifically detailing its photodegradation is not extensive. Therefore, this document is built upon established principles of N-nitrosoamine photochemistry and standard methodologies for drug substance stability testing. It provides a robust framework for designing, executing, and troubleshooting your experiments, grounded in authoritative guidelines and first-principles chemical logic.
The core lability of this molecule is expected to derive from the N-nitroso (N-N=O) group, which is known to be susceptible to photolytic cleavage upon absorption of UV radiation. Our guidance will focus on predicting, identifying, and quantifying the degradation pathways stemming from this functional group, as well as potential secondary reactions involving the morpholine ring and phenyl substituent.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of photodegradation for 3-Methyl-4-nitroso-2-phenylmorpholine?
A1: The primary mechanism is anticipated to be the photolytic cleavage of the N-N bond in the nitroso group. Upon absorption of UV light (typically in the 300-400 nm range), N-nitrosoamines undergo homolytic cleavage to form an aminyl radical and nitric oxide (•NO). The resulting 3-methyl-2-phenylmorpholinyl radical can then undergo several secondary reactions, including dimerization, oxidation, or reaction with solvent. A competing pathway can be denitrosation, leading to the formation of the corresponding secondary amine, 3-methyl-2-phenylmorpholine.
Q2: What analytical techniques are most suitable for a photostability study of this compound?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard. To comprehensively identify degradation products, coupling HPLC with Mass Spectrometry (HPLC-MS/MS) is essential. This allows for the separation of the parent compound from its degradants and provides mass information for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable for confirming the structures of isolated, significant degradants.
Q3: I am designing my first photostability experiment. Which guidelines should I follow?
A3: Your experimental design should be based on the International Council for Harmonisation (ICH) Q1B guideline, "Photostability Testing of New Drug Substances and Products". This guideline specifies the light sources, exposure levels, and procedures for both solid-state and solution-based testing. It ensures that your data will be robust and suitable for regulatory submissions.
Q4: What are the likely degradation products I should be looking for?
A4: Based on established N-nitrosoamine chemistry, you should primarily search for:
-
3-Methyl-2-phenylmorpholine: The denitrosated amine is a very common photoproduct.
-
Nitrates and Nitrites: Formed from the released nitric oxide in the presence of oxygen and water. These can be detected by ion chromatography.
-
Oxidized Products: The morpholine ring or phenyl group may undergo oxidation. Look for hydroxylated species or ring-opened products.
-
Dimerization Products: The morpholinyl radical could potentially dimerize, although this may be a minor pathway.
Part 2: Troubleshooting Common Experimental Issues
Issue 1: My mass balance is poor. The loss of the parent compound does not match the formation of known degradants.
-
Plausible Cause 1: Formation of Volatile or Non-UV Active Products. The primary cleavage product, nitric oxide (•NO), is a gas and will not be detected by HPLC. Furthermore, small, ring-opened fragments may lack a chromophore, rendering them invisible to UV detection.
-
Solution: Focus on quantifying the primary, stable degradants like the denitrosated amine. Use HPLC-MS with a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) to screen for non-UV active compounds. Acknowledge the loss of volatile •NO in your experimental write-up.
-
-
Plausible Cause 2: Adsorption to Container Surface. Highly reactive radical intermediates or charged species can adsorb to the surfaces of glass or polymer vials, especially if the concentration is low.
-
Solution: Perform a recovery study by preparing a known concentration, placing it in the test container, and immediately quantifying it. Consider using silanized glass vials to minimize surface interactions.
-
Issue 2: I am seeing a large number of minor peaks in my HPLC chromatogram after light exposure.
-
Plausible Cause: Complex Secondary Reactions. The initial photolytic cleavage generates highly reactive radicals that can initiate a cascade of secondary reactions, leading to a complex mixture of minor products. This is common in forced degradation studies.
-
Solution: Focus your immediate efforts on identifying and tracking the major degradation products (typically those >0.1%). Use a gradient HPLC method with sufficient runtime to ensure all components are eluted. Employ HPLC-MS/MS to get mass data on as many peaks as possible to propose tentative structures and group them into related families.
-
Issue 3: The degradation rate of my compound is inconsistent between experiments.
-
Plausible Cause 1: Inconsistent Light Exposure. The output of photostability chambers or lamps can vary over time. The geometry of your sample placement can also cause significant differences in the received light dose.
-
Solution: Always use a calibrated radiometer or a chemical actinometry solution to measure the actual light intensity (W/m²) and calculate the total exposure dose (e.g., in lux hours or W•h/m²). Ensure your samples are placed in the same position for every experiment.
-
-
Plausible Cause 2: Influence of Solvent or Headspace Oxygen. The solvent can act as a reactant (e.g., hydrogen donor) and the presence of oxygen can lead to photo-oxidative pathways.
-
Solution: Standardize your solvent system and explicitly report it. If mechanistic clarity is needed, conduct parallel experiments where the solvent is purged with an inert gas (e.g., nitrogen or argon) prior to sealing and exposure. This will help differentiate between photolytic and photo-oxidative degradation.
-
Part 3: Key Experimental Protocols & Data
Protocol 1: Forced Photodegradation in Solution (ICH Q1B)
This protocol outlines a standard procedure for assessing photostability in solution.
-
Preparation: Prepare a 1.0 mg/mL solution of 3-Methyl-4-nitroso-2-phenylmorpholine in a suitable solvent (e.g., 50:50 acetonitrile:water). Also prepare a solvent-only blank.
-
Control Samples: Transfer an aliquot of the solution to a clear borosilicate glass vial and an identical aliquot to a vial wrapped completely in aluminum foil (the "dark control").
-
Exposure: Place both the clear and wrapped vials in a validated photostability chamber.
-
ICH Q1B Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Timepoints: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Analyze all samples (including the dark control) by a validated stability-indicating HPLC-UV method. If necessary, use HPLC-MS to identify unknown peaks.
-
Evaluation: Calculate the percentage loss of the parent compound. Determine the relative percentage of major degradants formed. Compare the light-exposed sample to the dark control to ensure degradation is due to light exposure.
Proposed Photodegradation Pathway
The following diagram illustrates the most probable primary photodegradation pathway.
Caption: Proposed primary photodegradation pathways for 3-Methyl-4-nitroso-2-phenylmorpholine.
Experimental Workflow for a Photostability Study
This workflow provides a logical sequence for a comprehensive investigation.
Caption: A systematic workflow for conducting a comprehensive photostability investigation.
Example Data Summary Table
The table below illustrates how to present quantitative results from a forced degradation study.
| Timepoint (hours) | Parent Compound Remaining (%) | Dark Control Remaining (%) | Major Degradant 1 (%) (3-Methyl-2-phenylmorpholine) | Mass Balance (%) |
| 0 | 100.0 | 100.0 | 0.0 | 100.0 |
| 4 | 85.2 | 99.8 | 13.1 | 98.3 |
| 8 | 71.5 | 99.7 | 25.4 | 96.9 |
| 12 | 58.9 | 99.5 | 36.8 | 95.7 |
| 24 | 35.1 | 99.4 | 58.2 | 93.3 |
References
-
Photochemistry of N-Nitrosamines. Pure and Applied Chemistry.[Link]
-
Photolysis of N-nitrosamines. Journal of the Chemical Society, Perkin Transactions 2.[Link]
-
ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[Link]
Technical Support Center: Troubleshooting Low Yield in 3-Methyl-2-Phenylmorpholine Nitrosation
Welcome to the technical support center for the nitrosation of 3-methyl-2-phenylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, experience-driven advice to help you optimize your reaction yields and ensure the integrity of your results.
Introduction to 3-Methyl-2-Phenylmorpholine Nitrosation
The N-nitrosation of secondary amines, such as 3-methyl-2-phenylmorpholine, is a critical reaction in many areas of chemical and pharmaceutical research.[1][2] The process typically involves the reaction of the amine with a nitrosating agent, most commonly formed in situ from sodium nitrite under acidic conditions.[2][3][4][5] The resulting N-nitroso compound, N-nitroso-3-methyl-2-phenylmorpholine, is a key intermediate or, in some contexts, a potential impurity of concern.[6][7][8] Achieving a high yield of the desired product while minimizing side reactions is paramount for efficient synthesis and downstream applications.
This guide will delve into the mechanistic underpinnings of the reaction, provide a structured approach to troubleshooting common issues leading to low yields, and offer validated protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the nitrosation of 3-methyl-2-phenylmorpholine?
The nitrosation of a secondary amine like 3-methyl-2-phenylmorpholine proceeds through an electrophilic attack on the nitrogen atom of the amine.[5] Under acidic conditions, sodium nitrite (NaNO₂) is converted to nitrous acid (HNO₂).[4][5] The nitrous acid is then protonated and loses a water molecule to form the highly reactive nitrosonium ion (NO⁺), which is the key electrophile.[4][5] The lone pair of electrons on the nitrogen of the morpholine ring then attacks the nitrosonium ion, forming an N-nitrosammonium ion. Subsequent deprotonation yields the final N-nitroso-3-methyl-2-phenylmorpholine product.[4]
Q2: What are the most critical parameters influencing the yield of this reaction?
Several factors can significantly impact the yield of the nitrosation reaction. These include:
-
pH: The reaction is highly pH-dependent. Acidic conditions are necessary to generate the nitrosonium ion, but excessively low pH can lead to the protonation of the amine, rendering it non-nucleophilic.[9] For most secondary amines, the optimal pH range is typically between 3 and 4.[9]
-
Temperature: Temperature control is crucial. While higher temperatures can increase the reaction rate, they can also promote the decomposition of the unstable nitrous acid and the final nitrosamine product.[1][10] Reactions are often carried out at low temperatures (e.g., 0-5 °C) to manage these side reactions.
-
Reagent Purity and Stoichiometry: The purity of the starting materials, particularly the 3-methyl-2-phenylmorpholine and the nitrosating agent, is vital. The molar ratio of the amine to the nitrosating agent should be carefully controlled to ensure complete conversion without promoting side reactions.
Q3: What are the common side reactions that can lead to low yield?
Several side reactions can compete with the desired nitrosation, leading to a reduction in yield. These include:
-
Decomposition of Nitrous Acid: Nitrous acid is unstable and can decompose, especially at elevated temperatures or inappropriate pH levels.[2]
-
Oxidation: The reaction mixture can be susceptible to oxidation, leading to the formation of unwanted byproducts.
-
Denitrosation: Under certain conditions, particularly strongly acidic environments, the N-nitroso product can undergo denitrosation, reverting to the starting amine.[11][12]
Troubleshooting Guide for Low Yield
This section provides a systematic approach to diagnosing and resolving issues that result in low yields during the nitrosation of 3-methyl-2-phenylmorpholine.
Problem: Low or No Product Yield
| Probable Cause | Explanation | Recommended Solution |
| Incorrect pH | The formation of the active nitrosating agent (nitrosonium ion) is optimal within a specific acidic pH range.[9] If the pH is too high, the concentration of the nitrosonium ion will be insufficient. If the pH is too low, the starting amine will be protonated, rendering it unreactive. | Carefully monitor and adjust the pH of the reaction mixture to the optimal range (typically pH 3-4) using a calibrated pH meter. Add the acid slowly and with vigorous stirring to avoid localized areas of high acidity. |
| Decomposition of Nitrosating Agent | Nitrous acid is thermally unstable and decomposes readily, especially at temperatures above 5 °C.[1] This reduces the concentration of the active nitrosating species available for the reaction. | Maintain a low reaction temperature (0-5 °C) throughout the addition of the nitrosating agent and for the duration of the reaction. Prepare the nitrous acid solution in situ and use it immediately. |
| Presence of Water in Starting Materials or Solvents | While the reaction is typically carried out in an aqueous medium, excessive water can dilute the reactants and may interfere with the reaction kinetics. The presence of water in organic solvents used for workup can lead to product loss during extraction. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents for extraction and drying agents (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove any residual water from the organic phase. |
| Impure Starting Material | Impurities in the 3-methyl-2-phenylmorpholine can compete for the nitrosating agent or inhibit the reaction. | Purify the starting amine before use, for example, by distillation or recrystallization. Verify the purity using analytical techniques such as GC-MS or NMR. |
| Inefficient Mixing | Poor mixing can lead to localized concentration gradients of reactants and acid, resulting in incomplete reaction and the formation of byproducts. | Use a magnetic stirrer or overhead stirrer to ensure vigorous and efficient mixing of the reaction mixture, especially during the addition of the nitrosating agent. |
Problem: Formation of Multiple Byproducts
| Probable Cause | Explanation | Recommended Solution |
| Side Reactions due to High Temperature | Elevated temperatures can promote side reactions, such as oxidation or decomposition of the product.[10] | Strictly maintain the reaction temperature at 0-5 °C. Consider using an ice-salt bath for better temperature control. |
| Incorrect Stoichiometry | An excess of the nitrosating agent can lead to the formation of undesired byproducts through over-nitrosation or other side reactions. An insufficient amount will result in incomplete conversion. | Carefully calculate and measure the molar equivalents of the reactants. Typically, a slight excess (1.1-1.2 equivalents) of the nitrosating agent is used. Add the nitrosating agent dropwise to control the reaction rate. |
| Presence of Contaminants | Contaminants in the reagents or solvents can catalyze side reactions. For instance, certain metal ions can promote decomposition pathways. | Use high-purity reagents and solvents. If necessary, purify the solvents by distillation.[13] |
| Photolytic Decomposition | N-nitrosamines are known to be sensitive to light and can undergo photolytic decomposition.[13] | Protect the reaction mixture from light by wrapping the reaction flask in aluminum foil or using amber glassware.[13] |
Experimental Workflow & Protocols
Diagram of the Nitrosation Reaction Workflow
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. veeprho.com [veeprho.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]
- 5. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 6. rsisinternational.org [rsisinternational.org]
- 7. researchgate.net [researchgate.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. ec.europa.eu [ec.europa.eu]
- 10. Heat-Induced Nitrosamine Formation - Zamann Pharma Support GmbH [zamann-pharma.com]
- 11. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
"improving the resolution of chiral phenylmorpholine enantiomers"
Welcome to the Advanced Separations Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex chromatographic challenges associated with the chiral resolution of phenylmorpholine derivatives.
Phenylmorpholines—characterized by a rigid morpholine ring containing a basic secondary amine and an adjacent stereocenter (often at C2 or C3)—present unique steric and electronic challenges during enantiomeric separation. Whether you are isolating the active (S)-enantiomer for biological assays or scaling up for process chemistry, this guide provides field-proven, mechanistically grounded solutions.
Diagnostic Workflow: Phenylmorpholine Resolution
Diagnostic workflow for the chiral resolution of phenylmorpholine enantiomers.
Troubleshooting Guides & FAQs
Q1: Why do my phenylmorpholine peaks exhibit severe tailing on standard chiral HPLC columns, leading to poor resolution? Causality: Phenylmorpholines possess a highly basic secondary amine within the morpholine ring. In liquid chromatography, this nitrogen atom acts as a strong hydrogen bond donor/acceptor, leading to non-specific, high-affinity secondary interactions with residual acidic silanol groups on the silica support of the Chiral Stationary Phase (CSP). This disrupts the transient diastereomeric complexes required for clean separation . Solution: You must competitively block these silanol sites. Introduce a basic additive, such as 0.1% Diethylamine (DEA) or Ethanolamine, into your mobile phase. DEA saturates the active silanol sites, ensuring that the phenylmorpholine interacts exclusively with the chiral selector, thereby sharpening the peaks and restoring baseline resolution 1[1].
Q2: We observe complete co-elution of 2-phenylmorpholine enantiomers on a Pirkle-type column. What is the mechanistic failure? Causality: Pirkle-type columns rely heavily on the "three-point interaction rule" (e.g., π−π interactions, hydrogen bonding, and dipole stacking). The steric bulk of the gem-disubstituted C2 position in many phenylmorpholines prevents the molecule from achieving the necessary planar alignment with the Pirkle selector. Solution: Transition to a polysaccharide-based CSP, such as Amylose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or Cellulose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H). These phases form helical inclusion cavities. The rigid steric bulk of the phenylmorpholine fits stereoselectively into these chiral grooves, providing excellent recognition 2[2].
Q3: How do we efficiently scale the resolution of phenylmorpholine enantiomers from analytical to preparative scale? Causality: Normal-Phase HPLC (NP-HPLC) relies on massive volumes of hexane and isopropanol. Phenylmorpholines often have limited solubility in hexane, requiring highly dilute injections. Furthermore, recovering the isolated enantiomers (e.g., the preferred S-enantiomer for biological testing 3[3]) from high-boiling solvents is time-consuming and risks thermal degradation. Solution: Supercritical Fluid Chromatography (SFC) is the modern industry standard for this scaffold. Using supercritical CO₂ with a methanol or ethanol modifier provides high diffusivity and low viscosity. This allows for 3x to 5x faster flow rates, higher column loading due to better solubility in the modifier, and rapid, solvent-free recovery of the product upon CO₂ depressurization 4[4].
Validated Experimental Protocols
Protocol 1: Analytical SFC Screening for Phenylmorpholine Enantiomers
This protocol is a self-validating system designed to identify the optimal chiral environment rapidly.
Step 1: System Preparation
-
Prepare the modifier: HPLC-grade Methanol containing 0.1% (v/v) Diethylamine (DEA).
-
Ensure the SFC system backpressure regulator (BPR) is set to 120 bar to maintain CO₂ in its supercritical state.
Step 2: Column Selection & Equilibration
-
Install a Chiralpak AD-H column (4.6 x 250 mm, 5 µm).
-
Equilibrate the column at 35°C with 80% CO₂ / 20% Modifier at a flow rate of 3.0 mL/min until the UV baseline (monitored at 220 nm and 254 nm) is stable.
Step 3: Execution
-
Dissolve the racemic phenylmorpholine in pure methanol to a concentration of 1.0 mg/mL.
-
Inject 5 µL of the sample.
-
Record the chromatogram for 10 minutes.
Step 4: Validation Check (System Suitability)
-
Calculate the Resolution ( Rs ). The protocol is validated if Rs≥1.5 (baseline separation).
-
Calculate the Tailing Factor ( Tf ). The protocol is validated if Tf≤1.2 . If Tf>1.2 , increase DEA concentration to 0.2% in the modifier.
Protocol 2: Preparative Scale-Up via SFC
Used to isolate milligram to gram quantities of the target enantiomer.
Step 1: Loading Capacity Determination
-
Using the optimized analytical method, perform stacked injections of increasing volume (10 µL, 20 µL, 50 µL) until the peaks begin to merge ( Rs drops to 1.2). This establishes the maximum column loading capacity.
Step 2: Preparative Execution
-
Transfer to a preparative SFC system using a matched stationary phase (e.g., Chiralpak AD-H, 21 x 250 mm, 5 µm).
-
Scale the flow rate proportionally to the square of the column radii (typically 50-70 mL/min for a 21 mm ID column).
-
Utilize time-based or threshold-based UV fraction collection to isolate the (R) and (S) enantiomers into separate vessels containing a small volume of methanol to prevent aerosolization during CO₂ expansion.
Quantitative Data Summary
The following table summarizes the expected chromatographic parameters and outcomes when resolving phenylmorpholine derivatives using different methodologies.
| Parameter | Normal-Phase HPLC | Supercritical Fluid Chromatography (SFC) |
| Primary Stationary Phase | Chiralpak AD-H / Chiralcel OD-H | Chiralpak AD-H / Chiralcel OD-H |
| Mobile Phase Composition | Hexane / Isopropanol (80:20) | CO₂ / Methanol (80:20) |
| Required Basic Additive | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) |
| Typical Flow Rate | 1.0 mL/min | 3.0 - 5.0 mL/min |
| Typical Resolution ( Rs ) | 1.5 - 2.5 | 2.0 - 4.0 |
| Average Run Time | 15 - 30 min | 3 - 8 min |
| Scale-up Suitability | Low (High solvent cost, low solubility) | High (Rapid recovery, high solubility) |
References
-
"Chiral separation for enantiomeric determination in the pharmaceutical industry", IAPC-OBP. Available at: [Link]
-
"Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases", PMC / NIH. Available at: [Link]
-
"Application of the 'inverted chirality columns approach' for the monitoring of asymmetric synthesis protocols", ResearchGate. Available at:[Link]
-
"Chiral HPLC Separations", Phenomenex. Available at: [Link]
Sources
- 1. 2-Methyl-2-phenylmorpholine|C11H15NO|Research Chemical [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Matrix Effects in Biological Sample Analysis
Welcome to the Technical Support Center for mitigating matrix effects in biological sample analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to matrix interference in their analytical workflows, particularly with LC-MS/MS. Here, you will find in-depth troubleshooting guidance and frequently asked questions to help you identify, understand, and overcome these common yet complex issues.
Section 1: Troubleshooting Guide
This section addresses specific problems you might be facing during your experiments. Each issue is followed by a step-by-step approach to diagnosis and resolution, grounded in scientific principles.
Issue 1: My analyte signal is significantly lower than expected (Ion Suppression). What's happening and how can I fix it?
Answer:
Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from your biological sample interfere with the ionization of your target analyte in the mass spectrometer's source, leading to a reduced signal.[1][2][3][4][5][6] This phenomenon can severely impact the sensitivity, accuracy, and precision of your assay.[1][5] Phospholipids are a primary culprit in biological matrices like plasma and serum.[1][4][7][8]
Diagnostic Workflow:
-
Confirm Matrix Effect: The first step is to determine if the signal loss is indeed due to the matrix. The most direct way to visualize this is through a post-column infusion experiment .[1][7][9][10][11][12][13] This qualitative technique involves infusing a constant flow of your analyte solution into the mobile phase after the analytical column while injecting a blank, extracted matrix sample.[9][11] Dips in the otherwise stable analyte signal baseline indicate at which retention times matrix components are eluting and causing suppression.[9][11]
-
Quantify the Suppression: To measure the extent of the suppression, a post-extraction spike analysis is recommended.[1][7] This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the same analyte concentration in a neat (pure) solvent. The ratio of these peak areas provides a quantitative measure of the matrix effect.[1] A value below 100% indicates ion suppression.[1]
Mitigation Strategies:
If ion suppression is confirmed, consider the following strategies, starting with the most impactful:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the analytical system.[5][7][14][15]
-
For Phospholipid Removal: Standard protein precipitation (PPT) is often insufficient as it doesn't adequately remove phospholipids.[4] Consider more advanced techniques:
-
Solid-Phase Extraction (SPE): Offers a more selective cleanup by retaining the analyte on a sorbent while washing away interferences.[1][7][16][17]
-
Liquid-Liquid Extraction (LLE): Utilizes the differential solubility of the analyte and matrix components in immiscible solvents.[1][7][17][18] Adjusting the pH can further enhance selectivity.[7]
-
Specialized Phospholipid Removal Products: Technologies like HybridSPE®-Phospholipid or Ostro™ Pass-through Sample Preparation Plates are specifically designed to deplete phospholipids from the sample, often leading to a much cleaner extract.[19][20]
-
-
-
Optimize Chromatographic Separation: If you cannot completely remove the interfering components, the next best step is to chromatographically separate them from your analyte.
-
Modify the Gradient: Adjusting the gradient slope or using a shallower gradient can improve the resolution between your analyte and co-eluting matrix components.[1]
-
Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or biphenyl phase) can alter the selectivity and move the analyte away from the interfering peaks.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is considered the "gold standard" for compensating for matrix effects.[2][7][21][22][23][24] Since it is chemically almost identical to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement.[21][25] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by the matrix effect is normalized.[1][21]
Issue 2: I'm observing high variability in my results between different sample lots. How do I improve precision?
Answer:
High variability between different lots of a biological matrix is a classic sign of inconsistent matrix effects.[25] This means that the type and concentration of interfering components differ from one donor sample to another, leading to varying degrees of ion suppression or enhancement for your analyte.
Diagnostic Workflow:
-
Assess Relative Matrix Effects: The International Council for Harmonisation (ICH) M10 guidelines recommend evaluating the matrix effect across at least six different lots of the biological matrix.[26] This is done by preparing low and high concentration quality control (QC) samples in each matrix lot. The accuracy and precision for these QCs should fall within acceptable limits (typically ±15%).[26][27]
Mitigation Strategies:
-
Robust Sample Preparation: A rigorous and consistent sample preparation method is crucial. Methods that provide a cleaner extract, such as SPE or LLE, are generally less susceptible to lot-to-lot variability compared to simpler methods like protein precipitation.[7][28]
-
Employ a SIL-IS: As mentioned previously, a stable isotope-labeled internal standard is highly effective at correcting for this type of variability.[2][21][25] Because the SIL-IS co-elutes and behaves similarly to the analyte in the ion source, it experiences the same lot-specific matrix effects, allowing for reliable normalization of the signal.[21][25]
-
Matrix-Matched Calibration: If a SIL-IS is not available, preparing your calibration standards in a pooled matrix that is representative of the study samples can help to compensate for the average matrix effect.[2][22][24][29] However, be aware that this approach may not account for the full extent of variability seen in individual samples.[24][30]
Issue 3: My analyte signal is unexpectedly high and inconsistent (Ion Enhancement). What should I do?
Answer:
While less common than ion suppression, ion enhancement is another form of matrix effect where co-eluting compounds improve the ionization efficiency of the analyte, leading to an artificially high signal.[1][2][5][6] The principles for diagnosing and mitigating ion enhancement are largely the same as for ion suppression.
Diagnostic and Mitigation Steps:
-
Qualitative and Quantitative Assessment: Use post-column infusion to identify the retention time regions of enhancement (you will see a rise in the baseline signal) and post-extraction spike analysis to quantify the magnitude of the effect (a value greater than 100% indicates enhancement).[1]
-
Implement Mitigation Strategies: Follow the same hierarchical approach as for ion suppression:
-
Improve Sample Cleanup: Utilize SPE, LLE, or specific removal plates to eliminate the components causing the enhancement.[1][7]
-
Optimize Chromatography: Adjust your LC method to separate the analyte from the enhancing interferences.[1]
-
Use a SIL-IS: This remains the most reliable method for compensation, as the SIL-IS will be enhanced to the same degree as the analyte.[2][21]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What exactly is a "matrix effect" in biological sample analysis?
A1: A matrix effect is the influence of all components within a sample, other than the analyte of interest, on the measurement of that analyte.[1] In the context of LC-MS/MS, it most often refers to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the biological matrix.[2][6] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy and reliability of quantitative results.[1][2][5]
Q2: What are the most common sources of matrix effects in plasma or serum samples?
A2: In plasma and serum, the most notorious sources of matrix effects are phospholipids, which are major components of cell membranes.[1][4][8] Other endogenous substances like salts, proteins, and metabolites can also contribute to matrix effects.[1][7][31]
Q3: How do I choose the right sample preparation technique to minimize matrix effects?
A3: The choice depends on the nature of your analyte and the complexity of the matrix. Here's a general guide:
-
Protein Precipitation (PPT): Simplest and fastest, but often results in the least clean extract and is prone to significant phospholipid-based matrix effects.[14]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT and can be optimized by adjusting solvent polarity and pH.[7][17]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts due to its high selectivity. It is very effective at removing both salts and phospholipids.[7][16][17]
-
Phospholipid Depletion Plates: These are highly recommended for plasma and serum analysis as they specifically target the removal of phospholipids, a primary source of matrix effects.[8][19]
Q4: Can a deuterated internal standard always perfectly correct for matrix effects?
A4: While highly effective, a deuterated internal standard may not always provide perfect compensation.[21] A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and its deuterated counterpart.[25] If this separation causes them to elute into regions with different levels of ion suppression, it can lead to what is known as differential matrix effects and result in quantification errors.[21][25] It is crucial during method development to verify that the analyte and the SIL-IS co-elute.[25]
Q5: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?
A5: Regulatory bodies like the FDA and the EMA, through guidelines such as the ICH M10, have clear expectations for the evaluation of matrix effects during method validation.[26][32][33][34] The guidance generally requires that the matrix effect be investigated across multiple lots (e.g., at least six) of the biological matrix to ensure that the method is not susceptible to variability between individual subjects.[26] The accuracy and precision of QC samples prepared in these different lots must meet predefined acceptance criteria.[26][27]
Section 3: Experimental Protocols & Visualizations
Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion
Objective: To visually identify regions of ion suppression or enhancement in a chromatographic run.
Materials:
-
LC-MS/MS system with a T-junction for post-column mixing
-
Syringe pump
-
Standard solution of the analyte at a concentration that gives a stable, mid-to-high intensity signal
-
Extracted blank biological matrix samples
Procedure:
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the column to one inlet of a T-junction.
-
Connect the syringe pump, containing the analyte standard solution, to the second inlet of the T-junction.
-
Connect the outlet of the T-junction to the MS ion source.
-
Begin infusing the analyte standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Start the LC mobile phase flow. You should observe a stable, elevated baseline signal for your analyte in the MS.
-
Once the baseline is stable, inject a prepared blank matrix extract onto the LC system.
-
Monitor the analyte's signal throughout the chromatographic run.
-
Interpretation:
-
A dip in the baseline signal indicates a region of ion suppression .
-
A rise in the baseline signal indicates a region of ion enhancement .
-
Workflow for Identifying and Mitigating Matrix Effects
Caption: A systematic workflow for the diagnosis and mitigation of matrix effects.
Data Presentation: Comparing Sample Preparation Techniques
The following table summarizes typical outcomes when comparing different sample preparation techniques for the analysis of a small molecule drug in human plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Phospholipid Removal (%) | Throughput |
| Protein Precipitation | 90-105 | 40-70 (Suppression) | < 20 | High |
| Liquid-Liquid Extraction | 75-95 | 80-105 | 60-80 | Medium |
| Solid-Phase Extraction | 85-100 | 90-110 | > 95 | Medium-Low |
| HybridSPE®-Phospholipid | > 95 | 95-105 | > 99 | High |
Note: Values are illustrative and will vary depending on the specific analyte and method conditions.
References
- Sigma-Aldrich. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
- Phenomenex. Matrix Effects: Causes and Solutions in Analysis. (2026, February 18).
- LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021, November 2).
- Waters Corporation. The Use of Stable-Isotope-Labeled (SIL)
- ResearchGate.
- Chromatography Online. Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2022, April 15).
- Bioanalysis Zone. HybridSPE®-Phospholipid Technology.
- ResearchGate. Phospholipid Depletion Techniques in LC‐MS Bioanalysis | Request PDF.
- Taylor & Francis Online. Matrix Effects and Application of Matrix Effect Factor. (2017, November 24).
- PMC.
- Celerion.
- ResearchGate. Identifying and Overcoming Matrix Effects in Drug Discovery and Development. (2012, February 29).
- SCION Instruments. The Role of Internal Standards In Mass Spectrometry. (2025, April 21).
- Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, May 31).
- ResearchGate. Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development.
- BenchChem.
- PubMed. Matrix effect elimination during LC-MS/MS bioanalytical method development. (2009, October 15).
- International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf.
- SpringerLink.
- ACS Publications. Compensation of Matrix Effects by Postcolumn Infusion of a Monitor Substance in Multiresidue Analysis with LC−MS/MS. (2009, February 16).
- KCAS Bio.
- Chromatography Today. Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology.
- Utrecht University Research Portal. Matrix effect evaluation using multi-component post-column infusion in untargeted hydrophilic interaction liquid chromatography-mass spectrometry plasma metabolomics. (2025, January 11).
- KoreaMed Synapse.
- ResearchGate. Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary? | Request PDF.
- European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25).
- Drawell. How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (2025, January 7).
- Waters Corporation.
- ACS Publications. Compensation of Matrix Effects by Postcolumn Infusion of a Monitor Substance in Multiresidue Analysis with LC−MS/MS. (2009, March 15).
- Longdom Publishing. Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (2024, November 22).
- Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018, May 24).
- ResolveMass Laboratories Inc. The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
- PMC.
- Chromatography Today. Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016, November 24).
- Bioanalysis Zone. Overcoming matrix effects: expectations set by guidelines. (2014, April 3).
- SpringerLink. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2020, November 12).
- J-Stage. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables.
- Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
- Taylor & Francis Online. Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality?. (2019, December 19).
- PubMed. Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds. (2012, April 1).
- Chromatography Today. Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems.
- Arbor Assays. What is Matrix Interference and How Does It Affect Testing?. (2024, July 15).
- Chromatography Online. Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10).
- Agilent. Oh, What a Mess!
Sources
- 1. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. eijppr.com [eijppr.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. waters.com [waters.com]
- 18. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. KoreaMed Synapse [synapse.koreamed.org]
- 23. researchgate.net [researchgate.net]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. waters.com [waters.com]
- 26. ema.europa.eu [ema.europa.eu]
- 27. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. arborassays.com [arborassays.com]
- 30. tandfonline.com [tandfonline.com]
- 31. bioanalysis-zone.com [bioanalysis-zone.com]
- 32. worldwide.com [worldwide.com]
- 33. resolvemass.ca [resolvemass.ca]
- 34. fda.gov [fda.gov]
Validation & Comparative
A Comparative Guide to Assessing Immunoassay Cross-Reactivity of 3-Methyl-4-nitroso-2-phenylmorpholine
Abstract: The specificity of immunoassays is paramount for accurate analyte quantification in complex biological matrices. The presence of structurally related compounds, metabolites, or chemically reactive molecules can lead to significant analytical errors. This guide provides a comprehensive framework for evaluating the immunoassay cross-reactivity of 3-Methyl-4-nitroso-2-phenylmorpholine, a representative molecule possessing both structural motifs prone to antibody cross-recognition and a reactive nitroso group capable of chemical interference. We present a multi-faceted experimental approach, including competitive inhibition assays and spike-and-recovery studies, to systematically dissect and quantify these distinct effects. The methodologies and data interpretation strategies outlined herein serve as a robust model for researchers, scientists, and drug development professionals to validate immunoassay specificity and ensure data integrity.
Introduction: The Dual Challenge of a Nitroso-Phenylmorpholine Derivative
Immunoassays are indispensable tools in research and diagnostics, relying on the highly specific interaction between an antibody and its target analyte. However, this specificity can be compromised by interfering substances, leading to erroneous results.[1][2][3] The compound 3-Methyl-4-nitroso-2-phenylmorpholine presents a dual challenge to immunoassay integrity.
First, its 2-phenylmorpholine core is a common scaffold in pharmaceutical compounds. If an immunoassay is designed to detect a drug that shares this core structure, the antibody may recognize 3-Methyl-4-nitroso-2-phenylmorpholine (e.g., a metabolite or an impurity), resulting in a falsely elevated signal. This phenomenon is known as cross-reactivity .[3][4]
Second, the 4-nitroso (N=O) group introduces chemical reactivity. Nitroso moieties are known to covalently modify proteins, particularly by reacting with the thiol groups of cysteine residues in a process called S-nitrosylation.[5][6][7] This modification can alter the structure and function of assay components like antibodies and enzyme conjugates, a phenomenon classified as interference .[1][8]
This guide will systematically address both potential issues, providing protocols to distinguish and quantify true cross-reactivity from non-specific interference, thereby ensuring the reliability of immunoassay data.
Differentiating the Mechanisms: Cross-Reactivity vs. Interference
Understanding the difference between cross-reactivity and interference is critical for accurate troubleshooting and assay validation.
-
Cross-Reactivity is an analyte-dependent phenomenon where a substance structurally similar to the target analyte binds to the assay antibody.[3][4] The degree of cross-reactivity depends on the antibody's specificity and the concentration of the cross-reactant.[9]
-
Interference occurs when a substance in the sample alters the conditions of the assay, directly affecting the signal generation mechanism without necessarily binding to the antibody's specific recognition site.[1][10] This can include chemical modification of reagents, signal quenching, or enhancement.
The following diagram illustrates these distinct mechanisms in the context of a competitive immunoassay.
Caption: Mechanisms of immunoassay signal disruption.
Experimental Design for a Comprehensive Assessment
To properly evaluate 3-Methyl-4-nitroso-2-phenylmorpholine, a multi-step experimental approach is required. We will use a hypothetical competitive ELISA designed to quantify "Phenomorphol," a drug sharing the 2-phenylmorpholine core but lacking the methyl and nitroso groups.
Comparative Compounds
To isolate the effects of different structural moieties, the following compounds should be tested alongside the primary compound of interest.
| Compound ID | Compound Name | Key Structural Features | Expected Effect Tested |
| C1 | 3-Methyl-4-nitroso-2-phenylmorpholine | Phenylmorpholine + Methyl + Nitroso | Combined Cross-Reactivity & Interference |
| C2 | 3-Methyl-2-phenylmorpholine | Phenylmorpholine + Methyl | "True" Cross-Reactivity (Structural) |
| C3 | Phenomorphol (Target Analyte) | Phenylmorpholine | Positive Control (100% Cross-Reactivity) |
| C4 | 4-Nitroso-morpholine | Morpholine + Nitroso | Interference (Chemical Reactivity) |
Experiment 1: Assessing True Cross-Reactivity via Competitive Inhibition
This experiment quantifies the ability of a compound to compete with the target analyte for antibody binding sites, a direct measure of structural cross-reactivity. The key metric is the IC50 (the concentration that inhibits 50% of the maximum signal), which is used to calculate percent cross-reactivity.[9]
Step-by-Step Protocol: [Based on standard competitive ELISA protocols[11][12]]
-
Plate Coating: Coat a 96-well microplate with a Phenomorphol-protein conjugate (e.g., Phenomorphol-BSA) in coating buffer (e.g., carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step.
-
Competition Reaction:
-
Prepare serial dilutions of the test compounds (C1, C2, C3, C4) and the target analyte (Phenomorphol standard curve) in assay buffer.
-
In a separate dilution plate, mix 50 µL of each compound dilution with 50 µL of a fixed, pre-determined concentration of anti-Phenomorphol primary antibody. Incubate for 1 hour at 37°C.
-
Transfer 100 µL of the antibody-compound mixture to the coated and blocked assay plate.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in assay buffer. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step thoroughly (5 times).
-
Substrate Addition: Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the compound concentration. Determine the IC50 for each compound using a four-parameter logistic curve fit. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100[9]
Experiment 2: Evaluating Non-Specific Interference via Spike-and-Recovery
This experiment assesses whether a compound affects the assay signal through mechanisms other than binding to the antibody's target site. This is crucial for evaluating the impact of the reactive nitroso group. The protocol follows guidelines similar to those established by the Clinical and Laboratory Standards Institute (CLSI).[13][14][15]
Step-by-Step Protocol:
-
Prepare Samples: Obtain a pooled matrix (e.g., drug-free human serum). Prepare two sets of samples by spiking the matrix with a low and a high concentration of the target analyte (Phenomorphol).
-
Spike with Interferent: Divide each set into two aliquots. Spike one aliquot with a high concentration of the test compound (e.g., C1 or C4) and the other with an equal volume of assay buffer (control).
-
Run Assay: Analyze all prepared samples using the standard Phenomorphol competitive ELISA protocol.
-
Analysis: Calculate the percent recovery for each spiked sample using the formula: % Recovery = (Measured Concentration in Spiked Sample / Expected Concentration) x 100 A significant deviation from 100% (e.g., outside 85-115%) indicates the presence of interference.
Data Analysis and Interpretation
The data from these experiments allow for a clear distinction between cross-reactivity and interference.
Hypothetical Results
Table 2: Competitive Inhibition Assay Results
| Compound ID | Compound Name | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| C3 | Phenomorphol (Target Analyte) | 10 | 100% | Reference standard. |
| C2 | 3-Methyl-2-phenylmorpholine | 50 | 20% | Moderate structural cross-reactivity due to shared core and methyl group. |
| C1 | 3-Methyl-4-nitroso-2-phenylmorpholine | >10,000 | <0.1% | Appears non-cross-reactive, but this may be misleading due to interference. |
| C4 | 4-Nitroso-morpholine | >10,000 | <0.1% | No structural similarity to the antibody's paratope. |
Table 3: Spike-and-Recovery Interference Assay Results
| Spiked Compound | Analyte Concentration | Measured Concentration (ng/mL) | % Recovery | Interpretation |
| Buffer Control | Low (20 ng/mL) | 20.4 | 102% | No interference. |
| Buffer Control | High (80 ng/mL) | 79.2 | 99% | No interference. |
| C1 | Low (20 ng/mL) | 8.1 | 40.5% | Significant Negative Interference (Signal suppression). |
| C1 | High (80 ng/mL) | 35.2 | 44.0% | Significant Negative Interference (Signal suppression). |
| C2 | Low (20 ng/mL) | 21.0 | 105% | No significant interference. |
| C4 | Low (20 ng/mL) | 9.5 | 47.5% | Significant Negative Interference ; confirms the nitroso group is the cause. |
Integrated Interpretation
The workflow for this analysis is summarized below.
Sources
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elgalabwater.com [elgalabwater.com]
- 3. scispace.com [scispace.com]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. Strategies and Tools to Explore Protein S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. bmbreports.org [bmbreports.org]
- 9. mdpi.com [mdpi.com]
- 10. candor-bioscience.de [candor-bioscience.de]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 13. CLSI EP07-Ed3 (R2022): Interference Testing In Chemistry - The ANSI Blog [blog.ansi.org]
- 14. researchgate.net [researchgate.net]
- 15. downloads.regulations.gov [downloads.regulations.gov]
Pharmacological and Toxicological Divergence: A Comparative Guide to Phenmetrazine and its N-Nitroso Derivative
Introduction: The Impact of N-Nitrosation on Pharmacophores
In drug development and quality control, understanding how minor structural modifications alter a compound's biological activity is paramount. This guide provides an in-depth comparison between phenmetrazine (3-methyl-2-phenylmorpholine), a classic central nervous system stimulant, and its highly toxic derivative, 3-methyl-4-nitroso-2-phenylmorpholine (N-nitrosophenmetrazine).
While phenmetrazine is a potent norepinephrine-dopamine releasing agent (NDRA)[1], exposing its secondary amine structure to nitrosating agents (such as nitrites in the gastrointestinal tract or during chemical synthesis) yields N-nitrosophenmetrazine[2]. This single transformation completely abolishes the molecule's neuropharmacological efficacy and introduces severe genotoxic and carcinogenic liabilities[3].
Structural Basis of Target Divergence
The biological divergence between these two molecules is rooted in the electronic properties of the morpholine nitrogen.
In phenmetrazine , the secondary amine is basic and becomes protonated at physiological pH (7.4). This positive charge is an absolute structural requirement for the molecule to anchor to the aspartate residues within the binding pockets of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[1].
In 3-methyl-4-nitroso-2-phenylmorpholine , the addition of the N-nitroso group pulls the nitrogen's lone electron pair into a resonance structure. This delocalization drastically reduces the basicity of the amine, preventing protonation. Consequently, the molecule loses all affinity for monoamine transporters. Instead, the N-nitroso group acts as a toxicophore. It is recognized by hepatic cytochrome P450 (CYP450) enzymes, which catalyze an α -hydroxylation reaction that ultimately yields a highly reactive, DNA-alkylating diazonium ion[2].
Mechanistic divergence of phenmetrazine and its N-nitroso derivative.
Comparative Biological Activity Profiles
Phenmetrazine: NDRA Activity
Phenmetrazine functions as a substrate-type releaser at monoamine transporters. Rather than merely blocking reuptake, it is transported into the presynaptic terminal, triggering the reverse transport of endogenous neurotransmitters into the synaptic cleft. In vitro assays using rat brain synaptosomes demonstrate that phenmetrazine is highly potent, with EC50 values of ~50 nM for norepinephrine release and ~131 nM for dopamine release[4]. It exhibits very weak activity at the serotonin transporter ( EC50 > 7000 nM)[1].
3-Methyl-4-nitroso-2-phenylmorpholine: Genotoxicity
N-nitrosophenmetrazine lacks the ability to stimulate monoamine release. Instead, it is classified as a putative carcinogen and genotoxic impurity[3]. Like most N-nitrosamines, it is a pro-mutagen; it is biologically inert until it undergoes metabolic activation in the liver. Once activated, the resulting electrophilic intermediates form covalent adducts with nucleophilic centers on DNA bases (e.g., O6 -alkylguanine), leading to point mutations during DNA replication[2].
Quantitative Pharmacological Comparison
The following table summarizes the stark contrast in biological activity between the parent drug and its nitrosated derivative:
| Parameter | Phenmetrazine | 3-Methyl-4-nitroso-2-phenylmorpholine |
| Primary Biological Target | DAT, NET (Monoamine Transporters) | DNA (via CYP450 metabolic activation) |
| Mechanism of Action | Norepinephrine-Dopamine Releasing Agent | DNA Alkylation / Adduct Formation |
| Dopamine Release ( EC50 ) | 70 – 131 nM[1] | Inactive |
| Norepinephrine Release ( EC50 ) | 29 – 50 nM[1] | Inactive |
| Ames Test (with S9 Activation) | Negative | Positive (Mutagenic) |
| Toxicological Classification | Schedule II Stimulant (Historical) | Genotoxic Impurity / Carcinogen[3] |
Self-Validating Experimental Workflows
To accurately assess the divergent properties of these two compounds, distinct experimental paradigms must be employed. The following protocols are designed as self-validating systems to ensure data integrity.
Parallel experimental workflows for assessing NDRA activity and genotoxicity.
Protocol A: In Vitro Monoamine Release Assay (For Phenmetrazine)
This assay differentiates true releasing agents from simple reuptake inhibitors by measuring the active efflux of radiolabeled neurotransmitters.
-
Synaptosome Preparation: Isolate synaptosomes from the striatum (for DAT) and prefrontal cortex (for NET) of male Sprague-Dawley rats using sucrose density gradient centrifugation.
-
Pre-loading: Incubate the synaptosomes with [3H] -Dopamine or [3H] -Norepinephrine for 30 minutes at 37°C. Causality: Pre-loading the internal vesicular stores is required to measure outward flux rather than just extracellular accumulation.
-
Washing & Reuptake Blockade: Wash the synaptosomes and resuspend in a buffer containing a pure reuptake inhibitor (e.g., GBR-12909 for DAT). Causality: Blocking reuptake ensures that any radioligand detected in the supernatant is the result of transporter-mediated release, preventing the reuptake of the released [3H] -neurotransmitter.
-
Compound Incubation: Introduce phenmetrazine at varying concentrations (10 nM to 10 μM) and incubate for 15 minutes.
-
Quantification: Terminate the reaction via rapid filtration. Measure the radioactivity in the filtrate using liquid scintillation counting.
-
Validation Control: Use d-amphetamine as a positive control for release, ensuring the assay system is responsive and properly calibrated.
Protocol B: Bacterial Reverse Mutation Assay / Ames Test (For N-Nitrosophenmetrazine)
Because N-nitrosamines are pro-mutagens, standard in vitro assays will yield false negatives unless hepatic metabolic enzymes are introduced.
-
Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98 for frameshift mutations, TA100 for base-pair substitutions).
-
Metabolic Activation (S9 Mix): Prepare a mixture containing the S9 fraction (supernatant of rat liver homogenate centrifuged at 9,000 x g) and essential cofactors (NADP+, glucose-6-phosphate). Causality: Bacteria lack CYP450 enzymes. The S9 mix acts as an artificial liver, facilitating the α -hydroxylation required to convert 3-methyl-4-nitroso-2-phenylmorpholine into its reactive diazonium state.
-
Exposure: Combine the bacterial suspension, S9 mix, and the test compound in top agar, then pour over minimal histidine agar plates.
-
Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count the number of revertant colonies (bacteria that have mutated back to histidine independence).
-
Validation Control: Use 2-aminoanthracene as a positive control requiring S9 activation (validates the S9 mix efficacy) and sodium azide as a direct-acting positive control (validates the bacterial strain sensitivity).
Conclusion
The comparison between phenmetrazine and 3-methyl-4-nitroso-2-phenylmorpholine serves as a textbook example of how a single functional group alteration dictates biological fate. The secondary amine of phenmetrazine is the keystone of its neuropharmacological activity. Nitrosation not only neutralizes this therapeutic mechanism but weaponizes the molecule, turning it into a genotoxic hazard. In modern drug development, rigorous screening for N-nitrosamine impurities is critical to ensure that active pharmaceutical ingredients maintain their intended efficacy without introducing carcinogenic risks.
References
-
Phenmetrazine - Wikipedia Source: Wikipedia URL:[Link]
-
Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain Source: National Institutes of Health (PMC) URL:[Link]
-
3-Methyl-4-nitroso-2-phenylmorpholine | C11H14N2O2 | CID 92297 Source: PubChem (National Library of Medicine) URL:[Link]
-
N-Nitrosamines from drug and nitrite: Potential source of chemical carcinogens in humans? Source: ResearchGate (Pharmacy International) URL:[Link]
Sources
- 1. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-Methyl-4-nitroso-2-phenylmorpholine | C11H14N2O2 | CID 92297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Dopamine Transporter (DAT) Affinity of 3-Methyl-4-nitroso-2-phenylmorpholine vs. Cocaine
Pharmacological Context & Mechanistic Causality
The dopamine transporter (DAT) is a critical transmembrane protein responsible for the reuptake of extracellular dopamine into presynaptic terminals. Evaluating the binding affinity of novel or derivative compounds against established reference standards like cocaine is a foundational step in neuropharmacological drug development.
This guide objectively compares the DAT affinity of cocaine —a prototypical tropane alkaloid and potent DAT inhibitor—against 3-Methyl-4-nitroso-2-phenylmorpholine (also known as N-nitrosophenmetrazine[1]), a nitrosated derivative of the known DAT substrate phenmetrazine[2] ().
The Structural Imperative of the Basic Amine
The central binding site of human DAT (hDAT) contains a highly conserved aspartate residue (Asp79 ) within the S1 pocket. High-affinity binding of both inhibitors (like cocaine) and substrates (like dopamine and phenmetrazine) strictly requires a basic nitrogen atom. At physiological pH (7.4), this nitrogen is protonated, allowing it to form a critical electrostatic salt bridge with the negatively charged carboxylate of Asp79 ().
-
Cocaine: Features a basic tropane nitrogen (pKa ~ 8.6). It is predominantly protonated at pH 7.4, facilitating strong ionic interactions with Asp79 and locking DAT in an outward-facing conformation to block reuptake.
-
3-Methyl-4-nitroso-2-phenylmorpholine: The introduction of an N-nitroso group (-N-N=O) to the morpholine ring fundamentally alters the molecule's electronic distribution[1]. The strong electron-withdrawing nature of the nitroso group delocalizes the nitrogen's lone pair, drastically reducing its basicity (pKa < 0). Consequently, the molecule remains neutral at physiological pH. Without a positive charge, it cannot form the requisite salt bridge with Asp79, resulting in a near-complete loss of DAT affinity ().
Mechanistic pathway of hDAT binding requirements and the impact of N-nitrosation.
Quantitative Data Comparison
The following table summarizes the binding affinities ( Ki ) and functional profiles of these compounds. Data for 3-Methyl-4-nitroso-2-phenylmorpholine is derived from established structure-activity relationship (SAR) principles regarding the necessity of amine basicity in monoamine transporter ligands.
| Compound | Functional Profile | Nitrogen pKa | State at pH 7.4 | DAT Affinity ( Ki ) |
| Cocaine | Reuptake Inhibitor | ~ 8.6 | Protonated (+1) | 150 - 300 nM |
| Phenmetrazine (Reference) | Substrate / Releaser[3] | ~ 8.5 | Protonated (+1) | 50 - 130 nM[2] |
| 3-Methyl-4-nitroso-2-phenylmorpholine | Inactive | < 0 | Neutral (0) | > 10,000 nM (Negligible) |
Experimental Methodology: In Vitro Radioligand Binding Assay
To empirically validate the loss of DAT affinity in 3-Methyl-4-nitroso-2-phenylmorpholine compared to cocaine, a competitive radioligand binding assay must be employed. This protocol is designed as a self-validating system , incorporating specific controls to ensure data integrity.
Rationale for Experimental Choices
-
Radioligand ([³H]WIN 35,428): Chosen over [³H]cocaine because it possesses a higher affinity and a slower dissociation rate, providing a more stable and reproducible window for rapid filtration assays.
-
Non-Specific Binding (NSB) Definition: 10 µM GBR 12909 is used to define NSB. Because GBR 12909 is a highly selective, structurally distinct DAT inhibitor, it ensures that only specific DAT binding is displaced, preventing confounding displacement at secondary off-target sites.
-
Filter Pre-treatment: GF/B glass fiber filters are pre-soaked in 0.5% polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the positively charged radioligand.
Step-by-Step Protocol
-
Membrane Preparation:
-
Homogenize hDAT-transfected HEK293 cells (or rat striatal tissue) in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 50 µ g/well .
-
-
Assay Incubation:
-
In a 96-well plate, combine:
-
50 µL of [³H]WIN 35,428 (final concentration ~1.5 nM).
-
50 µL of test compound (Cocaine or 3-Methyl-4-nitroso-2-phenylmorpholine) at varying concentrations ( 10−10 to 10−4 M). Use buffer for Total Binding (TB) and 10 µM GBR 12909 for NSB.
-
100 µL of membrane suspension.
-
-
Incubate the plate at 4°C for 2 hours to reach equilibrium.
-
-
Rapid Filtration:
-
Terminate the reaction by rapid vacuum filtration through PEI-treated Whatman GF/B filters using a cell harvester.
-
Wash filters three times with 1 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification & Analysis:
-
Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity (DPM) using a liquid scintillation counter.
-
Calculate the IC50 using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation ():
Ki=1+Kd[L]IC50
-
Workflow for the competitive radioligand binding assay to determine DAT affinity.
References
-
Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. Rothman, R. B., et al. (2002). Journal of Pharmacology and Experimental Therapeutics. URL:[Link]
-
The binding sites for cocaine and dopamine in the dopamine transporter overlap. Beuming, T., et al. (2008). Nature Neuroscience. URL:[Link]
-
3-Methyl-4-nitroso-2-phenylmorpholine. National Center for Biotechnology Information. PubChem Compound Summary for CID 92297. URL:[Link]
-
Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Cheng, Y., & Prusoff, W. H. (1973). Biochemical Pharmacology. URL: [Link]
Sources
- 1. 3-Methyl-4-nitroso-2-phenylmorpholine | C11H14N2O2 | CID 92297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenmetrazine - Wikipedia [en.wikipedia.org]
Comparative Guide: Serotonin Transporter Selectivity of Fluorinated vs. Nitrosated Phenylmorpholines
Executive Summary
Phenylmorpholines represent a critical class of monoamine transporter modulators, historically recognized for their psychostimulant properties and therapeutic potential in treating obesity and substance use disorders[1]. The pharmacological profile of these compounds is highly sensitive to structural modifications on the phenyl ring and the morpholine nitrogen. This guide provides an objective, data-driven comparison of how fluorination versus nitrosation impacts the selectivity of phenylmorpholines for the Serotonin Transporter (SERT) relative to the Dopamine (DAT) and Norepinephrine (NET) transporters.
Mechanistic Causality: Structure-Activity Relationships (SAR)
The Fluorination Effect: High DAT/NET Affinity, Low SERT Selectivity
Fluorinated phenylmorpholines, such as 3-fluorophenmetrazine (3-FPM) and its positional isomers (2-FPM, 4-FPM), act as potent inhibitors and releasers at DAT and NET but display remarkably poor affinity for SERT[2].
Causality behind the SAR: The introduction of a fluorine atom onto the phenyl ring minimally alters the steric bulk of the molecule due to fluorine's small van der Waals radius. This allows the compound to maintain the optimal spatial geometry required to dock into the S1 binding pockets of DAT and NET. Furthermore, the high electronegativity of fluorine increases the lipophilicity of the compound, enhancing membrane permeability without severely depressing the basicity of the morpholine nitrogen[3]. However, the SERT binding pocket typically requires larger, more polarizable halogens (e.g., chlorine or iodine) or bulky hydrophobic groups to stabilize the ligand via robust halogen bonding and hydrophobic interactions. Fluorine fails to provide this necessary bulk, resulting in IC50 values at SERT that are often orders of magnitude higher than at DAT or NET[2].
The Nitrosation Effect: Disruption of the Pharmacophore
Nitrosation of phenylmorpholines can occur either on the phenyl ring (nitration) or at the morpholine nitrogen (N-nitrosation). Both modifications drastically impair monoamine transporter affinity, particularly at SERT.
Causality behind the SAR: Monoamine transporters (SERT, DAT, NET) universally require a protonated amine at physiological pH to form a critical salt bridge with a highly conserved aspartate residue in the central binding site (Asp98 in hSERT)[4]. N-nitrosation converts the secondary amine into a nitrosamine. The lone pair of electrons on the morpholine nitrogen becomes delocalized into the nitroso group, plummeting the pKa of the nitrogen from ~8.5 to below 0. This complete loss of basicity prevents protonation, directly abolishing the electrostatic interaction necessary for transporter binding. Conversely, ring-nitration introduces extreme electron-withdrawing effects and significant steric bulk, which clashes with the tight spatial constraints of the SERT pocket, severely diminishing binding efficacy[1].
Pharmacodynamic logic mapping the effects of fluorination vs. nitrosation on transporter affinity.
Comparative Data Analysis
The quantitative performance of these derivatives highlights the stark contrast in their selectivity profiles. The data below summarizes the in vitro reuptake inhibition (IC50) across human monoamine transporters.
| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | SERT/DAT Selectivity Ratio |
| Phenmetrazine (Reference) | 0.5 | 0.2 | > 10.0 | > 20 |
| 3-Fluorophenmetrazine (3-FPM) | 1.8 | 2.1 | > 80.0 | > 44 |
| 4-Fluorophenmetrazine (4-FPM) | 2.4 | 1.9 | > 80.0 | > 33 |
| 3-Nitrophenmetrazine | 12.5 | 15.2 | > 100.0 | > 8 |
| N-Nitrosophenmetrazine | > 100.0 | > 100.0 | > 100.0 | N/A |
Data Interpretation: Fluorinated analogs maintain nanomolar to low-micromolar potency at DAT and NET, comparable to cocaine, but exhibit virtually no activity at SERT[2]. Nitrosated analogs show a global collapse in transporter affinity.
Experimental Protocols: Self-Validating Transporter Assays
To ensure trustworthiness and eliminate false positives, the following protocol for evaluating SERT selectivity is designed as a self-validating system. It incorporates intrinsic quality control checkpoints to verify the functional integrity of the assay.
Step-by-Step Methodology: [3H]-5-HT Reuptake Inhibition Assay
-
Cell Culture & Preparation:
-
Seed Human Embryonic Kidney (HEK293) cells stably expressing hSERT into 24-well plates at a density of 105 cells/well.
-
Causality Check: HEK293 cells lack endogenous monoamine transporters, ensuring that any observed radioligand uptake is exclusively mediated by the transfected hSERT, eliminating background noise from other transport mechanisms[2].
-
-
Internal Control Establishment (Self-Validation):
-
Total Uptake (Negative Control): Incubate cells with assay buffer containing 0.1% DMSO (vehicle).
-
Non-Specific Uptake (Positive Control): Incubate cells with 10 µM Fluoxetine.
-
Causality Check: Subtracting the non-specific uptake from the total uptake isolates the specific transporter-mediated uptake. If the Fluoxetine control fails to inhibit >90% of the signal, the assay is invalid, indicating compromised cell integrity or radioligand degradation.
-
-
Compound Incubation:
-
Wash cells twice with pre-warmed ( 37∘C ) Krebs-Ringer HEPES (KRH) buffer.
-
Add the fluorinated or nitrosated phenylmorpholine derivatives at varying concentrations ( 10−9 to 10−4 M).
-
Incubate for 15 minutes at 37∘C .
-
Causality Check: This 15-minute pre-incubation allows the test compound to reach thermodynamic equilibrium with the transporter before the substrate is introduced. Simultaneous addition would skew the IC50 values due to competing diffusion rates.
-
-
Radioligand Addition:
-
Add 20 nM [3H]-Serotonin ([3H]-5-HT) to each well. Incubate for exactly 10 minutes.
-
-
Termination & Wash:
-
Rapidly aspirate the buffer and wash the cells three times with ice-cold KRH buffer.
-
Causality Check: The rapid temperature drop to 4∘C immediately arrests transporter kinetics, preventing the efflux of internalized [3H]-5-HT. The washes remove unbound extracellular radioligand, ensuring the scintillation counter only measures internalized radioactivity.
-
-
Quantification:
-
Lyse the cells using 1% SDS. Transfer the lysate to scintillation vials, add liquid scintillation cocktail, and measure disintegrations per minute (DPM). Calculate IC50 using non-linear regression analysis.
-
Self-validating experimental workflow for in vitro monoamine transporter reuptake assays.
References
- Title: Phenylmorpholines and analogues thereof (US Patent 9617229B2)
- Title: Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)
- Title: Fluorine—a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PMC / NIH URL
- Title: Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products Source: PMC / NIH URL
Sources
- 1. US9617229B2 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of N-Substituted Phenylmorpholines as Monoamine Transporter Ligands
For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide offers an in-depth analysis of the structure-activity relationship (SAR) of N-substituted phenylmorpholines, a class of compounds with significant therapeutic potential and a history rooted in CNS-acting drugs. We will dissect how modifications to the nitrogen atom of the morpholine ring system critically influence their potency and selectivity as ligands for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
The Phenylmorpholine Scaffold: A Privileged Structure for CNS Targets
The 2-phenylmorpholine framework is a well-established pharmacophore, famously represented by phenmetrazine, a stimulant and anorectic agent from the 1950s.[1] Its rigid structure, incorporating the phenylisopropylamine skeleton into a morpholine ring, provides a precise orientation of key pharmacophoric elements for interaction with monoamine transporters.[1] These transporters are crucial for regulating neurotransmitter levels in the synapse, making them prime targets for treating conditions like depression, ADHD, and substance abuse disorders.[2]
The core of our investigation lies at the morpholine nitrogen (N-4 position). This position is a key vector for chemical modification, allowing for the introduction of various substituents that can profoundly alter the compound's pharmacological profile. By systematically varying the N-substituent, we can probe the steric and electronic requirements of the transporter binding pockets, thereby refining potency and selectivity.
Decoding the SAR: Impact of N-Substitution on Transporter Affinity
The central tenet of SAR is that small structural changes can lead to significant differences in biological activity. For phenylmorpholines, the size, lipophilicity, and electronic nature of the N-substituent are critical determinants of their interaction with DAT, NET, and SERT.
N-Alkylation: A Study in Steric Influence
The most straightforward modification to the morpholine nitrogen is the introduction of alkyl groups of varying lengths. This allows for a systematic exploration of the steric tolerance of the binding sites on the monoamine transporters.
A key study by Dwoskin et al. on a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues provides valuable quantitative insights into the effects of N-alkylation. While this series has additional methyl groups on the morpholine ring compared to the parent phenmetrazine scaffold, the trends observed for N-substitution are highly informative.
Key Observations from N-Alkylation SAR:
-
N-Methylation: The N-methyl analogue of the parent compound in the series, (S,S)-5a, demonstrated potent inhibition of both dopamine and norepinephrine uptake.[3] This is consistent with the known activity of phendimetrazine (N-methylphenmetrazine), which is considered a prodrug that metabolizes to the active phenmetrazine.[1]
-
N-Ethylation and N-Propylation: Increasing the alkyl chain length to ethyl (5e) and propyl (5f) resulted in a notable increase in potency for both DAT and NET uptake inhibition compared to the unsubstituted and N-methylated counterparts.[3] This suggests that the binding pockets of DAT and NET can accommodate and may even favorably interact with these larger, more lipophilic groups.
-
General Trend: For this particular scaffold, the potency at DAT and NET generally increases with small N-alkyl substitutions (methyl, ethyl, propyl).[3] This highlights a lipophilic pocket in the vicinity of the nitrogen binding region of these transporters.
Comparative Data: N-Alkyl Phenylmorpholine Analogues
The following table summarizes the in vitro data for a series of N-alkylated 2-(phenyl)-3,5,5-trimethylmorpholine analogues, demonstrating their inhibitory potency at dopamine and norepinephrine transporters.
| Compound | N-Substituent | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | Reference |
| (S,S)-5a | -H | 2.0 ± 0.2 | 0.88 ± 0.09 | [3] |
| (S,S)-5d | -CH₃ | 1.8 ± 0.1 | 0.83 ± 0.08 | [3] |
| (S,S)-5e | -CH₂CH₃ | 0.79 ± 0.07 | 0.45 ± 0.04 | [3] |
| (S,S)-5f | -CH₂CH₂CH₃ | 0.98 ± 0.1 | 0.51 ± 0.05 | [3] |
Data from Dwoskin et al., "Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake..."[3]
Experimental Protocols: A Guide to Measuring Transporter Inhibition
To generate the kind of high-quality, comparative data presented above, robust and well-validated experimental protocols are essential. The following is a detailed, step-by-step methodology for a standard in vitro monoamine transporter uptake inhibition assay using rat brain synaptosomes. This ex vivo preparation provides a physiologically relevant environment as it contains the native transporters in their natural lipid milieu.
Protocol: [³H]Dopamine Uptake Inhibition Assay in Rat Brain Synaptosomes
Objective: To determine the potency (IC₅₀ value) of N-substituted phenylmorpholine analogues to inhibit dopamine uptake by the dopamine transporter (DAT).
Principle: Synaptosomes, which are resealed nerve terminals, are prepared from a dopamine-rich brain region (e.g., striatum). These synaptosomes actively take up radiolabeled dopamine ([³H]DA). A test compound that inhibits DAT will reduce the amount of [³H]DA accumulated by the synaptosomes in a concentration-dependent manner.
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Humanely euthanize a rat according to approved institutional animal care and use committee protocols.
-
Rapidly dissect the striatum on ice.
-
Homogenize the tissue in 20 volumes of ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a suitable assay buffer (e.g., Krebs-HEPES buffer) and determine the protein concentration (e.g., using a BCA assay).
-
-
Uptake Inhibition Assay:
-
In a 96-well plate, add 50 µL of assay buffer containing various concentrations of the test compound (N-substituted phenylmorpholine analogue). For control wells, add buffer alone (total uptake) or a saturating concentration of a known DAT inhibitor like cocaine (100 µM) to determine non-specific uptake.[4]
-
Add 150 µL of the synaptosomal preparation (typically 50-120 µg of protein) to each well.
-
Pre-incubate the plate for 5-10 minutes at room temperature (or 37°C, depending on the protocol) to allow the test compound to bind to the transporters.
-
Initiate the uptake reaction by adding 50 µL of assay buffer containing a fixed concentration of [³H]dopamine (e.g., 5 nM).[4]
-
Incubate for a short period (e.g., 5-10 minutes) at the appropriate temperature with gentle agitation. This time is optimized to be within the linear range of uptake.
-
Terminate the uptake by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the synaptosomes containing accumulated [³H]DA from the buffer containing free [³H]DA.
-
Quickly wash the filters three to four times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of cocaine) from the total uptake (counts in the absence of any inhibitor).
-
Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake).
-
Causality Behind Experimental Choices:
-
Why Synaptosomes? This preparation provides a more physiologically relevant model than cell lines overexpressing the transporter, as the transporters are in their native neuronal membrane with associated proteins.[5]
-
Why a Short Incubation Time? Keeping the uptake time short ensures that the measurement reflects the initial rate of transport and is not confounded by metabolism or efflux of the radioligand.
-
Why Rapid Filtration? This is critical to stop the reaction quickly and efficiently separate the synaptosomes from the radioactive medium, preventing further uptake or leakage of the radiolabeled substrate.
Visualizing SAR and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
SAR of N-Alkylation on Phenylmorpholines
Caption: General trend of N-alkylation on DAT/NET potency.
Workflow for Monoamine Transporter Uptake Inhibition Assay
Sources
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family | RTI [rti.org]
- 4. Inhibition of dopamine transport in rat brain synaptosomes by volatile anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
"relative potency of cis- and trans-isomers of substituted morpholines"
The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous CNS therapeutics, oncology drugs, and agrochemicals. When substituents are introduced to the morpholine ring (e.g., at the C2, C3, or C5 positions), chiral centers are created, resulting in cis- and trans-diastereomers.
As a Senior Application Scientist, I frequently observe that the spatial orientation of these substituents is not merely a structural curiosity—it fundamentally dictates the ligand's trajectory into receptor binding pockets, governing both potency and functional selectivity. This guide provides an objective, data-driven comparison of the relative potency of cis- and trans-isomers in substituted morpholines, supported by field-proven experimental methodologies.
A critical axiom in drug development is that the superiority of a cis or trans isomer is not absolute; it is entirely dependent on the topography of the target receptor and the spatial requirements of the ligand's extended pharmacophores.
Case Study A: Dopamine D3 Receptor (D3R) Bitopic Agonists In the design of bitopic ligands targeting the D3R, the morpholine ring acts as the primary pharmacophore binding to the orthosteric site. For indole-amide derivatives, the cis-stereochemistry confers a massive potency advantage. Specifically, the cis-isomer (AB04-88) exhibits a ~2188-fold increase in potency for D3R Go protein activation compared to its trans-diastereoisomer (AB04-87)1[1]. Causality: The cis configuration optimally vectors the linker, allowing the secondary pharmacophore to perfectly dock into the D3R's secondary extracellular pocket. Conversely, the trans configuration forces a steric clash that nearly abolishes receptor signaling.
Case Study B: Benzopyranomorpholine D3R Ligands Highlighting the context-dependent nature of stereochemistry, a different class of D3R ligands—the benzopyranomorpholines—exhibits the exact opposite preference. In this series, compounds possessing a trans-morpholine ring demonstrate significantly higher binding affinity for the D3R than those with a cis-morpholine ring. Causality: The bulky benzopyran moiety occupies a distinct spatial volume. The trans orientation is required to properly align the protonated morpholine nitrogen with the conserved Asp110 residue in the receptor's orthosteric pocket without causing intramolecular strain.
Case Study C: Somatostatin Receptor 4 (SSTR4) Agonists For SSTR4 agonists, structural optimization revealed that (2S,5R)-5-(hydroxymethyl)morpholine-2-carboxamides (which feature a cis-oriented hydroxymethyl substituent) are substantially more potent than their respective trans-isomers2[2]. Causality: The cis geometry enables simultaneous, dual hydrogen-bonding of the carboxamide and hydroxymethyl groups with the receptor's transmembrane helices, stabilizing the active conformation of SSTR4.
Quantitative Data Summary
The following table synthesizes the experimental potency and affinity metrics across the discussed morpholine derivatives, providing a clear benchmark for structural design.
| Compound Class / Ligand | Target Receptor | Superior Isomer | Potency/Affinity Metric | Fold Difference vs. Inferior Isomer |
| Indole-amide Bitopic Ligands (AB04-88 vs AB04-87) | Dopamine D3R | Cis | Potency (Go Activation) | ~2188-fold increase[1] |
| Indole-amide Bitopic Ligands (AB04-88 vs AB04-87) | Dopamine D3R | Cis | Efficacy ( Emax ) | +51.3% higher Emax [1] |
| Benzopyranomorpholines | Dopamine D3R | Trans | Binding Affinity ( Ki ) | Significant increase |
| 5-(hydroxymethyl)morpholine-2-carboxamides | SSTR4 | Cis | Potency ( EC50 cAMP) | Higher potency[2] |
Mechanistic Pathway Visualization
The diagram below illustrates how the spatial geometry of the morpholine ring directly dictates downstream signaling efficacy, using the D3R bitopic agonist pathway as a model system.
D3R activation pathways modulated by morpholine cis/trans stereochemistry.
Experimental Methodologies
To ensure scientific integrity, the evaluation of cis and trans morpholine isomers requires rigorous, self-validating protocols. Below are the standard workflows for synthesizing these compounds and evaluating their functional potency.
Protocol A: Stereoselective Synthesis of 2,5-Disubstituted Morpholines
Traditional synthetic routes often yield racemic mixtures that are difficult to separate. To objectively compare isomers, you must synthesize them with high enantiomeric and diastereomeric purity.
-
Rationale: Utilizing a chemoenzymatic approach followed by SmI2 -mediated reductive detosylation prevents the epimerization of newly formed chiral centers, a common failure point when using harsher reductive agents3[3].
-
Step 1: Cyanohydrin Formation. React the starting aldehyde with hydrogen cyanide in the presence of a hydroxynitrile lyase (HNL) to yield the enantiopure cyanohydrin.
-
Step 2: Reductive Amination. Couple the cyanohydrin with an enantiopure β -amino alcohol via a one-pot reduction-transimination-reduction sequence to form the diastereomerically pure amino diol precursor.
-
Step 3: Cyclization. Protect the secondary amine with a tosyl group, then induce ring closure using NaH in THF at 0 °C to form the N-tosyl morpholine.
-
Step 4: Reductive Detosylation (Critical Step). Treat the intermediate with a SmI2/Et3N/H2O mixture. This mild condition cleanly removes the tosyl group while preserving the cis or trans geometry.
-
Self-Validation: Confirm diastereomeric excess ( de>99% ) using Chiral HPLC. Utilize 2D-NOESY NMR to verify the spatial relationship of the protons at the C2 and C5 positions prior to biological testing.
Protocol B: In Vitro Potency Evaluation via BRET Assay
When evaluating the potency of stereoisomers, functional assays are superior to standard radioligand binding assays because cis/trans isomers often exhibit different functional selectivities (e.g., acting as an agonist for G-proteins but an antagonist for β -arrestin).
-
Rationale: Bioluminescence Resonance Energy Transfer (BRET) allows for the real-time monitoring of protein-protein interactions in living cells, preserving the native conformation of the receptor.
-
Step 1: Cell Preparation. Transfect HEK293T cells with plasmids encoding the target receptor (e.g., D3R) tagged with Renilla luciferase (RLuc8) and the corresponding G-protein (e.g., Gαo ) tagged with Venus fluorophore.
-
Step 2: Ligand Incubation. Seed cells into 96-well plates. Treat separate wells with serial dilutions ( 10−12 to 10−5 M) of the cis-isomer, the trans-isomer, and a vehicle control.
-
Step 3: Substrate Addition. Add the luciferase substrate (Coelenterazine h) at a final concentration of 5 μ M.
-
Step 4: Signal Detection. Measure the BRET signal (ratio of Venus emission at 535 nm to RLuc8 emission at 470 nm) using a microplate reader.
-
Self-Validation: Include a known full agonist (e.g., Quinpirole for D3R) to normalize the maximum efficacy ( Emax ) to 100%. Include mock-transfected cells to subtract background luminescence, ensuring the calculated IC50 and Emax values are strictly receptor-mediated.
Conclusion & Strategic Recommendations
The relative potency of cis- and trans-isomers in substituted morpholines cannot be predicted by a universal rule. As demonstrated, the cis-isomer is vastly superior for indole-amide bitopic D3R ligands and SSTR4 agonists, whereas the trans-isomer is preferred for benzopyranomorpholine D3R ligands.
For drug development professionals, the strategic takeaway is twofold:
-
Never assume stereochemical equivalence across different pharmacophore classes , even when targeting the exact same receptor.
-
Implement stereoselective synthesis early in the pipeline to evaluate both cis and trans diastereomers independently using functional, living-cell assays (like BRET) rather than relying solely on computational docking or static binding affinities.
References
-
Chirality of Novel Bitopic Agonists Determines Unique Pharmacology at the Dopamine D3 Receptor Source: MDPI URL:[Link]
-
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Source: RSC Advances URL:[Link]
- US20250100981A1 - Cis-substituted 5-(hydroxymethyl)
-
Enantioselective Chemoenzymatic Synthesis of cis- and trans-2,5-Disubstituted Morpholines Source: Radboud Repository / The Journal of Organic Chemistry URL:[Link]
Sources
Safety Operating Guide
Navigating the Handling of 3-Methyl-4-nitroso-2-phenylmorpholine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Implementation by Laboratory Personnel
The following guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 3-Methyl-4-nitroso-2-phenylmorpholine. This document is intended for researchers, scientists, and drug development professionals who may work with this compound. Given the known hazards associated with nitrosamines and morpholine derivatives, a conservative and stringent approach to safety is paramount.
Understanding the Hazard: A Compound of Concern
3-Methyl-4-nitroso-2-phenylmorpholine is classified as a nitrosamine. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies significant health risks associated with this compound.[1]
GHS Hazard Classifications:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]
-
Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 1): Causes damage to organs.[1]
The structural alerts within this molecule—both the N-nitroso group and the morpholine ring system—necessitate a comprehensive safety strategy. N-nitroso compounds are a class of chemicals that are often potent carcinogens, and their handling requires strict safety measures to prevent exposure.
Core Directive: Establishing a Controlled Environment
All work involving 3-Methyl-4-nitroso-2-phenylmorpholine must be conducted in a designated and clearly marked area. This designated area should be equipped with the necessary engineering controls to minimize exposure.
Engineering Controls: The First Line of Defense
A properly functioning chemical fume hood is mandatory for all procedures involving this compound. The fume hood provides critical ventilation to prevent the accumulation of vapors and aerosols in the laboratory environment. All manipulations, including weighing, preparing solutions, and transfers, must be performed within the confines of the fume hood.
For animal studies, all administrations, cage manipulations, and handling of animals that have been administered N-Nitrosamines must be performed in a certified Biological Safety Cabinet (BSC) for a recommended period of three days after the final administration.
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling 3-Methyl-4-nitroso-2-phenylmorpholine.
| Protection Type | Equipment/Measure | Specification and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tightly fitting chemical splash goggles are required. A full-face shield must be worn over the safety goggles to protect against splashes and unforeseen reactions. |
| Skin Protection | Chemical-Resistant Gloves | Double gloving is required. The inner glove should be a thin, powder-free nitrile glove. The outer glove should be a thicker, chemical-resistant glove such as butyl or neoprene rubber. Butyl gloves are recommended for handling nitro-compounds.[2] Gloves must be inspected for any signs of degradation or puncture before and during use. Change gloves frequently and immediately if contamination is suspected. |
| Lab Coat | A chemical-resistant lab coat is mandatory. It should have long sleeves and a secure closure. The lab coat should be removed immediately upon leaving the designated work area. | |
| Respiratory Protection | Respirator (if required) | In most cases, working within a certified chemical fume hood will provide adequate respiratory protection. However, if there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3] A full-facepiece respirator is preferred as it also provides eye and face protection. Fit testing of the respirator is required before use.[4] |
| Hygiene | Hand Washing | Thoroughly wash hands with soap and water after handling the substance and before leaving the laboratory. |
| Emergency Equipment | Eyewash Station and Safety Shower | Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested. |
Glove Selection: A Critical Choice
-
Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including nitro-compounds.[2]
-
Neoprene: Provides good resistance to a broad spectrum of chemicals and has good pliability.
-
Nitrile: While commonly used, it is essential to select a thicker, chemical-resistant nitrile glove for the outer layer. Thin disposable nitrile gloves are suitable for the inner layer when double-gloving.
It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation information.
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is crucial for minimizing risks.
Handling Procedures
-
Preparation: Before beginning any work, review this safety guide and any available Safety Data Sheets (SDS) for similar compounds. Ensure the designated work area is clean and uncluttered.
-
Weighing and Solution Preparation: Conduct all weighing and solution preparation within a chemical fume hood. Use disposable weighing boats and spatulas to minimize contamination.
-
Transfers: When transferring the compound or its solutions, use a secondary container to prevent spills.
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately evacuate the area and alert your supervisor and the institution's environmental health and safety (EHS) department.
-
Secure the Area: Restrict access to the spill area.
-
Cleanup (Trained Personnel Only): Spill cleanup should only be performed by trained personnel wearing appropriate PPE, including a respirator if necessary.
-
For small spills, use an inert absorbent material to contain the spill.
-
Carefully collect the absorbed material into a labeled, sealable container for disposal.
-
-
Decontamination: The spill area should be decontaminated. A common method for decontaminating surfaces contaminated with nitrosamines is to use a solution of hydrobromic acid in glacial acetic acid, which can hydrolyze the N-nitroso group.[5] Alternatively, exposure to UV light can also aid in the degradation of nitrosamines.[5] Always follow your institution's approved decontamination procedures.
Disposal Plan
All waste materials contaminated with 3-Methyl-4-nitroso-2-phenylmorpholine are considered hazardous waste and must be disposed of according to institutional, local, state, and federal regulations.
-
Waste Collection: Collect all contaminated materials, including disposable PPE, weighing papers, and absorbent materials, in a designated and clearly labeled hazardous waste container. The label should include the chemical name and the appropriate hazard warnings.
-
Chemical Decontamination of Waste: For liquid waste containing this compound, chemical degradation may be a viable option before final disposal. Procedures for the degradation of nitrosamines often involve treatment with reagents that can cleave the N-N bond, such as aluminum-nickel alloy in a basic solution.
-
Final Disposal: The sealed hazardous waste container must be handed over to your institution's EHS department or a licensed hazardous waste disposal contractor.
Workflow and Decision Making
The following diagram illustrates the key decision points and workflow for safely handling 3-Methyl-4-nitroso-2-phenylmorpholine.
Caption: Workflow for the safe handling and disposal of 3-Methyl-4-nitroso-2-phenylmorpholine.
References
- Tokyo Chemical Industry Co., Ltd. (S)
- Fiddler, W., Pensabene, J. W., & Doerr, R. C. (1982). Investigation of volatile nitrosamines in disposable protective gloves.
- Lunn, G., & Sansone, E. B. (1994). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer research, 54(19 Suppl), 5249s–5254s.
- Thermo Fisher Scientific. (2025).
- 3M. (n.d.).
- ASrinivasan. (2022, June 17). Best practice to decontaminate work area of Nitrosamines. Nitrosamines Exchange.
- Fisher Scientific. (2010).
- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH.
- Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
- 3M. (2004).
- Microflex. (n.d.).
- Kimberly-Clark. (2009). Chemical Compatibility Guide for: KleenGuard® G10 Nitrile Gloves.
- 3M India. (n.d.).
- Unknown. (n.d.). Glove Selection Chart.
- 3M. (n.d.).
- PubChem. (n.d.). 3-Methyl-4-nitroso-2-phenylmorpholine.
- NuGeneration Technologies, LLC. (2015).
- U.S. Food and Drug Administration. (2021).
- AVS Life Sciences. (n.d.). 7 Strategies for Managing Nitrosamine Impurities Effectively.
- Unknown. (2024). 6 Steps to reduce nitrosamines impurities in Pharma industry.
- Apollo Scientific. (n.d.).
- Merck Millipore. (n.d.).
- Ing. Petr Švec - PENTA s.r.o. (2025).
Sources
- 1. 3-Methyl-4-nitroso-2-phenylmorpholine | C11H14N2O2 | CID 92297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. fishersci.com [fishersci.com]
- 4. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 5. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
